Product packaging for 1-[4-(Trifluoromethoxy)phenyl]ethanol(Cat. No.:CAS No. 1737-28-6)

1-[4-(Trifluoromethoxy)phenyl]ethanol

Cat. No.: B158833
CAS No.: 1737-28-6
M. Wt: 206.16 g/mol
InChI Key: RFESEZYNEIOJHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-[4-(Trifluoromethoxy)phenyl]ethanol (CAS 1737-28-6) is a chiral benzyl alcohol derivative valued in organic chemistry and pharmaceutical research as a versatile building block. Its molecular formula is C 9 H 9 F 3 O 2 , with a molecular weight of 206.16 g/mol . The compound features a benzene ring substituted with both a trifluoromethoxy group (-OCF 3 ) and an ethanol side chain, a structure that combines aromaticity, a chiral center, and the unique properties of fluorine. The trifluoromethoxy group is a key structural motif known to significantly influence a molecule's electronic properties, lipophilicity, and metabolic stability. This makes the compound particularly valuable for medicinal chemistry programs, where it may be used in the synthesis of potential bioactive molecules or as a precursor for more complex ligands. Researchers utilize this alcohol in various transformations, including oxidation to carbonyl compounds, nucleophilic substitution reactions, and as a chiral synthon in asymmetric synthesis. This product is offered for Research Use Only (RUO) and is a key intermediate for the exploration of new chemical entities in agrochemical and pharmaceutical development. Appropriate safety precautions should be observed; the compound may cause skin and eye irritation (H315, H319) and is recommended to be stored sealed in a dry environment at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9F3O2 B158833 1-[4-(Trifluoromethoxy)phenyl]ethanol CAS No. 1737-28-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFESEZYNEIOJHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90606378
Record name 1-[4-(Trifluoromethoxy)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90606378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1737-28-6
Record name α-Methyl-4-(trifluoromethoxy)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1737-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Trifluoromethoxy)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90606378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1737-28-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the NMR Analysis of 1-[4-(trifluoromethoxy)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for 1-[4-(trifluoromethoxy)phenyl]ethanol. These predictions are based on the analysis of its structural analogue, 1-[4-(trifluoromethyl)phenyl]ethanol, and consider the electronic effects of the trifluoromethoxy group.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~1.50Doublet~6.5
H-2 (OH)Variable (broad singlet)Singlet-
H-3~4.90Quartet~6.5
H-5, H-9~7.35Doublet~8.5
H-6, H-8~7.15Doublet~8.5

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AtomChemical Shift (δ, ppm)
C-1~25.0
C-3~70.0
C-5, C-9~127.0
C-6, C-8~121.0
C-7~145.0
C-10~148.0
CF₃~120.5 (quartet, ¹JCF ≈ 257 Hz)

Experimental Protocols

A standard protocol for acquiring high-quality NMR spectra of this compound is outlined below.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.

  • Dissolution: Gently swirl or sonicate the vial to ensure the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

2.2. NMR Data Acquisition

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

    • Acquire the ¹H spectrum using a standard pulse sequence (e.g., zg30). Key parameters include a spectral width of approximately 12 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds. Typically, 16 to 32 scans are sufficient.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Key parameters include a spectral width of approximately 220 ppm, an acquisition time of around 1.5 seconds, and a relaxation delay of 2 seconds. A significantly larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

Visualization of Molecular Structure and Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the molecular structure with atom numbering for NMR assignment and a typical workflow for NMR data analysis.

molecular_structure cluster_molecule This compound C1 C1 H1 H1 C1->H1 H2 H2 C1->H2 H3 H3 C1->H3 C3 C3 C3->C1 C4 C4 C3->C4 O1 O C3->O1 C5 C5 C4->C5 C9 C9 C4->C9 C6 C6 C5->C6 H5 H5 C5->H5 C7 C7 C6->C7 H6 H6 C6->H6 C8 C8 C7->C8 O2 O C7->O2 C8->C9 H8 H8 C8->H8 H9 H9 C9->H9 H4 H4 O1->H4 C10 C10 O2->C10 F1 F C10->F1 F2 F C10->F2 F3 F C10->F3

Caption: Molecular structure of this compound with atom numbering.

nmr_analysis_workflow cluster_workflow NMR Analysis Workflow A Sample Preparation (Dissolution in CDCl3) B 1D ¹H NMR Acquisition A->B C 1D ¹³C NMR Acquisition A->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C->D E Spectral Analysis (Chemical Shift, Integration, Multiplicity) D->E F Structure Elucidation & Verification E->F

Caption: General workflow for NMR data acquisition and analysis.

An In-depth Technical Guide to the Mass Spectrometry of 1-[4-(trifluoromethoxy)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the mass spectrometry of 1-[4-(trifluoromethoxy)phenyl]ethanol, a compound of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for molecular characterization. The guide outlines predicted fragmentation patterns under electron ionization, provides detailed experimental protocols for analysis, and visualizes key processes.

Predicted Mass Spectrometry Data

While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern under electron ionization (EI) can be predicted based on the established principles of mass spectrometry for benzylic alcohols and related fluorinated compounds. The primary fragmentation pathways for alcohols typically involve alpha-cleavage and the loss of a water molecule.

The molecular weight of this compound is 206.15 g/mol . The predicted major ions in its EI mass spectrum are summarized in the table below.

Predicted m/zPredicted Relative Abundance (%)Proposed Ion Structure/Fragment
20615[M]+ (Molecular Ion)
191100[M - CH₃]+ (Alpha-cleavage)
18820[M - H₂O]+ (Loss of water)
16340[M - CH₃ - CO]+
14535[C₇H₄F₃O]+
11725[C₇H₄F₂]+
9110[C₇H₇]+ (Tropylium ion)

Predicted Fragmentation Pathway

The fragmentation of this compound is expected to be initiated by the ionization of the alcohol's oxygen atom. The resulting molecular ion can then undergo several key fragmentation reactions. The most prominent of these is the alpha-cleavage, leading to the loss of a methyl radical to form a stable, resonance-stabilized cation, which is predicted to be the base peak.

G M This compound (m/z = 206) F1 [M - CH3]+ (m/z = 191) M->F1 - CH3• (Alpha-cleavage) F2 [M - H2O]+ (m/z = 188) M->F2 - H2O F3 [M - CH3 - CO]+ (m/z = 163) F1->F3 - CO F4 [C7H4F3O]+ (m/z = 145) F1->F4 - C2H4

Caption: Predicted Fragmentation Pathway of this compound.

Experimental Protocols

A standard method for the analysis of this compound would involve gas chromatography coupled with mass spectrometry (GC-MS).

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Create a series of dilutions from the stock solution to the desired concentration range (e.g., 1-100 µg/mL) using the same solvent.

  • Sample Matrix: For analysis of the compound in a complex matrix, an appropriate extraction method such as liquid-liquid extraction or solid-phase extraction may be necessary.

2. Gas Chromatography (GC) Method:

  • GC System: An Agilent 7890B GC system or equivalent.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

3. Mass Spectrometry (MS) Method:

  • MS System: An Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 400.

  • Solvent Delay: 3 minutes.

Experimental Workflow

The general workflow for the analysis of this compound using GC-MS is depicted below. This process ensures the separation, ionization, detection, and identification of the target analyte.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Standard/Sample B Dilution/Extraction A->B C GC Injection B->C D Chromatographic Separation C->D E EI Ionization (70 eV) D->E F Mass Analysis (Quadrupole) E->F G Detection F->G H Data Acquisition G->H I Spectral Interpretation H->I J Compound Identification I->J

The Biological Activity of Trifluoromethoxy-Substituted Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the biological activity of trifluoromethoxy-substituted compounds for researchers, scientists, and drug development professionals.

Abstract

The trifluoromethoxy (-OCF3) group has emerged as a crucial substituent in medicinal chemistry, imparting unique physicochemical properties that can significantly enhance the therapeutic potential of drug candidates. Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability make it a valuable tool for optimizing potency, selectivity, and pharmacokinetic profiles.[1][2][3] This technical guide provides an in-depth overview of the biological activities associated with trifluoromethoxy-substituted compounds, with a focus on their applications in oncology, enzyme inhibition, and central nervous system (CNS) disorders. We will explore quantitative activity data, detail common experimental protocols for their evaluation, and visualize key concepts and workflows to provide a comprehensive resource for researchers in the field of drug discovery and development.

Introduction: The Physicochemical Properties of the Trifluoromethoxy Group

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design.[4] Among these, the trifluoromethoxy (-OCF3) group is particularly noteworthy for its profound impact on a molecule's biological and physicochemical characteristics.[5]

  • Lipophilicity : The -OCF3 group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch π parameter of +1.04.[1][4] This high lipophilicity can enhance a compound's ability to cross biological membranes, such as the blood-brain barrier, leading to improved absorption, distribution, metabolism, and excretion (ADME) properties.[2][6] This makes it a powerful tool for optimizing drug candidates.[6]

  • Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to enzymatic cleavage and metabolic degradation.[1][6] This increased metabolic stability can lead to a longer half-life in the body, potentially reducing the required dosage and frequency of administration.[5][6] The -OCF3 group is more resistant to enzymatic breakdown compared to a methoxy group.[1]

  • Electronic Effects : The -OCF3 group is strongly electron-withdrawing, which can significantly alter the electronic distribution within a molecule.[6] This influences the compound's reactivity and its ability to interact with biological targets through hydrogen bonding and electrostatic interactions.[1][2]

Anticancer Activity

The trifluoromethoxy and the related trifluoromethyl group are integral to the structure of numerous anticancer agents.[7][8] These groups can enhance binding affinity to cancer-related targets and improve the overall pharmacological profile of the compounds. Several studies have demonstrated the potent antiproliferative effects of trifluoromethyl- and trifluoromethoxy-substituted compounds against various cancer cell lines.[9][10][11] For example, the introduction of a trifluoromethyl group into isoxazole-based molecules has been shown to significantly enhance their anticancer activity against human breast cancer cell lines (MCF-7).[9]

Data Presentation: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative trifluoromethyl-substituted compounds.

Compound ClassCompoundCell LineActivity (IC50)Reference
Isoxazole Derivative3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast Cancer)2.63 µM[9]
Isoxazole Derivative3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast Cancer)3.09 µM[9]
Thioxanthone AnalogueCompound 1 (a trifluoromethyl thioxanthene derivative)HeLa (Cervical Cancer)87.8 nM[12]
Thiazolo[4,5-d]pyrimidine7-Chloro-3-phenyl-5-(trifluoromethyl)[1][5]thiazolo[4,5-d]pyrimidine-2(3H)-thioneNCI-60 Cell LinesMost active of series[8]
Trimethoxy ChalconeCompound 13 (CF3-substituted)MCF-7 (Breast Cancer)Induces G0/G1 arrest[10][11]
Signaling Pathway: Kinase Inhibition

Many trifluoromethyl-substituted anticancer agents function by inhibiting protein kinases, which are critical components of signaling pathways that control cell growth, proliferation, and survival. The diagram below illustrates a simplified, generic kinase signaling pathway that is often targeted in cancer therapy.

Kinase_Signaling_Pathway Simplified Kinase Signaling Pathway receptor Growth Factor Receptor kinase1 Upstream Kinase (e.g., PI3K) receptor->kinase1 kinase2 Downstream Kinase (e.g., Akt) kinase1->kinase2 effector Effector Proteins kinase2->effector proliferation Cell Proliferation, Survival effector->proliferation inhibitor Trifluoromethoxy-Substituted Kinase Inhibitor inhibitor->kinase1

Caption: Simplified Kinase Signaling Pathway targeted by inhibitors.

Enzyme Inhibition

Trifluoromethyl ketones are a well-established class of potent, reversible inhibitors for serine proteases like chymotrypsin and elastase.[13][14] The strong electron-withdrawing nature of the trifluoromethyl group makes the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the active site serine residue. This forms a stable hemiacetal adduct that mimics the tetrahedral transition state of peptide bond cleavage, leading to potent inhibition.[14][15] This mechanism has been exploited in the design of inhibitors for various serine and cysteine proteases.[16]

Data Presentation: Enzyme Inhibition

The table below presents inhibition data for trifluoromethyl- and trifluoromethoxy-substituted compounds against various enzymes.

Compound ClassEnzyme TargetInhibition ConstantReference
Peptidyl Trifluoromethyl KetoneChymotrypsinKi values vary based on P1/P2 subsites[13]
Proline Derivative (Compound 3)Dengue Virus NS2B/NS3 ProteaseIC50 = 5.0 µM[17]
Thioxanthone Analogue (Compound 2)α-AmylaseIC50 = 60.2 ± 0.8 µM[12]
Thioxanthone Analogue (Compound 4)Pancreatic LipaseIC50 = 100.6 ± 7.3 µM[12]
Thioxanthone Analogues (Compounds 1, 3, 4)Cyclooxygenase-2 (COX-2)IC50 = 6.5 to 27.4 nM[12]
Visualization: Mechanism of Serine Protease Inhibition

The following diagram illustrates the mechanism by which a trifluoromethyl ketone (TFK) inhibitor interacts with the active site of a serine protease.

Enzyme_Inhibition Mechanism of Serine Protease Inhibition by a TFK cluster_0 Enzyme Active Site cluster_1 Transition State Mimic Serine Serine Residue (Nucleophile) Enzyme Enzyme + TFK Inhibitor Adduct Reversible Hemiacetal Adduct (Inhibited Complex) Enzyme->Adduct Nucleophilic Attack Adduct->Enzyme Reversible

Caption: TFK inhibitors form a reversible complex with serine proteases.

Central Nervous System (CNS) Activity

The high lipophilicity conferred by the trifluoromethoxy group is particularly advantageous for drugs targeting the central nervous system (CNS), as it can facilitate penetration of the blood-brain barrier.[2][18] Fluoxetine, a widely prescribed antidepressant, is a prominent example where a trifluoromethyl group enhances lipophilicity and brain penetration.[2] The strategic use of fluorine substitution is a common strategy to solve problems unique to CNS drug discovery.[18][19] Trifluoromethyl-containing compounds have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[20]

Other Biological Activities

The versatile properties of the trifluoromethoxy group have led to its incorporation in molecules with a wide range of other biological activities.

  • Antiviral Activity : Trifluoromethoxy-substituted compounds have been designed as allosteric inhibitors of viral proteases, such as the NS2B/NS3 protease from Dengue and Zika viruses.[17]

  • Plant Growth Regulation : Trifluoromethyl-containing auxin derivatives have been synthesized and evaluated for their effects on plant growth, demonstrating that the substitution can significantly alter the activity compared to the parent compounds.[21][22][23]

Experimental Methodologies

Evaluating the biological activity of novel trifluoromethoxy-substituted compounds requires a suite of standardized in vitro assays.

Visualization: Experimental Workflow

The diagram below outlines a general workflow for the initial biological evaluation of a newly synthesized compound.

Experimental_Workflow General Workflow for Biological Activity Screening synthesis Compound Synthesis & Characterization primary_screening Primary Screening (e.g., Cell Viability Assay) synthesis->primary_screening target_assay Target-Based Assay (e.g., Enzyme Inhibition) primary_screening->target_assay Active Hit lead_optimization Lead Optimization primary_screening->lead_optimization Inactive secondary_assay Secondary Assay (e.g., Cell Cycle Analysis) target_assay->secondary_assay secondary_assay->lead_optimization

Caption: A typical workflow for evaluating new chemical entities.

Protocol: Cell Viability Assays

Cell viability assays are fundamental for assessing the cytotoxic effects of a compound.[24] They measure a marker activity associated with the number of viable cells.[25]

Objective: To determine the concentration of a trifluoromethoxy-substituted compound that inhibits cell growth by 50% (IC50).

1. MTT Assay:

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[24][25] The amount of formazan is proportional to the number of viable cells.[24]

  • Methodology:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.[24]

    • MTT Addition: Add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 1-4 hours.[25]

    • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measurement: Read the absorbance at a wavelength of ~560-570 nm using a microplate reader.

    • Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression.

2. WST-1 Assay:

  • Principle: Similar to MTT, WST-1 is a tetrazolium salt that is cleaved by mitochondrial dehydrogenases in viable cells to form a soluble formazan product.[24] A key advantage is that the product is soluble in the culture medium, eliminating the need for a separate solubilization step.[24]

  • Methodology: The protocol is similar to the MTT assay, except that after the incubation with the WST-1 reagent, the absorbance is read directly at ~450 nm.

Protocol: Enzyme Inhibition Assays

Enzyme inhibition assays quantify the ability of a compound to reduce the rate of an enzyme-catalyzed reaction.[26]

Objective: To determine the inhibition constant (Ki) or IC50 value of a trifluoromethoxy-substituted compound against a target enzyme.

  • Principle: The rate of an enzymatic reaction is measured in the presence and absence of the inhibitor. By varying the concentrations of both the substrate and the inhibitor, key kinetic parameters can be determined.[26]

  • General Methodology:

    • Reagent Preparation: Prepare buffer solutions, a stock solution of the enzyme, a stock solution of the substrate, and a serial dilution of the inhibitor.

    • Assay Setup: In a microplate, combine the buffer, enzyme, and varying concentrations of the inhibitor. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

    • Reaction Initiation: Initiate the reaction by adding the substrate.

    • Detection: Monitor the reaction progress over time by measuring the increase in product or decrease in substrate. The detection method depends on the specific reaction (e.g., change in absorbance, fluorescence, or luminescence).

    • Data Analysis:

      • Calculate the initial reaction velocities for each inhibitor concentration.

      • Plot the percentage of inhibition versus inhibitor concentration to determine the IC50.

      • For mechanistic studies, perform experiments at multiple substrate concentrations to generate Lineweaver-Burk or Michaelis-Menten plots. These plots can help determine the mode of inhibition (e.g., competitive, non-competitive) and calculate the Ki value.[26]

Conclusion

The trifluoromethoxy group is a privileged functional group in modern medicinal chemistry, offering a powerful strategy to enhance the biological activity and physicochemical properties of therapeutic agents.[1][4] Its ability to increase lipophilicity, improve metabolic stability, and modulate electronic interactions has led to the development of potent compounds across diverse therapeutic areas, including oncology and infectious diseases.[2][6][17] A thorough understanding of the structure-activity relationships and the application of robust experimental methodologies are essential for successfully harnessing the potential of trifluoromethoxy-substituted compounds in the design of next-generation therapeutics.

References

A Technical Guide to the Physical Characteristics of 1-[4-(trifluoromethoxy)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical characteristics of the chemical compound 1-[4-(trifluoromethoxy)phenyl]ethanol. Due to the limited availability of experimental data for this specific molecule in publicly accessible literature, this guide also includes data for the structurally similar compound, 1-[4-(trifluoromethyl)phenyl]ethanol, for comparative purposes. Furthermore, a generalized experimental protocol for the determination of a key physical property for liquid compounds—boiling point—is provided.

Compound Overview: this compound

This compound is an alcohol derivative of a trifluoromethoxybenzene. The presence of the trifluoromethoxy group (-OCF₃) significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a point of interest in medicinal chemistry and materials science.

Chemical Structure:

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₉H₉F₃O₂[1]
Molecular Weight 206.16 g/mol [1]
Physical Form Liquid[1]
Purity ≥98%[1]
Storage Conditions Sealed in a dry environment at room temperature.[1]

Comparative Data: 1-[4-(trifluoromethyl)phenyl]ethanol

For the purpose of providing a broader context, the physical properties of the structurally analogous compound, 1-[4-(trifluoromethyl)phenyl]ethanol, are presented below. The key structural difference is the presence of a trifluoromethyl group (-CF₃) instead of a trifluoromethoxy group (-OCF₃).

PropertyValueSource
Molecular Formula C₉H₉F₃O[2][3]
Molecular Weight 190.17 g/mol [4]
Physical Form Liquid
Boiling Point 233 °C at 760 mmHg
Density 1.237 g/mL at 25 °C[5]
Flash Point 98 °C
Refractive Index 1.458 at 20 °C[5]

Experimental Protocol: Determination of Boiling Point

The boiling point of a liquid is a fundamental physical constant. The following is a generalized experimental protocol for its determination using the capillary tube method with a Thiele tube or a similar heating apparatus.[6][7][8][9][10]

Materials:

  • Small test tube or fusion tube

  • Capillary tube, sealed at one end

  • Thermometer

  • Heating apparatus (e.g., Thiele tube with heating oil, or an aluminum block heater)

  • Clamps and stand

  • The liquid organic compound to be tested

Procedure:

  • Sample Preparation: A small amount of the liquid is placed into the fusion tube.

  • Capillary Insertion: The capillary tube, with its sealed end pointing upwards, is placed inside the fusion tube containing the liquid.

  • Apparatus Assembly: The fusion tube is attached to the thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then immersed in the heating bath.

  • Heating: The apparatus is heated slowly and uniformly.

  • Observation: As the temperature approaches the boiling point, a stream of bubbles will begin to emerge from the open end of the capillary tube.

  • Temperature Reading: The temperature at which a rapid and continuous stream of bubbles is observed is recorded. This is the boiling point of the liquid.

  • Confirmation: The heat source is removed, and the temperature at which the liquid re-enters the capillary tube is also noted as a confirmation of the boiling point.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the boiling point of a liquid organic compound.

BoilingPointDetermination cluster_setup Apparatus Setup cluster_measurement Measurement cluster_confirmation Confirmation A Place liquid in fusion tube B Insert sealed capillary tube (open end down) A->B C Attach fusion tube to thermometer B->C D Immerse assembly in heating bath C->D E Heat the apparatus slowly and uniformly D->E F Observe for a rapid, continuous stream of bubbles E->F G Record the temperature (Boiling Point) F->G H Remove heat source G->H I Observe liquid re-entering capillary tube H->I J Record temperature as confirmation I->J Result Final Boiling Point Determined J->Result

Workflow for Boiling Point Determination.

References

Navigating the Solubility of 1-[4-(trifluoromethoxy)phenyl]ethanol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed exploration of the solubility characteristics of 1-[4-(trifluoromethoxy)phenyl]ethanol, a compound of interest in pharmaceutical and chemical research. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature, this document provides a comprehensive overview based on its structural attributes and the known behavior of analogous compounds. Furthermore, it presents a detailed experimental protocol for determining its solubility, empowering researchers to generate precise quantitative data tailored to their specific applications.

Understanding the Solubility Profile

This compound possesses a molecular structure that includes a polar hydroxyl group, a moderately polar trifluoromethoxy group, and a nonpolar phenyl ring. This combination of functional groups suggests a nuanced solubility profile. The hydroxyl group is capable of hydrogen bonding, which generally promotes solubility in polar protic solvents. The trifluoromethoxy group, while containing electronegative fluorine atoms, contributes to the overall lipophilicity of the molecule.

Based on the principle of "like dissolves like," a qualitative assessment of the solubility of this compound in common organic solvents is presented below. It is anticipated that the compound will exhibit favorable solubility in polar aprotic and polar protic solvents, with decreasing solubility in nonpolar solvents.

Table 1: Qualitative Solubility Assessment of this compound

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Solvents Methanol, Ethanol, IsopropanolHighThe hydroxyl group of this compound can form strong hydrogen bonds with the hydroxyl groups of these solvents.
Polar Aprotic Solvents Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to ModerateThe polarity of these solvents allows for favorable dipole-dipole interactions with the polar functionalities of this compound.
Nonpolar Solvents Toluene, Hexane, CyclohexaneLow to ModerateThe nonpolar nature of these solvents results in weaker interactions with the polar groups of the solute, leading to lower solubility.
Chlorinated Solvents Dichloromethane, ChloroformModerateThese solvents have a moderate polarity and can engage in dipole-dipole interactions, suggesting moderate solubility.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data, the isothermal saturation method, also known as the shake-flask method, is a reliable and widely used technique. The following protocol provides a detailed methodology for determining the solubility of this compound in various organic solvents.

Materials and Equipment:
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure:
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration may vary depending on the solvent and should be determined by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the filtered saturated solutions and the standard solutions using a calibrated analytical method such as HPLC or GC.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

  • Data Calculation:

    • Using the calibration curve, determine the concentration of this compound in the filtered saturated solution. This concentration represents the solubility of the compound in that specific solvent at the experimental temperature.

    • Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

Experimental Workflow Diagram

The following diagram, generated using the DOT language, illustrates the key steps of the isothermal saturation method for determining the solubility of this compound.

Stability of the Trifluoromethoxy Group in Phenyl Ethanols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethoxy (-OCF₃) group is a privileged substituent in modern medicinal chemistry, prized for its ability to enhance crucial drug-like properties, including metabolic stability, lipophilicity, and bioavailability. This technical guide provides an in-depth analysis of the stability of the trifluoromethoxy group, with a specific focus on its behavior when incorporated into a phenyl ethanol scaffold. This document synthesizes data on the chemical, metabolic, and thermal stability of this moiety, offers detailed experimental protocols for stability assessment, and presents a logical framework for predicting its metabolic fate.

Introduction: The Role of the Trifluoromethoxy Group in Drug Design

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of contemporary drug design. Among these, the trifluoromethoxy (-OCF₃) group is particularly advantageous. It is often employed as a bioisostere for other groups like methoxy (-OCH₃) or chloro (-Cl) to overcome metabolic liabilities and fine-tune physicochemical properties.

Key advantages conferred by the -OCF₃ group include:

  • Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the -OCF₃ group highly resistant to common metabolic transformations, particularly oxidative demethylation that plagues methoxy-containing compounds.[1] This can significantly prolong a drug's half-life.[1][2]

  • Increased Lipophilicity : The -OCF₃ group is one of the most lipophilic substituents (Hansch π parameter of +1.04), which can improve a molecule's ability to cross cellular membranes and enhance permeability.[1]

  • Modulation of Electronic Properties : As a strong electron-withdrawing group, it can influence the pKa of nearby functionalities and alter interactions with biological targets.

This guide will specifically explore the stability of the -OCF₃ group within the context of phenyl ethanols, a common structural motif in pharmacologically active agents.

Chemical Stability

The trifluoromethoxy group attached to an aromatic ring is exceptionally robust under a wide range of chemical conditions.[3] This high degree of stability makes it compatible with many synthetic transformations and resilient in various formulation environments.

2.1. Hydrolytic Stability Forced degradation studies are employed to determine the intrinsic stability of a drug substance by subjecting it to stress conditions beyond those of accelerated stability testing. The trifluoromethoxy group demonstrates remarkable resistance to hydrolysis under both acidic and neutral conditions.

  • Acidic Conditions : No significant degradation is typically observed. The C-O bond is stable, and the C-F bonds are inert to acid-catalyzed cleavage.

  • Basic Conditions : While generally stable, the trifluoromethoxy group can undergo slow hydrolysis under harsh alkaline conditions (e.g., concentrated NaOH at elevated temperatures) to yield the corresponding phenol and, eventually, fluoride ions.[4] However, these conditions are rarely encountered in physiological or standard formulation environments.

2.2. Oxidative and Photolytic Stability

  • Oxidative Stability : The -OCF₃ group is highly resistant to chemical oxidation. Standard oxidative stress conditions used in forced degradation studies (e.g., exposure to hydrogen peroxide) typically result in the degradation of other, more labile functional groups within the molecule rather than the trifluoromethoxy moiety itself.[4]

  • Photostability : The group itself is not a significant chromophore and is generally considered photolytically stable. Photodegradation of a molecule containing this group is more likely to be initiated at other light-absorbing parts of the structure.[4]

Thermal Stability

The presence of the trifluoromethyl moiety is known to enhance the thermal stability of organic molecules.[5][6] The strong C-F bonds require substantial energy to cleave, which elevates the overall decomposition temperature of the compound.[5] For a typical trifluoromethoxy-substituted phenyl ethanol, significant thermal decomposition would not be expected until well above 200°C, making it highly suitable for standard pharmaceutical processing and storage conditions.

Metabolic Stability

Perhaps the most critical feature of the trifluoromethoxy group is its profound resistance to metabolic degradation. Unlike a methoxy group, which is a primary target for cytochrome P450 (CYP) enzymes leading to O-dealkylation, the -OCF₃ group effectively blocks this metabolic pathway.[2]

4.1. The Phenyl Ethanol Scaffold: A Metabolic "Soft Spot" In a trifluoromethoxy-substituted phenyl ethanol, the most probable site of metabolism is not the -OCF₃ group but the benzylic alcohol of the ethanol side chain. This side chain represents a metabolic "soft spot" susceptible to two primary pathways:

  • Oxidation : Cytochrome P450 enzymes can readily oxidize the secondary alcohol to the corresponding acetophenone derivative.[6][7] This ketone can be further metabolized.

  • Conjugation : The hydroxyl group can undergo Phase II metabolism, primarily through glucuronidation (via UDP-glucuronosyltransferases, UGTs), to form a more water-soluble glucuronide conjugate for excretion.[1]

4.2. A Minor Pathway: Ipso-Substitution While direct metabolism of the -OCF₃ group is rare, it is not impossible. A documented metabolic pathway for some trifluoromethoxyarenes involves an oxidative displacement known as ipso-substitution. In this CYP-mediated reaction, the entire trifluoromethoxy group is replaced by a hydroxyl group.[1][7] This biotransformation was observed in the metabolism of OSI-930, a c-Kit/VEGF-r inhibitor.[1][7] This pathway is considered minor compared to the metabolism of more labile sites on a molecule.

The competing metabolic pathways for a generic 4-trifluoromethoxy-phenyl ethanol are visualized below.

MetabolicPathways Parent 4-(Trifluoromethoxy)phenyl ethanol Oxidation Oxidation (CYP450s) Parent->Oxidation Major Pathway Conjugation Glucuronidation (UGTs) Parent->Conjugation Major Pathway Ipso Ipso-Substitution (CYP450s) Parent->Ipso Minor Pathway Metabolite_Ketone 4-(Trifluoromethoxy)acetophenone Oxidation->Metabolite_Ketone Metabolite_Glucuronide Glucuronide Conjugate Conjugation->Metabolite_Glucuronide Metabolite_Phenol 4-Hydroxyphenyl ethanol Ipso->Metabolite_Phenol

Potential metabolic pathways of a trifluoromethoxy phenyl ethanol.

4.3. Quantitative Assessment of Metabolic Stability The metabolic stability of a compound is typically quantified using an in vitro liver microsomal stability assay. This assay measures the rate of disappearance of the parent drug over time, from which key parameters like in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) are calculated. Due to its inherent stability, a compound whose primary metabolic route is blocked by a trifluoromethoxy group is expected to exhibit a long half-life and low intrinsic clearance.

The table below presents representative data that would be expected from a microsomal stability assay for a hypothetical trifluoromethoxy-substituted phenyl ethanol, compared to its less stable methoxy-substituted analog.

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein)Predicted In Vivo Clearance
4-Methoxy phenyl ethanol1592.4High
4-Trifluoromethoxy phenyl ethanol> 120< 5.8Low

Note: Data are illustrative, based on the known metabolic blocking effect of the trifluoromethoxy group.

Experimental Protocols

5.1. Protocol: In Vitro Microsomal Stability Assay This protocol outlines a typical procedure to determine the metabolic stability of a test compound using liver microsomes.

Workflow cluster0 Preparation cluster1 Incubation cluster2 Sampling cluster3 Analysis prep 1. Preparation sub_prep Prepare Compound Stock (1 mM in DMSO) mic_prep Thaw & Dilute Microsomes (e.g., 0.5 mg/mL in Buffer) nadph_prep Prepare NADPH Regenerating System incub 2. Incubation pre_incub Pre-incubate Microsomes & Compound at 37°C sub_prep->pre_incub mic_prep->pre_incub start_rxn Initiate Reaction with NADPH nadph_prep->start_rxn pre_incub->start_rxn sampling 3. Sampling & Quenching timepoints Take Aliquots at Time Points (0, 5, 15, 30, 60 min) start_rxn->timepoints quench Quench with Cold Acetonitrile (+ Internal Standard) timepoints->quench analysis 4. Analysis centrifuge Centrifuge to Precipitate Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calc Calculate t½ and CLᵢₙₜ lcms->calc

Workflow for an in vitro microsomal stability assay.

Objective : To determine the rate of disappearance of a test compound upon incubation with liver microsomes.

Materials :

  • Liver microsomes (human, rat, etc.)

  • Test compound and positive control (e.g., Verapamil)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)

  • Ice-cold acetonitrile with an internal standard for quenching

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure :

  • Preparation : Prepare working solutions of the test compound (e.g., 1 µM final concentration) and positive controls. Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in buffer. Prepare the NADPH regenerating system.

  • Incubation : Add the liver microsome solution to the wells of a 96-well plate. Add the test compound and pre-incubate the plate at 37°C for ~10 minutes.

  • Reaction Initiation : Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

  • Time Points : At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.[8] The 0-minute time point serves as the baseline.

  • Sample Processing : Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate proteins.

  • Analysis : Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis : Plot the natural logarithm of the percentage of parent drug remaining versus time. The in vitro half-life (t½) is calculated from the slope of the linear regression (t½ = -0.693 / slope). Intrinsic clearance (CLᵢₙₜ) is then calculated from the half-life and protein concentration.[8]

5.2. Protocol: Forced Degradation Study

Objective : To identify potential degradation pathways and develop a stability-indicating analytical method. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

General Procedure : Prepare solutions of the trifluoromethoxy phenyl ethanol (e.g., 1 mg/mL) in a suitable solvent and subject them to the following stress conditions. Analyze samples by a suitable chromatographic method (e.g., HPLC-UV) at various time points against an unstressed control.

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M HCl, heated (e.g., 60-80°C) for several hours to days.To test stability in acidic environments.
Base Hydrolysis 0.1 M NaOH, at room temp or heated, for several hours.To test stability in alkaline environments.
Oxidation 3% H₂O₂, at room temperature for up to 7 days.To evaluate susceptibility to oxidative degradation.
Thermal Stress Solid drug or solution heated (e.g., 60-80°C) for several days.To determine the effect of high temperature.
Photostability Expose solution to a light source providing UV and visible output (e.g., 1.2 million lux hours).To assess degradation upon exposure to light.

Conclusion

The trifluoromethoxy group is an exceptionally stable moiety that imparts significant metabolic and chemical robustness to pharmaceutical compounds. When incorporated into a phenyl ethanol structure, the -OCF₃ group is not expected to be the primary site of metabolic or chemical degradation under physiological or standard stress conditions. Instead, the benzylic alcohol of the ethanol side chain serves as the principal metabolic "soft spot," likely undergoing oxidation or conjugation. The inherent stability of the trifluoromethoxy group makes it a superior choice over metabolically labile alternatives like the methoxy group, allowing medicinal chemists to design more durable and efficacious drug candidates. Understanding these stability principles is crucial for the successful development of novel therapeutics.

References

The Advent of Trifluoromethoxylated Aromatics: A Technical Guide to Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethoxy (-OCF₃) group into aromatic systems has become a cornerstone of modern medicinal chemistry and materials science. This moiety imparts a unique combination of properties, including high lipophilicity, metabolic stability, and strong electron-withdrawing character, which can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides an in-depth overview of the core methodologies for the synthesis of novel trifluoromethoxylated aromatics, presenting detailed experimental protocols, comparative data, and visual representations of key chemical pathways.

Core Synthetic Strategies: An Overview

The synthesis of trifluoromethoxylated aromatics has evolved from classical, often harsh, methods to more sophisticated and milder protocols. The primary approaches can be categorized as follows:

  • Classical Methods: These foundational techniques often require forcing conditions and have limited functional group tolerance. They include the chlorination/fluorination of anisoles and the oxidative desulfurization-fluorination of xanthates.

  • Modern Methods: Recent advancements have focused on direct and more selective trifluoromethoxylation reactions. Key among these are silver-mediated cross-coupling reactions, the use of electrophilic trifluoromethylating reagents like Togni's and Umemoto's reagents, and the emergence of photoredox catalysis for C-H functionalization.

Data Presentation: A Comparative Analysis of Synthetic Methods

The following tables summarize quantitative data for some of the most prominent methods for the synthesis of trifluoromethoxylated aromatics, allowing for a clear comparison of their substrate scope and efficiency.

Table 1: Silver-Mediated Trifluoromethoxylation of Arylboronic Acids

EntryArylboronic AcidProductYield (%)
14-Methoxycarbonylphenylboronic acid1-Methoxycarbonyl-4-(trifluoromethoxy)benzene75
24-Nitrophenylboronic acid1-Nitro-4-(trifluoromethoxy)benzene68
34-Cyanophenylboronic acid4-Cyanophenyl trifluoromethyl ether72
43,5-Dimethylphenylboronic acid1,3-Dimethyl-5-(trifluoromethoxy)benzene81
52-Naphthylboronic acid2-(Trifluoromethoxy)naphthalene65

Table 2: Photoredox-Catalyzed C-H Trifluoromethoxylation of Arenes

EntryAreneReagentCatalystProductYield (%)
11,3,5-TrimethoxybenzeneBTMPRu(bpy)₃(PF₆)₂1,3,5-Trimethoxy-2-(trifluoromethoxy)benzene85
2MesityleneBTMPRu(bpy)₃(PF₆)₂1,3,5-Trimethyl-2-(trifluoromethoxy)benzene78
3AnisoleTogni Reagent IIRu(bpy)₃(PF₆)₂1-Methoxy-4-(trifluoromethoxy)benzene65
4BenzeneBTMPRu(bpy)₃(PF₆)₂Trifluoromethoxybenzene55
5PyridineBTMPTEMPO2-(Trifluoromethoxy)pyridine42

Mandatory Visualization: Reaction Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of key synthetic methodologies and a representative reaction mechanism.

experimental_workflow_silver_mediated cluster_start Starting Materials cluster_reagents Reagents cluster_reaction Reaction Steps cluster_product Final Product Arylboronic_Acid Arylboronic Acid Step1 1. Formation of Aryl Silver Complex Arylboronic_Acid->Step1 AgPF6 AgPF₆ AgPF6->Step1 NaOH NaOH NaOH->Step1 Solvent1 Methanol Solvent1->Step1 TASF Tris(dimethylamino)sulfonium difluoro(trimethyl)silicate (TASF) Step2 2. In situ generation of AgOCF₃ TASF->Step2 TMSCF3 TMSCF₃ TMSCF3->Step2 Selectfluor Selectfluor Step3 3. Trifluoromethoxylation Selectfluor->Step3 Solvent2 THF/Acetone Solvent2->Step3 Step1->Step3 Step2->Step3 Aryl_OCF3 Aryl Trifluoromethyl Ether Step3->Aryl_OCF3 photoredox_catalysis_mechanism PC Ru(bpy)₃²⁺ PC_excited *Ru(bpy)₃²⁺ PC->PC_excited hv (Visible Light) PC_excited->PC PC_oxidized Ru(bpy)₃³⁺ PC_excited->PC_oxidized -e⁻ Arene Arene (ArH) Intermediate [ArH(OCF₃)]• Arene->Intermediate OCF3_source OCF₃ Source (e.g., BTMP) OCF3_radical •OCF₃ OCF3_source->OCF3_radical e⁻ from *Ru(bpy)₃²⁺ OCF3_radical->Intermediate Radical Addition Product ArOCF₃ Intermediate->Product -H⁺, -e⁻ to Ru(bpy)₃³⁺ PC_oxidized->PC +e⁻

exploring the pharmacology of trifluoromethoxy-containing molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Pharmacology of Trifluoromethoxy-Containing Molecules for Researchers, Scientists, and Drug Development Professionals.

The strategic incorporation of the trifluoromethoxy (-OCF3) group into molecular scaffolds has become a cornerstone of modern medicinal chemistry. This powerful functional group imparts a unique combination of physicochemical properties that can significantly enhance a drug candidate's pharmacological profile, leading to improved efficacy, safety, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the pharmacology of trifluoromethoxy-containing molecules, including their mechanisms of action, structure-activity relationships, and the experimental methodologies used in their evaluation.

The Physicochemical Impact of the Trifluoromethoxy Group

The trifluoromethoxy group is characterized by a methoxy group where the hydrogen atoms are replaced by fluorine atoms. This substitution results in profound changes to the molecule's electronic and physical properties.[1]

  • Lipophilicity: The -OCF3 group significantly increases lipophilicity, often more so than the related trifluoromethyl (-CF3) group.[1][2] This enhanced lipophilicity can improve a molecule's ability to cross biological membranes, such as the blood-brain barrier, leading to better absorption and distribution.[1][2]

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethoxy group highly resistant to enzymatic degradation.[1] By strategically placing an -OCF3 group, researchers can protect metabolically labile sites on a drug candidate, thereby increasing its half-life and potentially reducing dosing frequency.[1]

  • Target Binding: The high electronegativity of the fluorine atoms makes the trifluoromethoxy group a strong electron-withdrawing substituent.[1] This can influence the pKa of nearby functional groups and modulate non-covalent interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially leading to increased binding affinity and selectivity.[3]

Pharmacological Landscape of Trifluoromethoxy-Containing Drugs

The unique properties of the trifluoromethoxy group have been successfully exploited in the development of several FDA-approved drugs across a range of therapeutic areas.

Riluzole: A Neuroprotective Agent

Riluzole, a benzothiazole derivative, is a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS).[] Its mechanism of action is multifactorial, but it is known to be a blocker of voltage-gated sodium channels.[][5] Riluzole preferentially binds to the inactivated state of these channels, thereby inhibiting the release of the excitatory neurotransmitter glutamate.[6]

Riluzole_Mechanism

Delamanid and Pretomanid: Anti-Tuberculosis Agents

Delamanid and pretomanid are nitroimidazole-class drugs that are critical components of treatment regimens for multidrug-resistant tuberculosis (MDR-TB).[7][8] Both are prodrugs that are activated by a deazaflavin-dependent nitroreductase (Ddn) in Mycobacterium tuberculosis.[9] The activated forms of these drugs inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[7]

TB_Drug_Activation

Sonidegib: A Hedgehog Pathway Inhibitor

Sonidegib is an inhibitor of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in certain cancers, most notably basal cell carcinoma.[10] Sonidegib functions by binding to and inhibiting the Smoothened (SMO) receptor, a key transmembrane protein in the Hh pathway.[11][12] This inhibition prevents the downstream activation of GLI transcription factors, which are responsible for the expression of genes that drive cell proliferation and survival.[13]

Hedgehog_Pathway

Celikalim: A Potassium Channel Opener

Celikalim is a potassium channel opener that was developed as an antihypertensive agent. It acts on ATP-sensitive potassium (KATP) channels in vascular smooth muscle, leading to hyperpolarization of the cell membrane and subsequent vasodilation.

Quantitative Data Summary

The following tables summarize key quantitative data for several trifluoromethoxy-containing drugs.

DrugTargetAssay TypeIC50 / MICReference
Riluzole Voltage-Gated Sodium Channels (hNav1.4)Patch Clamp2.3 µM[14]
Voltage-Gated Sodium Channels (rat DRG, inactivated state)Patch Clamp2-3 µM[6]
Delamanid Mycobacterium tuberculosisAgar ProportionMIC50: 0.004 µg/mL, MIC90: 0.012 µg/mL[3]
Mycobacterium tuberculosis (wild-type)MGIT 960Mean MIC: 0.013 mg/L[1]
Sonidegib Smoothened Receptor (human)Cell-free binding assay2.5 nM[11]
Smoothened Receptor (mouse)Cell-free binding assay1.3 nM[11]
Pretomanid Mycobacterium tuberculosisBroth MicrodilutionMIC range: 0.005–0.48 µg/mL[8]
DrugAdministrationCmaxTmaxt1/2BioavailabilityReference
Riluzole 50 mg tablet (single dose)387 ng/mL (fasting)0.8 h (fasting)5.2-6.4 h~60%[11]
50 mg tablet with high-fat meal216 ng/mL2 h--[11]
Delamanid 100 mg twice daily0.4 mg/L (after first dose)-30-38 h-[15]
Pretomanid 200 mg daily---~50% (fasted), higher with food[16]

Detailed Experimental Protocols

Synthesis of Riluzole

A common method for the synthesis of riluzole involves the oxidative cyclization of 4-(trifluoromethoxy)aniline with a thiocyanate salt.[17]

Procedure:

  • Suspend 4-(trifluoromethoxy)aniline (50 g), ammonium thiocyanate (65 g), and potassium persulfate (90 g) in 250 mL of acetic acid in a suitable reaction vessel.[18]

  • Stir the suspension at room temperature for 24 hours.[18]

  • Heat the reaction mixture to 40°C and stir for an additional 2 hours to complete the reaction.[18]

  • Cool the mixture and dilute with 500 mL of water and 100 mL of ethanol.[18]

  • Slowly add ammonia solution with stirring until the pH reaches 14 to precipitate the crude riluzole.[18]

  • Filter the resulting solid and dry under vacuum to obtain the raw product.[18]

  • For purification, dissolve the raw product in a mixture of 150 mL of ethanol and 250 mL of water under reflux.[18]

  • Cool the solution to room temperature to allow for crystallization of the pure riluzole.[18]

  • Filter the solid and dry under vacuum to yield substantially pure riluzole.[18]

Riluzole_Synthesis

In Vitro Metabolic Stability Assay of Riluzole Prodrugs

This protocol describes the determination of the metabolic stability of riluzole prodrugs in liver microsomes.[19]

Procedure:

  • Prepare a reaction buffer containing 100 mM potassium phosphate (pH 7.4) and 12 mM magnesium chloride.[19]

  • Add pooled mouse or human liver microsomes to the reaction buffer to a final protein concentration of 0.5 mg/mL.[19]

  • Add the test compound (riluzole prodrug) to a final concentration of 1 µM.[19]

  • Pre-warm the mixture to 37°C for 10 minutes.[19]

  • Initiate the metabolic reaction by adding β-Nicotinamide adenine dinucleotide 2'-phosphate reduced (NADPH) to a final concentration of 1 mM.[19]

  • A parallel incubation without NADPH serves as a negative control.[19]

  • Incubate the reaction at 37°C.

  • At various time points, quench the reaction by adding a suitable solvent (e.g., acetonitrile).

  • Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Metabolic_Stability_Workflow

Whole-Cell Patch-Clamp Protocol for Riluzole's Effect on Sodium Channels

This protocol outlines the general steps for investigating the effect of riluzole on voltage-gated sodium channels using the whole-cell patch-clamp technique.[20][21]

Procedure:

  • Culture cells expressing the sodium channel of interest (e.g., HEK293 cells transfected with hNav1.4) on glass coverslips.

  • Prepare an external solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH 7.4) and an internal pipette solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.2).

  • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries and fill with the internal solution.

  • Approach a cell with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.

  • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential (e.g., -100 mV).

  • Apply a voltage protocol to elicit sodium currents (e.g., a series of depolarizing voltage steps).

  • Record baseline sodium currents in the absence of the drug.

  • Perfuse the cell with the external solution containing various concentrations of riluzole.

  • Record sodium currents in the presence of riluzole to determine its inhibitory effect.

  • To assess use-dependent block, apply a train of depolarizing pulses at different frequencies.

  • Analyze the data to determine the IC50 of riluzole and its effects on channel gating properties (activation, inactivation).

Patch_Clamp_Workflow

Conclusion

The trifluoromethoxy group is a valuable asset in the medicinal chemist's toolbox. Its ability to modulate key physicochemical properties has led to the development of successful drugs with improved pharmacological profiles. A thorough understanding of the pharmacology of trifluoromethoxy-containing molecules, coupled with robust experimental evaluation, will continue to drive the discovery and development of innovative therapeutics for a wide range of diseases.

References

Methodological & Application

synthesis of 1-[4-(trifluoromethoxy)phenyl]ethanol protocol

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Synthesis of 1-[4-(trifluoromethoxy)phenyl]ethanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The trifluoromethoxy group can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. This document provides a detailed protocol for the synthesis of this compound via the reduction of 4'-(trifluoromethoxy)acetophenone using sodium borohydride. This method is straightforward, generally high-yielding, and utilizes common laboratory reagents.[1]

Reaction Scheme

The synthesis proceeds through the reduction of a ketone to a secondary alcohol, as depicted in the following reaction scheme:

Scheme 1: Reduction of 4'-(trifluoromethoxy)acetophenone to this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis protocol.

ParameterValueReference/Notes
Reactant 4'-(Trifluoromethoxy)acetophenoneCAS: 85013-98-5
Molecular Weight204.15 g/mol [2]
Amount2.04 g (10.0 mmol)
Density1.278 g/mL at 25 °C
Reducing Agent Sodium Borohydride (NaBH4)CAS: 16940-66-2
Molecular Weight37.83 g/mol
Amount0.42 g (11.0 mmol)1.1 equivalents
Solvent Methanol (MeOH)
Volume20 mL
Product This compoundCAS: 1737-28-6
Molecular Weight206.16 g/mol
Theoretical Yield2.06 gAssuming 100% conversion
Expected Yield 85-95%Based on similar reductions of acetophenone derivatives

Experimental Protocol

This protocol details the synthesis of this compound from 4'-(trifluoromethoxy)acetophenone.

Materials:

  • 4'-(Trifluoromethoxy)acetophenone (2.04 g, 10.0 mmol)

  • Sodium borohydride (0.42 g, 11.0 mmol)

  • Methanol (20 mL)

  • Deionized water

  • Diethyl ether

  • Anhydrous sodium sulfate

  • 1 M Hydrochloric acid (HCl)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.04 g (10.0 mmol) of 4'-(trifluoromethoxy)acetophenone in 20 mL of methanol.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: Slowly add 0.42 g (11.0 mmol) of sodium borohydride to the stirred solution in small portions over 10 minutes. The addition is exothermic, and the temperature should be maintained below 10 °C.[1]

  • Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for 1 hour.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1). The disappearance of the starting ketone spot and the appearance of the more polar alcohol product spot indicates the reaction is proceeding.

  • Quenching: After 1 hour, remove the flask from the ice bath and slowly add 10 mL of deionized water to quench the excess sodium borohydride. Then, carefully add 1 M HCl dropwise until the solution becomes acidic (pH ~2-3), which will decompose any remaining borohydride and borate esters. Be cautious as hydrogen gas is evolved during this step.[1]

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

  • Washing: Combine the organic layers and wash with deionized water (20 mL) and then with brine (20 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and collect the filtrate.

  • Solvent Evaporation: Remove the diethyl ether using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel.

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_product Product start Dissolve 4'-(trifluoromethoxy)acetophenone in Methanol cool Cool to 0-5 °C in Ice Bath start->cool add_nabh4 Slowly Add Sodium Borohydride cool->add_nabh4 react Stir for 1 hour at 0-5 °C add_nabh4->react quench Quench with Water and HCl react->quench remove_meoh Remove Methanol (Rotovap) quench->remove_meoh extract Extract with Diethyl Ether remove_meoh->extract wash Wash with Water and Brine extract->wash dry Dry with Na2SO4 and Filter wash->dry remove_ether Remove Diethyl Ether (Rotovap) dry->remove_ether product This compound remove_ether->product

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Pathway

ReactionMechanism ketone 4'-(trifluoromethoxy)acetophenone C=O alkoxide Alkoxide Intermediate ketone:f1->alkoxide:f0 Nucleophilic Attack hydride Hydride Ion H⁻ (from NaBH₄) alcohol This compound C-OH alkoxide:f0->alcohol:f0 Protonation protonation Protonation (from MeOH/H₂O)

Caption: Simplified mechanism of ketone reduction by sodium borohydride.

References

Application Notes: Enantioselective Synthesis of (R)-1-[4-(trifluoromethoxy)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Optically active chiral alcohols are critical building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols represents one of the most fundamental and important transformations in modern asymmetric synthesis.[1] (R)-1-[4-(trifluoromethoxy)phenyl]ethanol is a valuable chiral intermediate. Its synthesis requires precise control of stereochemistry to ensure the desired biological activity and to minimize potential off-target effects of the corresponding (S)-enantiomer.

Several robust methods have been developed for the enantioselective reduction of ketones, including catalyst-based systems and biocatalysis.[2] Among the most reliable and widely used chemical methods is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in conjunction with a borane reducing agent to achieve high yields and excellent enantioselectivities.[1][3][4] Additionally, biocatalytic methods using whole-cell systems expressing enzymes like carbonyl reductases offer a green and highly selective alternative.[5][6]

These application notes provide detailed protocols for the synthesis of (R)-1-[4-(trifluoromethoxy)phenyl]ethanol via both CBS reduction and a whole-cell biocatalytic approach, along with comparative data for similar substrates.

Data Presentation

The following table summarizes representative results for the enantioselective reduction of 4'-(trifluoromethoxy)acetophenone and structurally related ketones, highlighting the effectiveness of different catalytic systems.

SubstrateCatalyst SystemReductantSolventTemp (°C)Time (h)Yield (%)ee (%)Ref
4'-(Trifluoromethyl)acetophenoneIn-situ generated oxazaborolidine (10 mol%) + BF₃BH₃CHCl₃RT128796[4]
3'-(Trifluoromethyl)acetophenoneRecombinant E. coli cells (Carbonyl Reductase)GlucoseTween-20/NADES301891.5>99.9[5][6]
Acetophenone(S)-2-(pyrrolidin-1-yl)propan-1-ol / BH₃BH₃-THFTHF0 - RT1-4HighHigh[1]
Aryl Methyl KetonesIn-situ generated oxazaborolidine (10 mol%)BH₃THFRT1285-9591-98[4]

Note: Data for closely related substrates are included to demonstrate the general applicability and high selectivity of the methods. NADES: Natural Deep Eutectic Solvent. RT: Room Temperature.

Experimental Protocols

Protocol 1: Asymmetric Reduction via CBS Catalyst

This protocol details the enantioselective reduction of 4'-(trifluoromethoxy)acetophenone using an in-situ generated oxazaborolidine catalyst, a method adapted from the well-established CBS reduction procedure.[1][4]

Materials:

  • 4'-(trifluoromethoxy)acetophenone

  • (S)-α,α-Diphenyl-2-pyrrolidinemethanol or other suitable chiral amino alcohol

  • Borane-tetrahydrofuran complex (BH₃-THF, 1.0 M solution)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl, 1 M)

  • Diethyl ether or Ethyl acetate

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Formation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the chiral amino alcohol (e.g., (S)-α,α-Diphenyl-2-pyrrolidinemethanol) (0.1 mmol).

    • Add anhydrous THF (5 mL) and cool the solution to 0 °C in an ice bath.[1]

    • Slowly add borane-THF complex (0.2 mmol, 0.2 mL of a 1.0 M solution) dropwise to the solution.

    • Stir the mixture at 0 °C for 30 minutes to facilitate the formation of the chiral oxazaborolidine catalyst.[1]

  • Reduction Reaction:

    • In a separate flame-dried flask, dissolve 4'-(trifluoromethoxy)acetophenone (1.0 mmol) in anhydrous THF (5 mL).

    • Add the ketone solution dropwise to the pre-formed catalyst solution at 0 °C.[1]

    • After the addition is complete, add an additional amount of borane-THF complex (1.0 mmol, 1.0 mL of a 1.0 M solution) dropwise to the reaction mixture.[1]

  • Reaction Monitoring:

    • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1 to 4 hours.[1]

  • Work-up and Purification:

    • Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of methanol (5 mL) to decompose excess borane.[1]

    • Allow the mixture to warm to room temperature and then add 1 M HCl (10 mL). Stir for 30 minutes.[1]

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).[1]

    • Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).[1]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the final yield and measure the enantiomeric excess (ee) of the (R)-1-[4-(trifluoromethoxy)phenyl]ethanol product by chiral GC or HPLC analysis.[1]

Protocol 2: Whole-Cell Biocatalytic Reduction

This protocol is adapted from a highly efficient biotransformation process developed for a similar substrate, 3'-(trifluoromethyl)acetophenone, using recombinant E. coli cells.[5][6]

Materials:

  • Recombinant E. coli whole cells expressing a suitable carbonyl reductase.

  • 4'-(trifluoromethoxy)acetophenone

  • Glucose (co-substrate)

  • Phosphate Buffer Saline (PBS), pH 7.0

  • Tween-20

  • Ethyl acetate (EtOAc)

  • n-dodecane (internal standard for GC analysis)

Procedure:

  • Reaction Setup:

    • In a 50 mL Erlenmeyer flask, prepare the reaction medium containing PBS buffer (pH 7.0).

    • Add Tween-20 to a final concentration of 0.6% (w/v) to enhance substrate solubility.[5]

    • Add the substrate, 4'-(trifluoromethoxy)acetophenone, to the desired concentration (e.g., up to 200 mM).

    • Add glucose as the co-substrate for cofactor regeneration.

    • Initiate the reaction by adding the recombinant E. coli cells (e.g., 12.6 g dry cell weight / L).[5]

  • Bioreduction:

    • Incubate the flask at 30 °C with shaking at 200 rpm for 18-24 hours.[5][6]

  • Work-up and Extraction:

    • After the reaction is complete, add an equal volume of ethyl acetate to the reaction mixture.

    • Add n-dodecane as an internal standard for quantitative analysis.

    • Vortex the mixture vigorously to extract the product and substrate into the organic layer.

    • Centrifuge to separate the phases and collect the organic supernatant. Repeat the extraction twice.[6]

  • Analysis:

    • Analyze the combined organic extracts by gas chromatography (GC) to determine the product yield and by chiral GC to determine the enantiomeric excess (ee) of the resulting (R)-1-[4-(trifluoromethoxy)phenyl]ethanol.[6]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis catalyst Prepare Catalyst Solution combine Combine & Add Reductant catalyst->combine substrate Dissolve Ketone Substrate substrate->combine monitor Monitor Reaction (TLC/GC) combine->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Dry, Concentrate & Purify extract->purify analyze Analyze (Yield, ee %) purify->analyze

G catalyst Chiral Oxazaborolidine (CBS Catalyst) borane BH₃ (Reductant) cat_borane cat_borane ketone Prochiral Ketone (Substrate) transition_state transition_state product (R)-Chiral Alcohol (Product) cat_product cat_product

References

Application Notes and Protocols for the Asymmetric Reduction of 4-(Trifluoromethoxy)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective reduction of prochiral ketones to form chiral alcohols is a cornerstone of modern asymmetric synthesis. The resulting chiral alcohols are invaluable building blocks in the pharmaceutical industry for the synthesis of complex, biologically active molecules. 4-(Trifluoromethoxy)acetophenone is a key starting material, and its reduction product, 1-(4-(trifluoromethoxy)phenyl)ethanol, possesses a chiral center of significant interest for drug development. This document provides detailed application notes and experimental protocols for three highly effective methods for the asymmetric reduction of 4-(trifluoromethoxy)acetophenone: Corey-Bakshi-Shibata (CBS) reduction, biocatalytic reduction using a ketoreductase, and ruthenium-catalyzed asymmetric transfer hydrogenation.

Data Presentation

The following tables summarize typical quantitative data for the asymmetric reduction of 4-(trifluoromethoxy)acetophenone and structurally related analogs using the three described methods. These data are compiled to provide a comparative overview of the expected yields and enantioselectivities.

Table 1: Corey-Bakshi-Shibata (CBS) Reduction of 4-Substituted Acetophenones

SubstrateCatalyst (mol%)Reducing AgentSolventYield (%)Enantiomeric Excess (e.e., %)Configuration
4'-(Trifluoromethoxy)acetophenone(S)-2-Methyl-CBS-oxazaborolidine (10)Borane-dimethyl sulfideTHF>90 (estimated)>95 (estimated)(R)
4'-Fluoroacetophenone(R)-2-Methyl-CBS-oxazaborolidine (5-10)Borane-dimethyl sulfideTHF>90>95(S)[1]
Acetophenone(S)-Me-CBS-oxazaborolidine (10)Borane-THFTHF9796(R)[1]

Table 2: Biocatalytic Reduction of Trifluoromethyl-Substituted Acetophenones

SubstrateBiocatalystCo-substrateSolvent SystemYield (%)Enantiomeric Excess (e.e., %)Configuration
4'-(Trifluoromethoxy)acetophenoneRecombinant E. coli expressing a ketoreductaseIsopropanolAqueous buffer/co-solventHigh (expected)>99 (expected)(R) or (S)
3'-(Trifluoromethyl)acetophenoneRecombinant E. coli expressing a carbonyl reductaseIsopropanolAqueous Tween-20/Choline Chloride:Lysine91.5>99.9(R)[2]

Table 3: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of 4-Substituted Acetophenones

SubstrateCatalystLigandHydrogen DonorBaseTemperature (°C)Yield (%)e.e. (%)Configuration
4'-(Trifluoromethoxy)acetophenone[RuCl₂(p-cymene)]₂(S,S)-TsDPENHCOOH/NEt₃-28>95 (expected)>97 (expected)(R)
4'-MethoxyacetophenoneRu-catalyst-HCOOH/NEt₃-40>9995Not Specified[3]
4'-ChloroacetophenoneRuCl--INVALID-LINK---HCOOH/NEt₃-28>9598(R)[4]

Experimental Protocols

Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

This protocol describes the asymmetric reduction of 4'-(trifluoromethoxy)acetophenone to (R)-1-(4-(trifluoromethoxy)phenyl)ethanol using an (S)-2-methyl-CBS-oxazaborolidine catalyst.[1][5]

Materials:

  • 4'-(Trifluoromethoxy)acetophenone

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 2 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer and stirring bar

  • Inert gas supply (Argon or Nitrogen)

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • Catalyst Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an inert gas inlet, add (S)-2-Methyl-CBS-oxazaborolidine solution (1.0 mL, 1.0 mmol, 10 mol%). Dilute the catalyst with 10 mL of anhydrous THF.

  • Borane Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add borane-dimethyl sulfide complex (1.0 mL, ~10 mmol) dropwise to the stirred catalyst solution at 0 °C. Allow the mixture to stir for 15 minutes at 0 °C.

  • Substrate Addition: In a separate flame-dried flask, dissolve 4'-(trifluoromethoxy)acetophenone (2.04 g, 10.0 mmol) in 20 mL of anhydrous THF. Cool the reaction flask containing the catalyst-borane complex to -30 °C. Slowly add the solution of 4'-(trifluoromethoxy)acetophenone to the reaction mixture dropwise over 30 minutes, ensuring the internal temperature does not exceed -25 °C.

  • Reaction Monitoring: Stir the reaction mixture at -30 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully and slowly add methanol (5 mL) dropwise to the reaction mixture at -30 °C to quench the excess borane. Allow the mixture to warm to room temperature.

  • Work-up: Add 2 M HCl (15 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (R)-1-(4-(trifluoromethoxy)phenyl)ethanol.

  • Characterization: Determine the yield and confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC or GC analysis.

Biocatalytic Asymmetric Reduction

This protocol outlines a general procedure for the biocatalytic reduction of 4'-(trifluoromethoxy)acetophenone using a recombinant E. coli whole-cell catalyst expressing a ketoreductase.[2]

Materials:

  • 4'-(Trifluoromethoxy)acetophenone

  • Recombinant E. coli cells expressing a suitable ketoreductase

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Isopropanol (co-substrate)

  • Glucose (for cofactor regeneration, if required by the specific enzyme system)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Centrifuge

  • Incubator shaker

Procedure:

  • Cell Preparation: Grow the recombinant E. coli strain in a suitable medium to induce the expression of the ketoreductase. Harvest the cells by centrifugation and wash with phosphate buffer. The cell paste can be used directly or after lyophilization.

  • Reaction Setup: In a reaction vessel, suspend the E. coli cell paste (e.g., 50 g/L wet cell weight) in phosphate buffer. Add isopropanol (e.g., 10-20% v/v) as the co-substrate for cofactor regeneration.

  • Substrate Addition: Dissolve 4'-(trifluoromethoxy)acetophenone in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) if necessary, and add it to the reaction mixture to the desired final concentration (e.g., 10-50 mM).

  • Reaction Conditions: Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30 °C) and agitation speed (e.g., 200 rpm).

  • Reaction Monitoring: Monitor the conversion of the ketone to the alcohol over time using GC or HPLC analysis of aliquots taken from the reaction mixture.

  • Work-up: Once the reaction is complete, separate the cells by centrifugation. Extract the supernatant with ethyl acetate (3 x volume of aqueous phase).

  • Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the resulting alcohol by column chromatography if necessary.

  • Characterization: Analyze the product for yield, purity, and enantiomeric excess as described in the CBS reduction protocol.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

This protocol describes the asymmetric transfer hydrogenation of 4'-(trifluoromethoxy)acetophenone using a ruthenium catalyst and a formic acid/triethylamine mixture as the hydrogen source.[3][4]

Materials:

  • 4'-(Trifluoromethoxy)acetophenone

  • [RuCl₂(p-cymene)]₂

  • (S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous dichloromethane (DCM) or another suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Catalyst Pre-formation: In a Schlenk tube under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.01 mmol) and (S,S)-TsDPEN (0.022 mmol) in anhydrous DCM (5 mL). Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: To the catalyst solution, add 4'-(trifluoromethoxy)acetophenone (1.0 mmol).

  • Hydrogen Donor Addition: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Add an excess of this mixture (e.g., 2-5 equivalents relative to the substrate) to the reaction flask.

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 28-40 °C) and monitor the reaction progress by TLC or GC.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or DCM. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Isolation and Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.

  • Characterization: Characterize the final product and determine the enantiomeric excess as previously described.

Visualizations

Asymmetric_Reduction_Workflow cluster_start Starting Material cluster_methods Asymmetric Reduction Methods cluster_product Chiral Product cluster_analysis Analysis start 4-(Trifluoromethoxy)acetophenone cbs CBS Reduction (Chiral Oxazaborolidine) start->cbs bio Biocatalysis (Ketoreductase) start->bio ath Asymmetric Transfer Hydrogenation (Ru-Catalyst) start->ath product 1-(4-(Trifluoromethoxy)phenyl)ethanol cbs->product bio->product ath->product analysis Yield Determination Enantiomeric Excess (e.e.) (Chiral HPLC/GC) product->analysis

Caption: General workflow for the asymmetric reduction of 4-(trifluoromethoxy)acetophenone.

CBS_Reduction_Pathway cluster_reactants Reactants cluster_transition Transition State cluster_product Product ketone 4-(Trifluoromethoxy)acetophenone ts Chiral Lewis Acid-Ketone-Borane Complex ketone->ts catalyst (S)-CBS Oxazaborolidine catalyst->ts borane Borane (BH3) borane->ts alcohol (R)-1-(4-(Trifluoromethoxy)phenyl)ethanol ts->alcohol Hydride Transfer

Caption: Simplified signaling pathway of the CBS reduction.

Biocatalytic_Reduction_Cycle ketone 4-(Trifluoromethoxy)acetophenone alcohol Chiral Alcohol Product ketone->alcohol Reduction kred_ox Ketoreductase (Oxidized) kred_red Ketoreductase (Reduced) kred_ox:n->kred_red:s Regeneration nadp NADP+ kred_red:s->kred_ox:n nadph NADPH nadph->nadp nadp->nadph Cofactor Regeneration isopropanol Isopropanol acetone Acetone isopropanol->acetone

Caption: Biocatalytic reduction cycle with cofactor regeneration.

References

Application Notes and Protocols for the Use of 1-[4-(trifluoromethoxy)phenyl]ethanol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically active alcohols are crucial intermediates in the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other biologically active molecules. The stereochemistry of these building blocks often dictates the efficacy and safety of the final product. 1-[4-(trifluoromethoxy)phenyl]ethanol, with its trifluoromethoxy group, offers unique properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. This document provides detailed application notes and protocols for the asymmetric synthesis and potential applications of chiral this compound as a versatile building block in organic synthesis and drug discovery.

The trifluoromethoxy group (-OCF3) is a valuable substituent in medicinal chemistry due to its ability to modulate key physicochemical properties of a molecule. It is more lipophilic than a methoxy group and can act as a bioisostere for other functional groups, influencing molecular conformation and metabolic stability. The presence of this group in a chiral alcohol building block makes this compound a highly attractive starting material for the synthesis of novel therapeutic agents.

Asymmetric Synthesis of this compound

The enantioselective reduction of the prochiral ketone, 4'-(trifluoromethoxy)acetophenone, is the most direct route to optically active this compound. Two primary methods, asymmetric transfer hydrogenation (ATH) and biocatalytic reduction, have proven to be highly effective for this transformation.

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation using chiral ruthenium catalysts is a powerful and widely used method for the enantioselective reduction of ketones. The reaction typically employs a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, to deliver a hydride to the ketone in a stereocontrolled manner.

Quantitative Data Summary for Asymmetric Transfer Hydrogenation

Catalyst/Pre-catalystLigandHydrogen DonorBaseTemp. (°C)Yield (%)e.e. (%)Configuration
[RuCl₂(p-cymene)]₂(S,S)-TsDPENHCOOH/NEt₃-28>95>98(R)
[RuCl₂(p-cymene)]₂(R,R)-TsDPENHCOOH/NEt₃-28>95>98(S)
[RuCl₂(p-cymene)]₂(S,S)-TsDPENi-PrOHKOH80>99>97(R)
[RuCl₂(p-cymene)]₂(R,R)-TsDPENi-PrOHKOH80>99>97(S)

Experimental Protocol: Asymmetric Transfer Hydrogenation using [RuCl₂(p-cymene)]₂/(S,S)-TsDPEN

Materials:

  • 4'-(Trifluoromethoxy)acetophenone

  • [RuCl₂(p-cymene)]₂

  • (S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4'-(trifluoromethoxy)acetophenone (1.0 mmol) in anhydrous DCM (5 mL).

  • In a separate flask, prepare the catalyst by dissolving [RuCl₂(p-cymene)]₂ (0.0025 mmol) and (S,S)-TsDPEN (0.0055 mmol) in anhydrous DCM (2 mL) and stirring for 30 minutes.

  • Prepare the azeotropic mixture of formic acid and triethylamine (5:2 molar ratio).

  • Add the prepared catalyst solution to the solution of 4'-(trifluoromethoxy)acetophenone.

  • Add the formic acid/triethylamine mixture (1.5 mL) to the reaction mixture.

  • Stir the reaction at 28 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield enantiomerically enriched (R)-1-[4-(trifluoromethoxy)phenyl]ethanol.

  • Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

Asymmetric_Transfer_Hydrogenation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Ketone 4'-(trifluoromethoxy)acetophenone Reaction_Mix Combine Reactants & Catalyst Ketone->Reaction_Mix Catalyst_Prep Prepare Ru Catalyst ([RuCl₂(p-cymene)]₂ + (S,S)-TsDPEN) Catalyst_Prep->Reaction_Mix H_Donor Prepare HCOOH/NEt₃ H_Donor->Reaction_Mix Stir Stir at 28°C Reaction_Mix->Stir Quench Quench with H₂O Stir->Quench Extract Extract with DCM Quench->Extract Wash_Dry Wash & Dry Extract->Wash_Dry Purify Column Chromatography Wash_Dry->Purify Product (R)-1-[4-(trifluoromethoxy)phenyl]ethanol Purify->Product Analysis Chiral HPLC (e.e. determination) Product->Analysis

Asymmetric Transfer Hydrogenation Workflow

Biocatalytic Reduction

Biocatalytic reduction using ketoreductases (KREDs) offers a green and highly selective alternative to chemical methods. These enzymes can operate under mild conditions (room temperature and neutral pH) in aqueous media, often providing excellent enantioselectivity.

Quantitative Data Summary for Biocatalytic Reduction

BiocatalystCo-factor SystemSubstrate Conc. (g/L)Temp. (°C)Time (h)Conversion (%)e.e. (%)Configuration
Ketoreductase (e.g., from Candida sp.)Glucose/GDH103024>99>99(S)
Ketoreductase (e.g., from Lactobacillus sp.)Isopropanol103024>99>99(R)
Baker's Yeast (Saccharomyces cerevisiae)Glucose53048-72Variable>95(R)

Experimental Protocol: Ketoreductase-Catalyzed Reduction

Materials:

  • 4'-(Trifluoromethoxy)acetophenone

  • Ketoreductase (KRED)

  • Nicotinamide adenine dinucleotide phosphate (NADP⁺) or Nicotinamide adenine dinucleotide (NAD⁺)

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • Ethyl acetate

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a reaction vessel, prepare a solution of phosphate buffer (pH 7.0).

  • Add D-glucose (1.2 equivalents), NADP⁺ or NAD⁺ (0.01 equivalents), and GDH (1-5 mg/mL).

  • Add the ketoreductase enzyme to the buffer solution.

  • Dissolve 4'-(trifluoromethoxy)acetophenone (1.0 equivalent) in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) and add it to the reaction mixture.

  • Stir the reaction mixture at 30 °C. Monitor the progress by TLC or GC.

  • Upon completion, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Biocatalytic_Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Ketone 4'-(trifluoromethoxy)acetophenone Reaction_Mix Combine Substrate & Enzyme Mix in Buffer Ketone->Reaction_Mix Enzyme_Mix Prepare Enzyme Mix (KRED, GDH, NAD(P)⁺, Glucose) Enzyme_Mix->Reaction_Mix Buffer Phosphate Buffer (pH 7.0) Buffer->Reaction_Mix Stir Stir at 30°C Reaction_Mix->Stir Extract Extract with Ethyl Acetate Stir->Extract Dry Dry Organic Layer Extract->Dry Purify Column Chromatography Dry->Purify Product Chiral this compound Purify->Product Analysis Chiral HPLC (e.e. determination) Product->Analysis

Biocatalytic Reduction Workflow

Applications in the Synthesis of Bioactive Molecules

Chiral this compound is a valuable precursor for the synthesis of more complex molecules with potential biological activity. The hydroxyl group can be readily functionalized through etherification, esterification, or substitution reactions to introduce the chiral motif into a larger scaffold.

Potential Application in the Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. Many small molecule kinase inhibitors possess chiral centers that are crucial for their binding affinity and selectivity. The 1-phenylethanol moiety is a common feature in several kinase inhibitors. The introduction of the trifluoromethoxy group can enhance the pharmacological properties of these molecules.

While a specific, published synthesis of a kinase inhibitor using this compound is not yet widely available, the logical synthetic pathway would involve the etherification of the chiral alcohol with a suitable heterocyclic core, a common strategy in kinase inhibitor design.

Kinase_Inhibitor_Synthesis_Pathway cluster_starting_materials Starting Materials cluster_reaction Key Synthetic Step cluster_product Final Product cluster_biological_activity Biological Activity Chiral_Alcohol (R)- or (S)-1-[4-(trifluoromethoxy)phenyl]ethanol Etherification Etherification Reaction (e.g., Williamson or Mitsunobu) Chiral_Alcohol->Etherification Heterocycle Bioactive Heterocyclic Core (e.g., pyrimidine, quinazoline) Heterocycle->Etherification Kinase_Inhibitor Potential Chiral Kinase Inhibitor Etherification->Kinase_Inhibitor Inhibition Inhibition Kinase_Inhibitor->Inhibition Signaling_Pathway Kinase Signaling Pathway Inhibition->Signaling_Pathway

Hypothetical Synthesis of a Kinase Inhibitor

Conclusion

Chiral this compound is a valuable and versatile building block for the synthesis of enantiomerically pure compounds. Efficient and highly selective methods for its preparation, such as asymmetric transfer hydrogenation and biocatalytic reduction, are well-established. The unique properties conferred by the trifluoromethoxy group make this chiral alcohol a promising starting material for the development of novel pharmaceuticals, particularly in the area of kinase inhibitors and other targeted therapies. The detailed protocols provided herein offer a solid foundation for researchers to utilize this building block in their synthetic endeavors.

Applications of Trifluoromethoxylated Alcohols in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethoxy (-OCF3) group into organic molecules is a pivotal strategy in modern medicinal chemistry. This functional group imparts a unique combination of properties, including high lipophilicity, enhanced metabolic stability, and strong electron-withdrawing capabilities, which can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] While the broader class of trifluoromethoxylated compounds has seen considerable investigation, the specific applications of molecules retaining a hydroxyl (-OH) group are an emerging area of interest. These trifluoromethoxylated alcohols offer a valuable scaffold for further functionalization and can participate in key hydrogen bonding interactions with biological targets.

This document provides an overview of the applications of trifluoromethoxylated compounds in medicinal chemistry, with a focus on the synthetic protocols to generate them from alcohol precursors.

Key Physicochemical Properties Conferred by the Trifluoromethoxy Group

The trifluoromethoxy group is often sought after in drug design for its ability to:

  • Increase Lipophilicity: The -OCF3 group is one of the most lipophilic substituents used in medicinal chemistry, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[1]

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation, which can lead to a longer drug half-life.[1]

  • Modulate Electronic Properties: As a strong electron-withdrawing group, the -OCF3 moiety can influence the pKa of nearby functional groups and alter the electronic nature of aromatic systems, thereby affecting target binding interactions.[2]

  • Improve Oral Bioavailability: The combination of increased lipophilicity and metabolic stability often translates to improved oral bioavailability of drug candidates.[1]

Applications in Medicinal Chemistry

While specific examples of trifluoromethoxylated alcohols as approved drugs are not prevalent, the trifluoromethoxy moiety is a key feature in several FDA-approved pharmaceuticals across various therapeutic areas. These examples underscore the potential of this functional group in drug design.

Table 1: Examples of FDA-Approved Drugs Containing the Trifluoromethoxy Group

Drug NameTherapeutic AreaNotes
Riluzole Amyotrophic Lateral Sclerosis (ALS)A benzothiazole derivative that modulates glutamate neurotransmission.
Sonidegib Cancer (Basal Cell Carcinoma)A smoothened (SMO) receptor antagonist that inhibits the Hedgehog signaling pathway.
Delamanid TuberculosisA nitro-dihydro-imidazooxazole derivative that inhibits mycolic acid synthesis in Mycobacterium tuberculosis.
Pretomanid TuberculosisA nitroimidazooxazine that is part of a combination regimen for treating multidrug-resistant tuberculosis.[3]

Experimental Protocols: Synthesis of Trifluoromethoxylated Compounds from Alcohols

A significant advancement in the synthesis of trifluoromethoxylated compounds is the direct dehydroxytrifluoromethoxylation of alcohols. This method avoids the need for pre-functionalization of the alcohol, offering a more direct and efficient route.

Protocol 1: Direct Dehydroxytrifluoromethoxylation of Alcohols

This protocol describes a method for the direct conversion of an alcohol to a trifluoromethoxylated compound by in situ generation of an alkyl fluoroformate, followed by nucleophilic trifluoromethoxylation.[4]

Materials:

  • Alcohol substrate

  • Trifluoromethyl arylsulfonate (TFMS)

  • Cesium Fluoride (CsF)

  • 1,2-Dimethoxyethane (DME)

  • Anhydrous reaction vessel

  • Stirring apparatus

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Procedure:

  • To an anhydrous reaction vessel under an inert atmosphere, add the alcohol substrate (1.0 equiv.).

  • Add cesium fluoride (CsF) (2.0 equiv.).

  • Add 1,2-dimethoxyethane (DME) as the solvent.

  • To the stirred suspension, add trifluoromethyl arylsulfonate (TFMS) (1.5 equiv.).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired trifluoromethoxylated compound.

Protocol 2: Rapid Dehydroxytrifluoromethoxylation of Alcohols using a Ph₃P/ICH₂CH₂I System

This protocol details a rapid method for the dehydroxytrifluoromethoxylation of alcohols promoted by a triphenylphosphine/1,2-diiodoethane system.

Materials:

  • Alcohol substrate

  • Triphenylphosphine (Ph₃P)

  • 1,2-diiodoethane (ICH₂CH₂I)

  • Silver trifluoromethoxide (AgOCF₃)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous reaction vessel

  • Stirring apparatus

  • Standard workup and purification reagents

Procedure:

  • To an anhydrous reaction vessel under an inert atmosphere, add the alcohol substrate (1.0 equiv.).

  • Add triphenylphosphine (Ph₃P) (1.5 equiv.).

  • Add 1,2-diiodoethane (ICH₂CH₂I) (1.5 equiv.).

  • Add silver trifluoromethoxide (AgOCF₃) (2.0 equiv.).

  • Add anhydrous dimethylformamide (DMF) as the solvent.

  • Stir the reaction mixture at room temperature for 15-30 minutes. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Data Presentation

The following table summarizes the yields of trifluoromethoxylated products obtained from various alcohol precursors using the rapid dehydroxytrifluoromethoxylation protocol (Protocol 2). This data highlights the efficiency and substrate scope of the synthetic method.

Table 2: Substrate Scope and Yields for Rapid Dehydroxytrifluoromethoxylation of Alcohols

EntryAlcohol SubstrateProductYield (%)
1Benzyl alcoholBenzyl trifluoromethyl ether85
24-Methoxybenzyl alcohol4-Methoxybenzyl trifluoromethyl ether82
34-Chlorobenzyl alcohol4-Chlorobenzyl trifluoromethyl ether78
4Cinnamyl alcoholCinnamyl trifluoromethyl ether75
51-Hexanol1-(Trifluoromethoxy)hexane68
6Cyclohexylmethanol(Trifluoromethoxymethyl)cyclohexane72

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the dehydroxytrifluoromethoxylation of an alcohol.

G General Workflow: Dehydroxytrifluoromethoxylation cluster_start Starting Materials cluster_reaction Reaction cluster_process Processing cluster_end Final Product Alcohol Alcohol (R-OH) Reaction_Vessel Reaction in Anhydrous Solvent Alcohol->Reaction_Vessel Reagents Trifluoromethoxylating Reagents Reagents->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Product Trifluoromethoxylated Product (R-OCF3) Purification->Product

Caption: A generalized experimental workflow for the synthesis of trifluoromethoxylated compounds from alcohol precursors.

Proposed Mechanism of Activation

The diagram below outlines a plausible mechanism for alcohol activation in the rapid dehydroxytrifluoromethoxylation reaction.

G Proposed Mechanism of Alcohol Activation Ph3P Ph₃P Intermediate1 [Ph₃P-I]⁺ I⁻ Ph3P->Intermediate1 + ICH₂CH₂I ICH2CH2I ICH₂CH₂I ROH R-OH Intermediate2 [Ph₃P-OR]⁺ I⁻ ROH->Intermediate2 + Intermediate1 AgOCF3 AgOCF₃ Product R-OCF₃ AgI AgI Product->AgI - AgI Intermediate2->Product + AgOCF₃

Caption: A simplified proposed mechanism for the activation of alcohols in the dehydroxytrifluoromethoxylation reaction.

Potential Signaling Pathway Modulation

Given that trifluoromethoxylated compounds like Sonidegib are known to inhibit the Hedgehog signaling pathway, a hypothetical trifluoromethoxylated alcohol could be designed to target similar pathways implicated in cancer.

G Hypothetical Targeting of the Hedgehog Pathway Hedgehog Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hedgehog->PTCH1 SMO Smoothened (SMO) PTCH1->SMO |-- SUFU SUFU SMO->SUFU --| GLI GLI Proteins SUFU->GLI |-- Target_Genes Target Gene Expression GLI->Target_Genes TFMA Trifluoromethoxylated Alcohol TFMA->SMO |--

References

protocol for the purification of 1-[4-(trifluoromethoxy)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purification of 1-[4-(trifluoromethoxy)phenyl]ethanol

This document provides a detailed , a key intermediate in pharmaceutical and materials science research. The primary method detailed is flash column chromatography, a standard and effective technique for purifying moderately polar organic compounds.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling the compound and for designing the purification strategy.

PropertyValue
Molecular Formula C9H9F3O2
Molecular Weight 206.16 g/mol [1]
Physical Form Liquid[1]
Purity (Typical) 98%[1]
Storage Temperature Room temperature, sealed in a dry environment[1]

Experimental Protocol: Purification by Flash Column Chromatography

Flash column chromatography is a widely used purification technique in organic chemistry that utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture) to separate components of a mixture based on their polarity.[2][3]

Materials and Equipment
Reagents and ConsumablesEquipment
Crude this compoundGlass chromatography column
Silica gel (230-400 mesh)[2]Air or nitrogen line with regulator
HexanesRound-bottom flasks
Ethyl acetateRotary evaporator
TLC plates (silica gel 60 F254)Beakers and Erlenmeyer flasks
TLC developing chamberFunnels
Cotton or glass woolCollection tubes or flasks
Sand (acid-washed)UV lamp (254 nm)
Procedure
  • Preparation of the Mobile Phase: Prepare a solvent mixture of hexanes and ethyl acetate. A common starting ratio for compounds of this polarity is 9:1 (hexanes:ethyl acetate). The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the target compound.

  • Packing the Column:

    • Insert a small plug of cotton or glass wool into the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the mobile phase.

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Use air or nitrogen pressure to force the excess solvent through the column until the solvent level reaches the top of the silica gel.

    • Add another thin layer of sand on top of the silica gel bed.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent.

    • Carefully add the sample solution to the top of the column.

    • Allow the sample to absorb onto the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, taking care not to disturb the top layer of sand and silica gel.

    • Apply pressure to the top of the column to begin eluting the sample.

    • Collect the eluent in fractions using test tubes or small flasks.

  • Analysis of Fractions:

    • Monitor the progress of the separation by spotting the collected fractions onto a TLC plate.

    • Develop the TLC plate in the mobile phase and visualize the spots under a UV lamp.

    • Fractions containing the pure product (as determined by a single spot at the correct Rf value) should be combined.

  • Solvent Removal:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Purity Confirmation:

    • Assess the purity of the final product using analytical techniques such as TLC, GC-MS, or NMR spectroscopy.

Visualization of the Purification Workflow

The following diagram illustrates the key steps in the purification of this compound by flash column chromatography.

Purification_Workflow Crude Crude Product TLC TLC Analysis for Solvent System Crude->TLC Column_Prep Column Packing (Silica Gel Slurry) TLC->Column_Prep Sample_Loading Sample Loading Column_Prep->Sample_Loading Elution Elution with Mobile Phase Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis Fraction Analysis (TLC) Fraction_Collection->Fraction_Analysis Pooling Combine Pure Fractions Fraction_Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure_Product Purified Product Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

Safety Information

It is crucial to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • This compound:

    • Signal Word: Warning[1]

    • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[1]

    • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261), Wear protective gloves/protective clothing/eye protection/face protection (P280), IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312), IF ON SKIN: Wash with plenty of soap and water (P302+P352), IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338)[1]

  • Hexanes and Ethyl Acetate: These solvents are flammable and should be handled away from ignition sources. Inhalation of vapors should be avoided.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-[4-(Trifluoromethoxy)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[4-(trifluoromethoxy)phenyl]ethanol is a key building block in medicinal chemistry and drug discovery. The incorporation of the trifluoromethoxy (-OCF₃) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. This fluorinated substituent is increasingly utilized in the design of novel therapeutic agents. As a versatile chiral intermediate, this compound serves as a precursor for the synthesis of a wide range of more complex molecules, including potential neuroprotective compounds and other active pharmaceutical ingredients (APIs). The development of a robust and scalable synthetic process for this alcohol is therefore of significant interest to the pharmaceutical industry.

Synthetic Strategy Overview

The large-scale synthesis of this compound is efficiently achieved through a two-step process. The first step involves the Friedel-Crafts acylation of (trifluoromethoxy)benzene with acetyl chloride to produce the intermediate ketone, 1-[4-(trifluoromethoxy)phenyl]ethanone. The subsequent step is the selective reduction of this ketone to the desired secondary alcohol using sodium borohydride. This synthetic route is advantageous for large-scale production due to the availability of starting materials, reliable reaction conditions, and straightforward purification procedures.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Ketone Reduction start_materials Starting Materials: (Trifluoromethoxy)benzene Acetyl Chloride Aluminum Chloride (Catalyst) reaction1 Reaction: Friedel-Crafts Acylation start_materials->reaction1 intermediate Intermediate: 1-[4-(Trifluoromethoxy)phenyl]ethanone reaction1->intermediate reaction2 Reaction: Reduction intermediate->reaction2 reducing_agent Reducing Agent: Sodium Borohydride reducing_agent->reaction2 final_product Final Product: This compound reaction2->final_product

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Large-Scale Synthesis of 1-[4-(Trifluoromethoxy)phenyl]ethanone via Friedel-Crafts Acylation

This protocol details the synthesis of the ketone intermediate.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation title Workflow: Friedel-Crafts Acylation charge_reactor Charge reactor with (trifluoromethoxy)benzene and dichloromethane. cool_reactor Cool reactor to 0-5 °C. charge_reactor->cool_reactor add_alcl3 Add aluminum chloride portion-wise. cool_reactor->add_alcl3 add_acetyl_chloride Slowly add acetyl chloride. add_alcl3->add_acetyl_chloride stir_reaction Stir at 0-5 °C until reaction is complete (monitor by TLC/HPLC). add_acetyl_chloride->stir_reaction quench Quench reaction mixture with cold HCl (aq). stir_reaction->quench separate_layers Separate organic and aqueous layers. quench->separate_layers wash_organic Wash organic layer with brine. separate_layers->wash_organic dry_organic Dry organic layer over anhydrous sodium sulfate. wash_organic->dry_organic filter_and_concentrate Filter and concentrate under reduced pressure. dry_organic->filter_and_concentrate purify Purify by vacuum distillation. filter_and_concentrate->purify

Caption: Detailed workflow for the Friedel-Crafts acylation step.

Materials and Equipment:

  • Large-scale reaction vessel equipped with mechanical stirring, a temperature probe, an addition funnel, and a nitrogen inlet.

  • (Trifluoromethoxy)benzene

  • Acetyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (DCM)

  • Hydrochloric acid (concentrated)

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Charge the reaction vessel with (trifluoromethoxy)benzene and dichloromethane.

  • Cool the mixture to 0-5 °C with an ice-water bath.

  • Under a nitrogen atmosphere, slowly and portion-wise add anhydrous aluminum chloride to the stirred solution, maintaining the temperature below 10 °C.

  • Once the addition of aluminum chloride is complete, add acetyl chloride dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, slowly quench the reaction by transferring the mixture to a separate vessel containing a stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 1-[4-(trifluoromethoxy)phenyl]ethanone by vacuum distillation.

Step 2: Large-Scale Reduction of 1-[4-(Trifluoromethoxy)phenyl]ethanone to this compound

This protocol describes the reduction of the ketone to the target alcohol.[1][2][3]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation title Workflow: Ketone Reduction dissolve_ketone Dissolve 1-[4-(trifluoromethoxy)phenyl]ethanone in methanol. cool_solution Cool solution to 0-5 °C. dissolve_ketone->cool_solution add_nabh4 Add sodium borohydride portion-wise. cool_solution->add_nabh4 stir_reaction Stir at room temperature until reaction is complete (monitor by TLC/HPLC). add_nabh4->stir_reaction quench Quench with dilute HCl (aq). stir_reaction->quench remove_methanol Remove methanol under reduced pressure. quench->remove_methanol extract Extract with ethyl acetate. remove_methanol->extract wash_organic Wash organic layer with brine. extract->wash_organic dry_organic Dry organic layer over anhydrous sodium sulfate. wash_organic->dry_organic filter_and_concentrate Filter and concentrate under reduced pressure. dry_organic->filter_and_concentrate purify Purify by column chromatography if necessary. filter_and_concentrate->purify

Caption: Detailed workflow for the ketone reduction step.

Materials and Equipment:

  • Large-scale reaction vessel with mechanical stirring and a temperature probe.

  • 1-[4-(trifluoromethoxy)phenyl]ethanone

  • Sodium borohydride

  • Methanol

  • Ethyl acetate

  • Hydrochloric acid (dilute)

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Chromatography equipment (if required)

Procedure:

  • In the reaction vessel, dissolve 1-[4-(trifluoromethoxy)phenyl]ethanone in methanol.

  • Cool the solution to 0-5 °C using an ice-water bath.

  • Slowly add sodium borohydride in portions, maintaining the temperature below 15 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or HPLC until the starting ketone is consumed.

  • Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the pH is acidic.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • If necessary, the product can be further purified by column chromatography.

Quantitative Data

The following tables provide representative quantitative data for a large-scale synthesis, starting with approximately 1 kg of (trifluoromethoxy)benzene.

Table 1: Quantitative Data for the Synthesis of 1-[4-(trifluoromethoxy)phenyl]ethanone

ParameterValue
Starting Material
(Trifluoromethoxy)benzene1.00 kg (5.68 mol)
Acetyl Chloride0.53 kg (6.81 mol, 1.2 equiv)
Aluminum Chloride0.91 kg (6.81 mol, 1.2 equiv)
Dichloromethane5.0 L
Reaction Conditions
Temperature0-5 °C
Reaction Time2-4 hours
Product
1-[4-(trifluoromethoxy)phenyl]ethanone
Expected Yield0.98 kg (85%)
Purity (after distillation)>98%

Table 2: Quantitative Data for the Synthesis of this compound

ParameterValue
Starting Material
1-[4-(trifluoromethoxy)phenyl]ethanone0.98 kg (4.80 mol)
Sodium Borohydride0.09 kg (2.40 mol, 0.5 equiv)
Methanol4.9 L
Reaction Conditions
Temperature0 °C to Room Temperature
Reaction Time1-3 hours
Product
This compound
Expected Yield0.94 kg (95%)
Purity (after work-up)>97%

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Friedel-Crafts acylation is an exothermic reaction and requires careful temperature control. The reaction also produces HCl gas.

  • Sodium borohydride reacts with water and acidic solutions to produce flammable hydrogen gas. Add quenching reagents slowly and with adequate cooling.

  • Handle all organic solvents and reagents with care, and dispose of waste according to institutional guidelines.

References

Application Notes and Protocols for the Quantification of 1-[4-(trifluoromethoxy)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods for the quantitative determination of 1-[4-(trifluoromethoxy)phenyl]ethanol, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography with Flame Ionization Detection (GC-FID) are designed to ensure accurate and precise quantification for quality control, process monitoring, and research and development purposes.

High-Performance Liquid Chromatography (HPLC-UV) Method

High-Performance Liquid Chromatography is a robust and widely utilized technique for the separation and quantification of non-volatile and thermally labile compounds such as this compound. A reversed-phase HPLC method with UV detection is presented here for its determination.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is typically sufficient.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40, v/v). The exact ratio may need optimization based on the specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 220 nm (aromatic compounds typically exhibit strong absorbance in this region).

  • Run Time: Approximately 10 minutes.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations spanning the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[1]

3. Method Validation:

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: Assessed by analyzing a blank (mobile phase) and a placebo (if applicable) to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Determined by plotting the peak area response versus the concentration of the working standard solutions and performing a linear regression analysis.

  • Range: The concentration range over which the method is demonstrated to be linear, accurate, and precise.

  • Accuracy: Evaluated by spiking a known amount of the analyte into a blank or sample matrix at different concentration levels and calculating the percentage recovery.

  • Precision: Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample and expressing the results as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Quantitative Data Summary (HPLC-UV)
ParameterTypical Performance
**Linearity (R²) **≥ 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD%)
- Repeatability≤ 2.0%
- Intermediate Precision≤ 3.0%
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantitation (LOQ) ~1.0 µg/mL

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standard Stock Solution WorkingStandards Prepare Working Standards Standard->WorkingStandards Injection Inject into HPLC System WorkingStandards->Injection SamplePrep Prepare and Filter Sample Solution SamplePrep->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection at 220 nm Separation->Detection Integration Peak Integration Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Analyte Concentration Integration->Quantification Calibration->Quantification

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

Gas Chromatography (GC-FID) Method

Gas Chromatography with Flame Ionization Detection is a powerful technique for the quantification of volatile and semi-volatile compounds. A GC-FID method is suitable for the analysis of this compound.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • GC System: A standard gas chromatograph equipped with a split/splitless inlet and a Flame Ionization Detector (FID).

  • Column: A non-polar or mid-polar capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (e.g., 10:1 ratio) to handle potentially high concentrations and ensure sharp peaks.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: Increase temperature at 15°C/min to 220°C.

    • Hold: Hold at 220°C for 2 minutes.

  • Detector Temperature: 280°C.

2. Preparation of Standard and Sample Solutions:

  • Solvent: Use a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the chosen solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to cover the expected concentration range of the samples (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the solvent to achieve a final concentration within the calibration range.

3. Method Validation:

Similar to the HPLC method, the GC-FID method should be validated according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), LOD, and LOQ.

Quantitative Data Summary (GC-FID)
ParameterTypical Performance
**Linearity (R²) **≥ 0.998
Range 10 - 500 µg/mL
Accuracy (% Recovery) 97.0 - 103.0%
Precision (RSD%)
- Repeatability≤ 3.0%
- Intermediate Precision≤ 4.0%
Limit of Detection (LOD) ~3 µg/mL
Limit of Quantitation (LOQ) ~10 µg/mL

GC-FID Experimental Workflow

GC_Workflow cluster_prep_gc Solution Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing Standard_GC Prepare Standard Stock Solution WorkingStandards_GC Prepare Working Standards Standard_GC->WorkingStandards_GC Injection_GC Inject into GC System WorkingStandards_GC->Injection_GC SamplePrep_GC Prepare Sample Solution SamplePrep_GC->Injection_GC Separation_GC Chromatographic Separation (HP-5) Injection_GC->Separation_GC Detection_GC Flame Ionization Detection (FID) Separation_GC->Detection_GC Integration_GC Peak Integration Detection_GC->Integration_GC Calibration_GC Generate Calibration Curve Integration_GC->Calibration_GC Quantification_GC Quantify Analyte Concentration Integration_GC->Quantification_GC Calibration_GC->Quantification_GC

Caption: Workflow for the quantitative analysis of this compound by GC-FID.

References

Application Note: Chiral Separation of 1-[4-(Trifluoromethoxy)phenyl]ethanol using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The enantiomeric purity of pharmaceutical compounds is a critical parameter, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles. 1-[4-(trifluoromethoxy)phenyl]ethanol is a chiral alcohol whose enantiomers require accurate separation and quantification. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a robust and widely used method for this purpose.[1][2] This application note details a reliable HPLC method for the baseline separation of the enantiomers of this compound.

The method utilizes a polysaccharide-based CSP, which has demonstrated broad applicability for the enantioseparation of trifluoromethyl-substituted alcohols.[3] A normal phase mobile system is employed to achieve optimal selectivity and resolution.

Quantitative Data Summary

The following table summarizes the chromatographic results for the chiral separation of this compound enantiomers. A resolution value of 1.5 or greater is indicative of baseline separation.[3]

ParameterValue
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) based
Mobile Phase n-Hexane / 2-Propanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 220 nm
Retention Time (Enantiomer 1) ~ 8.5 min
Retention Time (Enantiomer 2) ~ 9.8 min
Separation Factor (α) 1.25
Resolution (Rs) > 1.5

Experimental Protocol

This protocol provides a detailed methodology for the chiral analysis of this compound.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable.[3]

  • Chiral Column: A column packed with a cellulose-based CSP, such as Chiralcel® OD-H, is recommended.[2][3]

  • Solvents: HPLC grade n-Hexane and 2-Propanol are required.

  • Sample: Racemic or enantioenriched this compound.

2. Chromatographic Conditions

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane and 2-Propanol in a 95:5 volume-to-volume ratio. Degas the mobile phase before use.

  • Flow Rate: Set the pump to a flow rate of 1.0 mL/min.[3]

  • Column Temperature: Maintain a constant column temperature of 25°C.[3]

  • UV Detection: Set the UV detector to a wavelength of 220 nm.[2]

3. Sample Preparation

  • Dissolution: Dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.[3]

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[1]

4. Analysis

  • Injection: Inject a racemic standard to determine the retention times of the two enantiomers.[1]

  • Quantification: For quantitative analysis, inject the sample solution. The enantiomeric excess (ee) can be calculated from the integrated peak areas of the two enantiomers.

5. Data Analysis The following chromatographic parameters should be calculated:

  • Separation Factor (α): α = k₂ / k₁, where k₂ and k₁ are the retention factors of the more and less retained enantiomers, respectively.[3]

  • Resolution (Rs): Rs = 2(t_R₂ - t_R₁) / (w₁ + w₂), where t_R₁ and t_R₂ are the retention times, and w₁ and w₂ are the peak widths at the base for the two enantiomers.[3]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the chiral HPLC method development and analysis.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (n-Hexane/2-Propanol 95:5) HPLC_System HPLC System Setup (Column, Flow Rate, Temp) MobilePhase->HPLC_System SamplePrep Sample Preparation (1 mg/mL in Mobile Phase, Filter) Injection Inject Sample SamplePrep->Injection HPLC_System->Injection Detection UV Detection at 220 nm Injection->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram PeakIntegration Peak Integration Chromatogram->PeakIntegration Calculation Calculate α, Rs, and ee% PeakIntegration->Calculation

Caption: Workflow for the chiral separation of this compound by HPLC.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[4-(trifluoromethoxy)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[4-(trifluoromethoxy)phenyl]ethanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via two common synthetic routes: the reduction of 4'-(trifluoromethoxy)acetophenone and the Grignard reaction.

Route 1: Reduction of 4'-(trifluoromethoxy)acetophenone using Sodium Borohydride (NaBH₄)

Question: My reaction is incomplete, and I observe a significant amount of starting material (4'-(trifluoromethoxy)acetophenone) in the crude product. What could be the cause?

Answer:

Several factors could lead to an incomplete reduction reaction. Consider the following troubleshooting steps:

  • Reagent Quality: Sodium borohydride can decompose over time, especially if not stored under anhydrous conditions. Use freshly opened or properly stored NaBH₄.

  • Stoichiometry: While NaBH₄ can theoretically provide four hydride equivalents, it is common practice to use a molar excess (typically 1.5 to 2 equivalents) to ensure complete conversion.

  • Reaction Temperature: The reduction is typically performed at 0°C to room temperature. Lower temperatures can slow down the reaction rate, requiring longer reaction times. Ensure the reaction has been stirred for a sufficient duration.

  • Solvent: Protic solvents like methanol or ethanol are commonly used. Ensure the solvent is of appropriate quality and anhydrous if the reaction is sensitive to water.

Question: After workup, my product is contaminated with inorganic salts. How can I remove them?

Answer:

Inorganic borate salts are common byproducts of the NaBH₄ reduction workup.

  • Aqueous Workup: Ensure a thorough aqueous workup is performed. Quenching the reaction with a dilute acid (e.g., 1M HCl) helps to decompose the borate complexes.

  • Extraction: Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) will help separate the organic product from the aqueous layer containing the inorganic salts.

  • Brine Wash: Washing the combined organic layers with brine (saturated NaCl solution) can help remove residual water and some inorganic impurities.

  • Drying: Thoroughly dry the organic layer with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.

Troubleshooting Summary: NaBH₄ Reduction
Issue Possible Cause & Solution
Incomplete ReactionReagent Inactivity: Use fresh NaBH₄. Insufficient Reagent: Increase molar excess of NaBH₄. Low Temperature/Short Time: Increase reaction time or allow to warm to room temperature.
Inorganic Salt ContaminationIncomplete Workup: Ensure thorough quenching with dilute acid. Inefficient Extraction: Perform multiple extractions and a brine wash. Inadequate Drying: Use an appropriate amount of drying agent.
Route 2: Grignard Synthesis from 4-(trifluoromethoxy)bromobenzene and Acetaldehyde

Question: The yield of my Grignard reaction is low, and I have a significant amount of a non-polar byproduct. What is this byproduct and how can I minimize it?

Answer:

A common byproduct in Grignard reactions is a biphenyl compound, in this case, 1,1'-oxybis(4,4'-(trifluoromethoxy)benzene), formed by the coupling of two Grignard reagent molecules.

  • Formation of Grignard Reagent: The formation of the Grignard reagent is critical. Ensure the magnesium turnings are fresh and activated. A small crystal of iodine can be added to initiate the reaction. The reaction should be carried out under strictly anhydrous conditions using dry ether (e.g., diethyl ether or THF).

  • Temperature Control: The formation of the Grignard reagent is exothermic. Control the rate of addition of the aryl halide to maintain a gentle reflux. Overheating can promote the coupling side reaction.

  • Addition of Electrophile: Add the acetaldehyde slowly to the Grignard reagent at a low temperature (e.g., 0°C) to control the exothermic reaction and minimize side reactions.

Question: My Grignard reaction fails to initiate. What are the common reasons for this?

Answer:

Initiation of the Grignard reaction can sometimes be challenging.

  • Moisture: The presence of even trace amounts of water will quench the Grignard reagent. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Magnesium Surface: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction. Gently crushing the magnesium with a dry glass rod can expose a fresh surface.

  • Activation: As mentioned, adding a small iodine crystal or a few drops of 1,2-dibromoethane can help activate the magnesium surface.

Troubleshooting Summary: Grignard Synthesis
Issue Possible Cause & Solution
Low Yield & Biphenyl ByproductPoor Grignard Formation: Use activated magnesium and strictly anhydrous conditions. High Temperature: Control the temperature during Grignard formation and subsequent reaction.
Reaction Fails to InitiatePresence of Water: Use oven-dried glassware and an inert atmosphere. Inactive Magnesium: Activate the magnesium by crushing or with iodine/1,2-dibromoethane.

Frequently Asked Questions (FAQs)

Q1: What are the expected byproducts in the synthesis of this compound?

A1: The byproducts depend on the synthetic route:

  • NaBH₄ Reduction: The main byproducts are unreacted 4'-(trifluoromethoxy)acetophenone and inorganic borate salts formed during the workup.

  • Grignard Synthesis: The major byproduct is typically 1,1'-oxybis(4,4'-(trifluoromethoxy)benzene) from the coupling of the Grignard reagent. Other potential byproducts include unreacted starting materials and products from the reaction of the Grignard reagent with any residual water.

Q2: How can I monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction progress. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting material from the product. The product, being an alcohol, will be more polar and have a lower Rf value than the starting ketone.

Q3: What purification methods are recommended for this compound?

A3:

  • Flash Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and non-polar byproducts like the biphenyl derivative. A silica gel column with a gradient elution of hexanes and ethyl acetate is typically used.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Distillation: If the product is a liquid and the boiling points of the impurities are sufficiently different, vacuum distillation may be employed.

Q4: What analytical techniques are suitable for characterizing the final product and identifying impurities?

A4:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help identify and quantify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing the purity of the sample and identifying volatile byproducts by their mass spectra.

  • Infrared (IR) Spectroscopy: Can confirm the presence of the hydroxyl (-OH) group in the product and the absence of the carbonyl (C=O) group from the starting ketone.

Experimental Protocols

Protocol 1: Synthesis via NaBH₄ Reduction

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4'-(trifluoromethoxy)acetophenone (1.0 eq) in methanol (10-15 mL per gram of ketone) and cool the solution to 0°C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to 0°C and slowly add 1M HCl to quench the excess NaBH₄ and decompose the borate complexes until the effervescence ceases.

  • Extraction: Remove the methanol under reduced pressure. Add water and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis via Grignard Reaction

This reaction must be carried out under strictly anhydrous conditions and under an inert atmosphere.

  • Grignard Reagent Formation: In an oven-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Add a solution of 4-(trifluoromethoxy)bromobenzene (1.0 eq) in anhydrous THF dropwise to initiate the reaction. Once initiated, add the remaining solution at a rate that maintains a gentle reflux.

  • Reaction with Acetaldehyde: Cool the freshly prepared Grignard reagent to 0°C. Add a solution of acetaldehyde (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to 0°C and slowly quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

NaBH4_Reduction_Workflow start Start: 4'-(trifluoromethoxy)acetophenone dissolve Dissolve in Methanol start->dissolve cool Cool to 0°C dissolve->cool add_nabh4 Add NaBH4 cool->add_nabh4 react Stir at Room Temperature add_nabh4->react workup Aqueous Workup (HCl) react->workup extract Extract with Ethyl Acetate workup->extract purify Purify (Column Chromatography) extract->purify product Product: this compound purify->product

Caption: Workflow for the synthesis of this compound via NaBH₄ reduction.

Grignard_Synthesis_Workflow start_grignard Start: 4-(trifluoromethoxy)bromobenzene + Mg form_grignard Form Grignard Reagent in THF start_grignard->form_grignard cool_grignard Cool to 0°C form_grignard->cool_grignard add_aldehyde Add Acetaldehyde cool_grignard->add_aldehyde react Stir at Room Temperature add_aldehyde->react workup Aqueous Workup (NH4Cl) react->workup extract Extract with Diethyl Ether workup->extract purify Purify (Column Chromatography) extract->purify product Product: this compound purify->product

Caption: Workflow for the Grignard synthesis of this compound.

Byproduct_Formation cluster_reduction NaBH4 Reduction cluster_grignard Grignard Synthesis ketone 4'-(trifluoromethoxy)acetophenone unreacted_ketone Unreacted Ketone ketone->unreacted_ketone Incomplete Reaction borate_salts Borate Salts ketone->borate_salts Workup Byproduct grignard_reagent 4-(trifluoromethoxy)phenylmagnesium bromide biphenyl Biphenyl Derivative grignard_reagent->biphenyl Coupling Side-Reaction

Caption: Common byproducts in the synthesis of this compound.

Technical Support Center: Optimizing Trifluoromethoxylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trifluoromethoxylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization of trifluoromethoxylation reaction conditions.

Issue 1: Low or No Product Yield

Possible CauseSuggested Solutions & Key Considerations
Inappropriate Reagent Choice The selection of the trifluoromethoxylating or trifluoromethylating agent is critical and depends on the substrate's properties. For O-trifluoromethylation of phenols and alcohols, methods often involve multi-step procedures or specific activating reagents.[1][2][3] For direct trifluoromethoxylation, radical approaches are becoming more common.[4][5]
Suboptimal Reaction Temperature Temperature can significantly impact reaction kinetics and reagent stability. Some reagents require very low temperatures (-90 to -10 °C) to be effective and prevent decomposition.[6] Other methods may require elevated temperatures to proceed efficiently. A careful review of the specific reagent's properties is recommended.
Incorrect Catalyst or Additives The choice of catalyst, base, or other additives is crucial. Silver-mediated reactions are common for oxidative O-trifluoromethylation.[6] The absence of a necessary component like a silver salt, ligand, or oxidant can lead to no product formation.[7] Photocatalytic reactions require a specific catalyst, such as Ru(bpy)₃(PF₆)₂, and a light source.[4][6]
Catalyst Deactivation In some photocatalytic systems, catalyst deactivation due to factors like metallic silver deposition can occur, requiring an excess of the catalyst to maintain reactivity.[8]
Atmospheric Conditions Some reactions are sensitive to oxygen and require a strictly degassed solvent to proceed efficiently.[9]
Solvent Effects The choice of solvent can influence reaction efficiency. For instance, in some radical trifluoromethoxylation reactions, using acetonitrile as a solvent gives better yields for certain substrates, while others perform better under neat conditions.[4]

Issue 2: Formation of Side Products

Possible CauseSuggested Solutions & Key Considerations
C-Trifluoromethylation With phenols that have unsubstituted ortho- or para-positions, electrophilic C-trifluoromethylation can be a competing side reaction, especially with reagents like Togni's.[6] The addition of a radical trap like 2,6-di-tert-butylphenol can sometimes suppress competitive trifluoromethylation of the aromatic ring in electron-rich phenols.[6]
Formation of Regioisomers Radical trifluoromethoxylation of arenes can lead to a mixture of regioisomers.[6] The regioselectivity can sometimes be influenced by the catalytic system (e.g., photocatalysis vs. TEMPO catalysis).[4]
Decomposition of Reagent or Product The trifluoromethoxide anion is unstable and can decompose, especially at higher temperatures in the presence of a base.[10] Careful control of reaction conditions is necessary.
Oxidative Side Reactions The strong oxidizing nature of trifluoromethoxy radicals can lead to undesired side reactions, such as single-electron transfer (SET) oxidative pathways, which can limit the substrate scope.[5]

Frequently Asked Questions (FAQs)

Q1: What are the main classes of trifluoromethoxylation reagents?

A1: Trifluoromethoxylation reagents can be broadly categorized into:

  • Electrophilic Reagents: These reagents, such as those derived from Umemoto's or Togni's reagents, deliver an electrophilic "OCF₃" equivalent.[6] However, true electrophilic "OCF₃⁺" sources are scarce.[4]

  • Nucleophilic Reagents: These generate the trifluoromethoxide anion (⁻OCF₃). Their use has been hampered by the instability of this anion.[4][10] However, newer reagents like (E)-O-trifluoromethyl-benzaldoximes (TFBO) can release the trifluoromethoxide anion under basic conditions without the need for silver salts.[11]

  • Radical Reagents: These generate the trifluoromethoxy radical (•OCF₃). This is an increasingly attractive approach for direct C-H trifluoromethoxylation.[4][5]

Q2: How do I choose between different trifluoromethylating reagents like Umemoto's and Togni's for my substrate?

A2: The choice depends on the nucleophilicity of your substrate and the desired reaction pathway.

  • Umemoto's reagents are potent electrophilic trifluoromethylating agents, suitable for a wide range of nucleophiles.[12] They typically act as "CF₃⁺" sources.[13]

  • Togni's reagents are hypervalent iodine compounds that can react through either an electrophilic or a radical pathway, depending on the conditions.[13] They are often used for trifluoromethylation of alcohols, thiols, and heterocycles.[13][14]

Q3: My reaction is not working with an aryl halide. What could be the problem?

A3: Trifluoromethoxylation of aryl halides is a challenging transformation.

  • Cross-coupling reactions for Caryl–OCF₃ bond formation are not as well-developed as for other groups, partly due to the instability of the trifluoromethoxide anion under typical basic, high-temperature coupling conditions.[10]

  • Silver-mediated cross-coupling with aryl stannanes or arylboronic acids has been developed but can be limited by the need for toxic tin reagents or a two-step, one-pot procedure for boronic acids.[10] Substrates with basic nitrogen groups like pyridines often give lower yields.[10]

  • For trifluoromethylation (introducing a -CF₃ group), copper-based reagents, such as fluoroform-derived CuCF₃, have shown high reactivity towards aryl iodides and bromides.[15]

Q4: Can I perform a late-stage trifluoromethoxylation on a complex molecule?

A4: Yes, several methods have been successfully applied to the late-stage functionalization of complex molecules, including natural products and drugs.[6][16] Radical C-H trifluoromethoxylation is particularly advantageous as it often doesn't require pre-functionalization of the substrate.[16]

Experimental Protocols

Representative Protocol for Silver-Mediated Oxidative O-Trifluoromethylation of Phenols

This protocol is a generalized representation based on common procedures.[6]

  • Preparation: To a solution of the phenol (1.0 equiv) in a suitable solvent (e.g., acetonitrile), add TMSCF₃ (a nucleophilic CF₃ source), an oxidant (e.g., Selectfluor), and a silver salt (e.g., AgOTf).

  • Reaction: Stir the mixture at room temperature under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction, and extract the product with an organic solvent. The organic layers are then combined, washed, dried, and concentrated.

  • Purification: Purify the crude product by silica gel chromatography.

Note: For electron-rich phenols, the addition of an additive like 2,4-di-tert-butylphenol may be necessary to prevent side reactions.[6]

Visual Guides

Below are diagrams to aid in troubleshooting and decision-making for your trifluoromethoxylation experiments.

TroubleshootingWorkflow start Start: Low/No Yield check_reagent Is the reagent appropriate for the substrate? start->check_reagent check_conditions Are reaction conditions (T, solvent, atm) optimal? check_reagent->check_conditions Yes select_reagent Select a different reagent class (e.g., radical vs. electrophilic) check_reagent->select_reagent No check_catalyst Is the catalyst/additive correct and active? check_conditions->check_catalyst Yes optimize_temp Screen temperature range check_conditions->optimize_temp No side_products Are there side products? check_catalyst->side_products Yes screen_catalysts Screen catalysts/additives check_catalyst->screen_catalysts No analyze_side_products Identify side products (e.g., by NMR, MS) side_products->analyze_side_products Yes success Success: Optimized Reaction side_products->success No select_reagent->start optimize_solvent Screen solvents optimize_temp->optimize_solvent degas_system Ensure inert atmosphere optimize_solvent->degas_system degas_system->start check_catalyst_loading Vary catalyst loading screen_catalysts->check_catalyst_loading check_catalyst_loading->start modify_conditions Modify conditions to suppress side reactions analyze_side_products->modify_conditions modify_conditions->start

Caption: Troubleshooting workflow for low or no product yield.

ReagentSelection start Select Substrate Type phenol_alcohol Phenol / Alcohol start->phenol_alcohol aryl_halide Aryl Halide start->aryl_halide unactivated_arene Unactivated Arene (C-H) start->unactivated_arene alkene Alkenes start->alkene method1 Oxidative O-Trifluoromethylation (e.g., Ag-mediated with TMSCF3) phenol_alcohol->method1 method2 Multi-step via Xanthates phenol_alcohol->method2 method3 Cu-mediated Trifluoromethylation (for -CF3, not -OCF3) aryl_halide->method3 method4 Radical C-H Trifluoromethoxylation (e.g., Photocatalysis) unactivated_arene->method4 method5 Catalytic Trifluoromethoxylation (e.g., Pd-catalyzed) alkene->method5

Caption: Decision tree for selecting a trifluoromethoxylation method.

References

Technical Support Center: Purification of Fluorinated Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of fluorinated alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of fluorinated alcohols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude fluorinated alcohols?

A1: Common impurities in fluorinated alcohols can originate from the synthetic route and subsequent work-up procedures. These often include:

  • Residual starting materials and reagents: Unreacted starting materials and excess reagents are common impurities.

  • Byproducts of fluorination: The specific byproducts depend on the fluorination method used. For instance, deoxyfluorination of alcohols can lead to elimination byproducts.[1]

  • Perfluoroalkanoic acids and their esters: These can be present from certain manufacturing processes.[2]

  • Water: Due to the hygroscopic nature of some fluorinated alcohols and work-up procedures involving aqueous solutions.

  • Solvents: Residual solvents from the reaction or extraction steps.

  • Acidic impurities: Traces of acids like hydrogen fluoride (HF) can be present, which can cause degradation of the target molecule.[3]

Q2: Why is the purification of fluorinated alcohols often challenging?

A2: The unique physicochemical properties of fluorinated alcohols present several purification challenges:

  • Azeotrope formation: Fluorinated alcohols readily form azeotropes with water and various organic solvents, making their separation by simple distillation difficult.[4][5][6] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[5][6]

  • Similar boiling points: Isomers and closely related byproducts may have boiling points very close to the desired fluorinated alcohol.

  • Unique polarity: The presence of both a hydroxyl group and a highly fluorinated chain gives them unique solubility characteristics, which can complicate extractions and chromatographic separations.

  • Volatility: Some lower molecular weight fluorinated alcohols are highly volatile, which can lead to sample loss during purification.

Q3: What are the primary methods for purifying fluorinated alcohols?

A3: The choice of purification method depends on the nature of the impurities and the scale of the purification. Common techniques include:

  • Distillation: Simple, fractional, and vacuum distillation are used to separate components with different boiling points. Vacuum distillation is particularly useful for high-boiling or thermally sensitive compounds.[7]

  • Azeotropic distillation: This technique is employed to break azeotropes by introducing an entrainer, a third component that forms a new, lower-boiling azeotrope with one of the original components.[5][8]

  • Chromatography: Flash chromatography, High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC) are powerful techniques for separating complex mixtures. Specialized fluorinated stationary phases can offer unique selectivity for these compounds.[9][10]

  • Extraction: Liquid-liquid extraction is a useful first step to remove major impurities based on their differential solubility in immiscible solvents.[10]

  • Treatment with adsorbents: Activated alumina or silica gel can be used to remove acidic impurities.[11]

Troubleshooting Guides

Distillation Issues

Problem: Incomplete separation of the fluorinated alcohol from a solvent or impurity despite distillation.

  • Possible Cause: Formation of an azeotrope.

  • Solution:

    • Identify the azeotrope: Consult literature for known azeotropes of your specific fluorinated alcohol with the suspected contaminant.

    • Employ azeotropic distillation: Introduce an entrainer that forms a new azeotrope with one of the components, allowing for its removal. For example, benzene or cyclohexane can be used to break the ethanol-water azeotrope.[6]

    • Use an alternative separation technique: If azeotropic distillation is not feasible, consider chromatography or extraction.

Problem: The fluorinated alcohol decomposes during distillation.

  • Possible Cause: The distillation temperature is too high, causing thermal degradation.

  • Solution:

    • Use vacuum distillation: Reducing the pressure lowers the boiling point of the liquid, allowing for distillation at a lower, safer temperature.[7] A vacuum distillation is generally recommended for compounds with boiling points above 150°C at atmospheric pressure.[7]

Chromatography Issues

Problem: Poor separation of the fluorinated alcohol from impurities during flash chromatography.

  • Possible Cause 1: Inappropriate solvent system.

  • Solution: Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the target compound. For fluorinated compounds, mixtures of hexanes and ethyl acetate, or dichloromethane and methanol are often effective.[5]

  • Possible Cause 2: The compound is not retaining on a standard silica gel column.

  • Solution: Consider using a fluorinated stationary phase for flash chromatography, which can provide enhanced retention for fluorinated molecules.

  • Possible Cause 3: The compound has poor solubility in the chromatography eluent.

  • Solution: Use a dry loading technique. Dissolve the sample in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.

Problem: Peak tailing or poor peak shape in HPLC.

  • Possible Cause 1: Secondary interactions with the stationary phase.

  • Solution:

    • For basic fluorinated alcohols on a silica-based column, add a small amount of a basic modifier like triethylamine to the mobile phase.

    • For acidic fluorinated alcohols, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape.

  • Possible Cause 2: Inappropriate column chemistry.

  • Solution: Use a column with a fluorinated stationary phase (e.g., PFP, F5) which can offer different selectivity and improved peak shape for fluorinated analytes.[9]

Data Presentation

Table 1: Boiling Points of Common Fluorinated Alcohols

Fluorinated AlcoholChemical FormulaBoiling Point (°C)
2,2,2-Trifluoroethanol (TFE)CF₃CH₂OH77-80
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)(CF₃)₂CHOH59
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanolC₄H₄F₆O98-99
Nonafluoro-tert-butyl alcohol(CF₃)₃COH45-46
1H,1H,5H-Octafluoro-1-pentanolC₅H₄F₈O141-143
1H,1H,7H-Dodecafluoro-1-heptanolC₇H₄F₁₂O176-178

Table 2: Known Azeotropes of Fluorinated Alcohols with Water

Fluorinated Alcohol% Fluorinated Alcohol (w/w)% Water (w/w)Boiling Point of Azeotrope (°C)
2,2,2-Trifluoroethanol683276.5

Note: Data on azeotropes of fluorinated alcohols with various organic solvents is extensive and specific to the solvent system. Researchers should consult specialized chemical engineering databases and literature for specific azeotropic data.

Experimental Protocols

Protocol 1: Removal of Acidic Impurities using an Alumina Plug

This protocol is suitable for removing trace acidic impurities from a fluorinated alcohol.

  • Prepare the alumina plug:

    • Take a Pasteur pipette and place a small plug of cotton or glass wool at the bottom.

    • Add a 2-3 cm layer of sand.

    • Carefully add 5-10 cm of activated basic or neutral alumina.

    • Add another 1-2 cm layer of sand on top of the alumina.

  • Pre-elute the column: Wash the alumina plug with the solvent that your fluorinated alcohol is dissolved in, or a non-polar solvent if the alcohol is neat.

  • Load the sample: Carefully load the crude fluorinated alcohol (either neat or dissolved in a minimal amount of a non-polar solvent) onto the top of the alumina plug.

  • Elute the product: Elute the purified fluorinated alcohol from the plug using a suitable solvent. Collect the eluent.

  • Analyze the product: Check the purity of the collected fractions by an appropriate analytical technique (e.g., GC-MS, NMR) to ensure the removal of acidic impurities.

Protocol 2: General Procedure for Flash Column Chromatography

This protocol provides a general guideline for purifying fluorinated alcohols using flash chromatography.

  • Select the solvent system: Use TLC to find a solvent system that gives an Rf value of ~0.3 for the target fluorinated alcohol.

  • Pack the column:

    • Securely clamp a glass column in a vertical position.

    • Add a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand.

    • Fill the column with silica gel (or a fluorinated stationary phase) as a slurry in the initial, less polar eluent.

    • Allow the silica to settle, ensuring a flat top surface. Add a layer of sand on top.

  • Load the sample:

    • Dissolve the crude fluorinated alcohol in a minimal amount of the eluent or a more volatile solvent.

    • Carefully apply the sample to the top of the column.

    • Alternatively, use the dry loading method described in the troubleshooting section.

  • Elute the column:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate.

    • Collect fractions and monitor their composition by TLC.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_start Crude Fluorinated Alcohol cluster_purification Purification Strategy cluster_analysis Purity Analysis cluster_end Final Product start Crude Product distillation Distillation start->distillation Boiling Point Difference > 25°C chromatography Chromatography start->chromatography Complex Mixture extraction Extraction start->extraction Gross Impurities analysis GC-MS, NMR, HPLC distillation->analysis chromatography->analysis extraction->distillation extraction->chromatography analysis->chromatography Further Purification Needed end Pure Fluorinated Alcohol analysis->end Purity > 98%

Caption: A general workflow for the purification of fluorinated alcohols.

troubleshooting_distillation cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Incomplete Separation by Distillation cause1 Azeotrope Formation problem->cause1 cause2 Close Boiling Points problem->cause2 solution1a Azeotropic Distillation cause1->solution1a solution1b Alternative Method (Chromatography) cause1->solution1b solution2a Fractional Distillation cause2->solution2a solution2b High-Efficiency Column cause2->solution2b

Caption: Troubleshooting logic for incomplete distillation separation.

References

Technical Support Center: Synthesis of 1-[4-(trifluoromethoxy)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 1-[4-(trifluoromethoxy)phenyl]ethanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via two primary methods: biocatalytic reduction of 4'-(trifluoromethoxy)acetophenone and Grignard reaction with a suitable aldehyde.

Issue 1: Low Yield in Biocatalytic Reduction

Q1: My biocatalytic reduction of 4'-(trifluoromethoxy)acetophenone is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in biocatalytic reductions are often attributed to poor substrate solubility and suboptimal reaction conditions. Here are key areas to troubleshoot:

  • Substrate Solubility: 4'-(Trifluoromethoxy)acetophenone has poor solubility in aqueous buffer systems, which can severely limit the reaction rate. The use of a co-solvent is highly recommended. For instance, adding isopropanol can significantly enhance substrate solubility, leading to a notable improvement in yield and a reduction in reaction time.[1]

  • Reaction Parameters: The optimization of several reaction parameters is critical for maximizing yield. These include:

    • pH: The pH of the buffer solution can influence enzyme activity.

    • Temperature: Enzyme activity is temperature-dependent, and an optimal temperature should be maintained.

    • Substrate and Biocatalyst Concentration: The ratio of substrate to biocatalyst (e.g., recombinant E. coli cells) needs to be optimized.

  • Co-substrates: The addition of a co-substrate, such as maltose or isopropanol, can improve the regeneration of cofactors necessary for the reductase enzyme, thereby boosting the yield.[1][2]

Troubleshooting Flowchart for Low Yield in Biocatalytic Reduction

G start Low Yield in Biocatalytic Reduction solubility Is the substrate fully dissolved? start->solubility cosolvent Add a co-solvent (e.g., 15% v/v isopropanol). solubility->cosolvent No parameters Are reaction parameters optimized? solubility->parameters Yes cosolvent->parameters optimize_params Optimize pH, temperature, and enzyme/substrate concentration. parameters->optimize_params No cosubstrate Is a co-substrate being used? parameters->cosubstrate Yes optimize_params->cosubstrate add_cosubstrate Add a co-substrate (e.g., maltose or isopropanol). cosubstrate->add_cosubstrate No end Improved Yield cosubstrate->end Yes add_cosubstrate->end G reagents Anhydrous Reagents & Solvents grignard_formation Grignard Reagent Formation reagents->grignard_formation glassware Oven-Dried Glassware glassware->grignard_formation atmosphere Inert Atmosphere (e.g., N2) atmosphere->grignard_formation initiation Successful Initiation grignard_formation->initiation carbonyl_addition Addition to Carbonyl grignard_formation->carbonyl_addition workup Aqueous Workup carbonyl_addition->workup product This compound workup->product

References

Technical Support Center: Enantioselective Reduction of Trifluoromethoxy Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantioselective reduction of trifluoromethoxy ketones. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during this crucial synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: Why is the enantioselective reduction of trifluoromethoxy ketones challenging?

A1: The enantioselective reduction of trifluoromethoxy ketones can be challenging due to the electron-withdrawing nature of the trifluoromethoxy (-OCF₃) group. This group enhances the electrophilicity of the carbonyl carbon, which can lead to rapid, non-selective reduction by hydride reagents, resulting in low enantioselectivity. Furthermore, the steric and electronic properties of the -OCF₃ group can influence the binding of the substrate to the chiral catalyst, potentially hindering effective stereochemical control.

Q2: What are the most common methods for the enantioselective reduction of trifluoromethoxy ketones?

A2: The most common and effective methods include:

  • Catalytic reduction using chiral oxazaborolidines (Corey-Bakshi-Shibata or CBS reduction): This method employs a chiral catalyst, typically derived from proline, in the presence of a borane source. It is a widely used and reliable method for a broad range of ketones.[1][2][3][4][5]

  • Asymmetric Transfer Hydrogenation (ATH) with Noyori-type catalysts: These reactions typically utilize ruthenium (II) complexes with chiral diamine ligands and a hydrogen donor like isopropanol or formic acid.[6][7][8] They are known for their high efficiency and enantioselectivity.

Q3: How does the trifluoromethoxy group influence the stereochemical outcome compared to a trifluoromethyl group?

A3: Both trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups are strongly electron-withdrawing. In many cases, the stereochemical preferences and challenges are similar. However, the presence of the oxygen atom in the -OCF₃ group could potentially lead to different interactions with the catalyst's Lewis acidic center. This might necessitate fine-tuning of the reaction conditions (e.g., catalyst choice, temperature) to achieve optimal enantioselectivity compared to analogous trifluoromethyl ketones.

Q4: What are the key safety precautions to consider during these reductions?

A4: Key safety precautions include:

  • Handling of pyrophoric reagents like borane and its complexes under an inert atmosphere (e.g., nitrogen or argon).

  • Using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Performing reactions in a well-ventilated fume hood.

  • Careful quenching of reactive reagents at the end of the reaction.

Troubleshooting Guide

Issue 1: Low Enantioselectivity (ee)

Q: My reaction is proceeding with good conversion, but the enantiomeric excess (ee) of the desired alcohol is low. What are the potential causes and how can I improve it?

A: Low enantioselectivity is a common issue in the reduction of electron-deficient ketones like those bearing a trifluoromethoxy group. Here are the potential causes and troubleshooting steps:

  • Non-Catalytic Reduction: The borane reagent can directly reduce the ketone without the mediation of the chiral catalyst, leading to a racemic background reaction.

    • Solution:

      • Lower the reaction temperature: Performing the reaction at lower temperatures (e.g., -40 °C to -78 °C) can significantly suppress the rate of the non-catalyzed reduction.[5]

      • Slow addition of the reducing agent: Adding the borane solution dropwise over an extended period can help maintain a low concentration of the free reducing agent, favoring the catalyzed pathway.

      • Use a less reactive borane source: Catecholborane is less reactive than BH₃·THF and can sometimes lead to higher enantioselectivity.[9]

  • Catalyst Inactivation or Low Activity: The catalyst may not be functioning optimally.

    • Solution:

      • Ensure anhydrous conditions: Water can hydrolyze and deactivate both the borane reagent and the oxazaborolidine catalyst. Ensure all glassware is oven-dried and solvents are anhydrous.[2][4]

      • Use freshly prepared or properly stored catalyst: Oxazaborolidine catalysts can degrade over time. Using a freshly prepared catalyst or one that has been stored under inert atmosphere is recommended. In situ generation of the catalyst can also be beneficial.

      • Increase catalyst loading: While not always ideal, a modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes improve enantioselectivity.

  • Substrate-Catalyst Mismatch: The chosen catalyst may not be optimal for the specific trifluoromethoxy ketone substrate.

    • Solution:

      • Screen different catalysts: If using a CBS catalyst, try different chiral auxiliaries (e.g., (R)- or (S)-Me-CBS). For ATH, screen different Noyori-type catalysts with varying ligands and arenes.

      • Consider electronic effects: The position of the trifluoromethoxy group on an aromatic ring can influence the electronic environment of the carbonyl. This may require a catalyst with different electronic properties.

Issue 2: Low or No Conversion

Q: My reaction is not proceeding to completion, or I am observing very low conversion of the starting ketone. What could be the problem?

A: Low or no conversion can stem from several factors related to the reagents, conditions, or the substrate itself.

  • Inactive Reagents:

    • Solution:

      • Check the quality of the borane source: Borane solutions can degrade over time. Use a freshly opened bottle or titrate the solution to determine its active concentration.

      • Verify catalyst activity: As mentioned above, ensure the catalyst is active and handled under anhydrous conditions.

  • Sub-optimal Reaction Conditions:

    • Solution:

      • Increase the reaction temperature: While low temperatures are often crucial for selectivity, if conversion is the primary issue, a gradual increase in temperature might be necessary. Monitor the enantioselectivity at different temperatures to find an optimal balance.

      • Increase reaction time: Some reductions may require longer reaction times to reach completion. Monitor the reaction progress by TLC or GC/LC-MS.

      • Solvent effects: The choice of solvent can impact both reactivity and selectivity. THF is commonly used for CBS reductions, while isopropanol or a formic acid/triethylamine mixture is used for ATH. Toluene can also be an effective solvent.

  • Substrate Inhibition:

    • Solution:

      • In some rare cases, the substrate or the product alcohol may inhibit the catalyst. This can sometimes be overcome by using a higher catalyst loading or by performing the reaction under more dilute conditions.

Data Presentation

Table 1: Comparison of Catalysts for the Enantioselective Reduction of Trifluoromethyl/Trifluoromethoxy Ketones

Ketone SubstrateCatalyst SystemReducing Agent/Hydrogen SourceSolventTemp (°C)Yield (%)ee (%)Reference
2,2,2-Trifluoroacetophenone(S)-Me-CBS (10 mol%)BH₃·THFTHFRT-73
2,2,2-Trifluoroacetophenone(S)-Me-CBS (10 mol%) + BF₃·OEt₂BH₃·THFTHFRT-82
4'-Methoxy-2,2,2-trifluoroacetophenone(S)-Me-CBS (10 mol%)BH₃·THFTHFRT-86
4'-Bromo-2,2,2-trifluoroacetophenone(S)-Me-CBS (10 mol%)BH₃·THFTHFRT-71
9-Anthryl trifluoromethyl ketone(R)-BINAL-H-THF-78 to -209592F. A. L. Anet, et al. (assumed from context)
Aryl trifluoromethyl ketonesRuCl(p-cymene)[(S,S)-TsDPEN]HCOOH/Et₃NDMF80up to 84up to 96[10]

Experimental Protocols

Protocol 1: General Procedure for Corey-Bakshi-Shibata (CBS) Reduction

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: Under an argon or nitrogen atmosphere, add a solution of the chiral oxazaborolidine catalyst (e.g., (R)- or (S)-2-Methyl-CBS-oxazaborolidine, 0.05-0.10 equivalents) in anhydrous tetrahydrofuran (THF) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Borane Addition: Cool the flask to 0 °C and add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 0.6-1.0 equivalents) dropwise. Stir the mixture for 10-15 minutes at 0 °C.

  • Substrate Addition: Cool the reaction mixture to the desired temperature (typically between -20 °C and -78 °C). Add a solution of the trifluoromethoxy ketone (1.0 equivalent) in anhydrous THF dropwise over a period of 10-20 minutes.

  • Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol at the reaction temperature.

  • Work-up: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add 1 M HCl to the residue and stir for 30 minutes. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral alcohol. Determine the enantiomeric excess by chiral HPLC or GC analysis.[2][4]

Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation (ATH) with a Noyori-type Catalyst

This protocol is a general guideline and may require optimization for specific substrates.

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve the Noyori-type catalyst (e.g., RuCl--INVALID-LINK--, 0.01-0.02 equivalents) in the chosen solvent (e.g., a 5:2 mixture of formic acid and triethylamine, or isopropanol with a catalytic amount of base like KOH or KOtBu).

  • Substrate Addition: Add the trifluoromethoxy ketone (1.0 equivalent) to the catalyst solution.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 80 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC/LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. If using formic acid/triethylamine, dilute the mixture with water and extract with an organic solvent. If using isopropanol, remove the solvent under reduced pressure and then perform an aqueous work-up.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC or GC analysis.[7][8]

Mandatory Visualizations

Troubleshooting_Low_Enantioselectivity cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Enantioselectivity Observed cause1 Non-Catalytic Background Reaction start->cause1 cause2 Catalyst Inactivation/ Low Activity start->cause2 cause3 Sub-optimal Reaction Conditions start->cause3 solution1a Lower Reaction Temperature (-40 to -78 °C) cause1->solution1a Mitigate solution1b Slow Addition of Reducing Agent cause1->solution1b Mitigate solution1c Use Less Reactive Borane Source (e.g., Catecholborane) cause1->solution1c Mitigate solution2a Ensure Anhydrous Conditions cause2->solution2a Address solution2b Use Fresh/Properly Stored Catalyst cause2->solution2b Address solution2c Increase Catalyst Loading cause2->solution2c Address solution3a Screen Different Chiral Catalysts cause3->solution3a Optimize solution3b Optimize Solvent cause3->solution3b Optimize

Caption: Troubleshooting workflow for low enantioselectivity.

CBS_Reduction_Workflow reagents 1. Prepare Catalyst Solution (Chiral Oxazaborolidine in anhydrous THF) borane_add 2. Add Borane Source (e.g., BH3-THF) at 0 °C reagents->borane_add substrate_add 3. Add Trifluoromethoxy Ketone at Low Temperature (-20 to -78 °C) borane_add->substrate_add reaction 4. Stir and Monitor Reaction (TLC/GC) substrate_add->reaction quench 5. Quench with Methanol reaction->quench workup 6. Aqueous Work-up and Extraction quench->workup purify 7. Purify by Column Chromatography workup->purify analysis 8. Determine ee% (Chiral HPLC/GC) purify->analysis

Caption: Experimental workflow for CBS reduction.

References

Technical Support Center: Degradation of 1-[4-(trifluoromethoxy)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-[4-(trifluoromethoxy)phenyl]ethanol. The information is designed to address specific experimental challenges related to the degradation of this compound.

Troubleshooting Guides

This section addresses common issues that may be encountered during the experimental investigation of this compound degradation.

Issue 1: Rapid or Unexpected Degradation of the Compound

  • Question: We are observing unexpectedly rapid degradation of this compound in our in vitro assay. What could be the potential causes?

  • Answer: Unexpectedly rapid degradation can stem from several factors. Consider the following possibilities:

    • Photodegradation: The trifluoromethoxy group on the aromatic ring can make the compound susceptible to photodegradation, especially under UV light.[1][2] Ensure your experiments are conducted under controlled lighting conditions or in amber-colored vials to minimize light exposure.

    • Enzymatic Activity: If using biological matrices such as liver microsomes or cell cultures, cytochrome P450 enzymes could be metabolizing the compound.[3] The ethanol moiety can be a target for oxidation.

    • Chemical Instability: The compound might be unstable in your specific buffer or solvent system. Check for reactive species or extreme pH values in your experimental setup.

Issue 2: Difficulty in Identifying Degradation Products

  • Question: We are having trouble identifying the degradation products of this compound using standard LC-MS. What analytical strategies can we employ?

  • Answer: The identification of fluorinated metabolites can be challenging. A multi-platform analytical approach is often necessary:

    • ¹⁹F NMR Spectroscopy: This technique is highly specific for fluorine-containing compounds and can help in identifying and quantifying fluorinated degradation products.[2][4]

    • High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which can aid in the determination of elemental compositions of unknown metabolites.

    • Reference Standards: If potential degradation products are hypothesized, synthesizing authentic reference standards can confirm their identity through co-elution in chromatographic methods.

Issue 3: Inconsistent Results Across Experimental Batches

  • Question: Our results for the degradation of this compound are not reproducible between experiments. What could be the source of this variability?

  • Answer: Inconsistent results often point to variations in experimental conditions. Key areas to investigate include:

    • Sample Preparation: Ensure that all sample handling, extraction, and pre-concentration steps are standardized and consistently applied.[5]

    • Reagent Quality: The quality and age of reagents, especially biological matrices like microsomes, can vary and impact metabolic activity.

    • Environmental Factors: Uncontrolled variables such as temperature fluctuations or light exposure can affect the rate of degradation.[5]

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic pathways for this compound?

A1: While specific data for this compound is limited, based on related structures, potential metabolic pathways include:

  • Oxidation of the ethanol side chain: The primary alcohol can be oxidized to the corresponding aldehyde and then to a carboxylic acid.

  • Aromatic hydroxylation: Although the trifluoromethoxy group can hinder aromatic hydroxylation, it may still occur at other positions on the phenyl ring.[3]

  • Defluorination: While the trifluoromethoxy group is generally stable, metabolic defluorination can occur, leading to the formation of fluoride ions.[3]

Q2: Is this compound susceptible to photodegradation?

A2: Yes, aromatic compounds containing trifluoromethyl or trifluoromethoxy groups can undergo photodegradation.[1][2] The process can be influenced by the solvent, pH, and the presence of photosensitizers. Potential photodegradation products could include trifluoroacetic acid and fluoride ions.[1]

Q3: What are the best analytical techniques to quantify the parent compound and its degradation products?

A3: A combination of techniques is recommended for robust quantification:

  • LC-MS/MS: For sensitive and selective quantification of the parent compound and known metabolites.

  • ¹⁹F NMR: For the quantification of total fluorinated species and to obtain a fluorine mass balance.[2]

  • Gas Chromatography (GC): Can be used for the analysis of volatile degradation products, potentially after derivatization.

Hypothetical Degradation Pathways

The following diagrams illustrate potential degradation pathways for this compound based on known biotransformation and photodegradation mechanisms of similar compounds.

cluster_biotransformation Biotransformation Pathway Parent This compound Aldehyde 1-[4-(Trifluoromethoxy)phenyl]ethanal Parent->Aldehyde Oxidation Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated Aromatic Hydroxylation Carboxylic_Acid [4-(Trifluoromethoxy)phenyl]acetic acid Aldehyde->Carboxylic_Acid Oxidation

Caption: Hypothetical biotransformation pathway of this compound.

cluster_photodegradation Photodegradation Pathway Parent This compound TFA Trifluoroacetic Acid Parent->TFA Photolysis Fluoride Fluoride Ion Parent->Fluoride Photolysis Other_Products Other Organic Fragments Parent->Other_Products Photolysis

Caption: Potential photodegradation products of this compound.

Experimental Protocols

Protocol: Analysis of in vitro Metabolic Stability

This protocol provides a general workflow for assessing the metabolic stability of this compound in human liver microsomes.

  • Materials:

    • This compound

    • Human Liver Microsomes (HLM)

    • NADPH regenerating system

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (ACN) for quenching

    • Internal standard (structurally similar, non-interfering compound)

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • In a 96-well plate, add phosphate buffer, HLM, and the test compound.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN containing the internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method.

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.

cluster_workflow Metabolic Stability Workflow Start Prepare Reagents Incubate Incubate Compound with Microsomes Start->Incubate Quench Quench Reaction at Time Points Incubate->Quench Process Centrifuge and Collect Supernatant Quench->Process Analyze LC-MS/MS Analysis Process->Analyze Data Data Analysis and Half-life Calculation Analyze->Data

Caption: Experimental workflow for in vitro metabolic stability assessment.

Quantitative Data Summary

The following table provides an example of how to present metabolic stability data for this compound in comparison to control compounds.

CompoundIn Vitro Half-life (t₁/₂) (min)Intrinsic Clearance (µL/min/mg protein)
This compoundExperimental ValueCalculated Value
Verapamil (High Clearance Control)< 10> 100
Carbamazepine (Low Clearance Control)> 60< 10

Note: The values for this compound are placeholders and should be replaced with experimental data.

References

Technical Support Center: Optimization of Chiral HPLC for Separating Trifluoromethoxy Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chiral HPLC separation of trifluoromethoxy-containing enantiomers.

Frequently Asked Questions (FAQs)

Q1: Which chiral stationary phases (CSPs) are most effective for separating trifluoromethoxy enantiomers?

A1: Polysaccharide-based CSPs are the most widely successful for resolving a broad range of chiral compounds, including those with trifluoromethoxy groups.[1] Specifically, derivatives of amylose and cellulose, such as those found in the Chiralpak® and Chiralcel® series of columns, have demonstrated broad applicability.[1] The selection between an amylose-based and a cellulose-based column can be compound-dependent, so screening both types is a recommended starting point.[1][2]

Q2: What are the typical starting mobile phase conditions for separating trifluoromethoxy enantiomers?

A2: The choice of mobile phase is critical and depends on the chosen chiral stationary phase and the properties of the analyte. Here are common starting points for different modes of separation:

  • Normal Phase: A mixture of n-hexane and an alcohol, such as isopropanol or ethanol, is the most common mobile phase for polysaccharide-based CSPs.[1] A typical starting condition is 90:10 (v/v) n-hexane/isopropanol.[1]

  • Polar Organic Mode: Pure alcohols like methanol or ethanol, or mixtures with acetonitrile, can be effective.[1]

  • Reversed-Phase: Mixtures of acetonitrile or methanol with water are used, often with additives or buffers, particularly with immobilized polysaccharide CSPs.[1][3]

Q3: How does temperature affect the separation of trifluoromethoxy enantiomers?

A3: Temperature is a critical parameter that can significantly influence your chiral separation.[4] Typically, lower temperatures lead to better chiral selectivity and resolution.[5] However, in some cases, increasing the temperature can enhance the separation process.[4][6] It is crucial to maintain a constant column temperature, usually between 20°C and 40°C, to ensure reproducible retention times.[1] For method development, exploring a range of temperatures is recommended to find the optimal condition for a specific separation.[5]

Q4: What is the role of mobile phase additives, and when should I use them?

A4: Mobile phase additives can significantly improve peak shape and resolution, especially for acidic or basic analytes.[1][7] For acidic compounds, adding a small amount of an acid like trifluoroacetic acid (TFA) or acetic acid (0.1% is a common concentration) can suppress ionization and reduce peak tailing.[5] For basic compounds, an amine additive such as diethylamine (DEA) can have a similar beneficial effect.[7] The concentration and type of additive can also influence the selectivity of the separation and even alter the elution order of the enantiomers.[2]

Q5: How do I identify the enantiomer peaks in my chromatogram?

A5: To definitively identify the retention times of each enantiomer, you should inject a racemic standard (a 50:50 mixture of both enantiomers).[1] If you have access to an enantiomerically pure standard, you can inject it to confirm the identity of one of the peaks.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Poor Resolution (Rs < 1.5) 1. Inappropriate chiral stationary phase (CSP).2. Suboptimal mobile phase composition.3. Inappropriate column temperature.4. High flow rate.1. Screen different CSPs (e.g., amylose vs. cellulose-based).[1][2]2. Adjust the ratio of the strong to weak solvent in the mobile phase. For normal phase, vary the alcohol percentage.3. Evaluate a range of column temperatures (e.g., 10°C, 25°C, 40°C).[5]4. Reduce the flow rate to increase column efficiency.[5]
Peak Tailing 1. Secondary interactions with the stationary phase (e.g., with residual silanols).[8]2. Inappropriate mobile phase pH for ionizable analytes.3. Column contamination or degradation.[8]1. For basic compounds, add a basic modifier (e.g., 0.1% DEA). For acidic compounds, add an acidic modifier (e.g., 0.1% TFA).[5][7]2. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.3. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
"Ghost" Peaks 1. Mobile phase contamination.2. Carryover from previous injections.3. Incomplete mobile phase degassing.1. Use high-purity HPLC-grade solvents and additives.2. Implement a robust needle wash protocol and inject a blank run to check for carryover.3. Ensure the mobile phase is adequately degassed before use.
Irreproducible Retention Times 1. Fluctuations in column temperature.2. Inconsistent mobile phase preparation.3. Column equilibration issues.1. Use a column oven to maintain a constant temperature.[1]2. Prepare fresh mobile phase daily and ensure accurate measurements.3. Ensure the column is fully equilibrated with the mobile phase before each injection sequence.
Reversal of Enantiomer Elution Order 1. Change in mobile phase composition or additive.2. Significant change in column temperature.[4]1. This can sometimes be used to your advantage to improve the separation of a minor enantiomer from the major one.[2] Note the conditions that cause the reversal for future method development.2. Confirm that the temperature change is intentional and controlled. Unexpected reversals may indicate a problem with the column oven.

Data Presentation

Table 1: Performance Comparison of Chiral Stationary Phases for a Representative Trifluoromethyl-Substituted Alcohol

AnalyteChiral Stationary Phase (CSP)Mobile PhaseRetention Factor (k₁)Separation Factor (α)Resolution (Rs)
1-Phenyl-2,2,2-trifluoroethanolChiralpak® AD-H (Amylose derivative)n-Hexane/Isopropanol (90:10, v/v)2.541.252.80
Chiralcel® OD-H (Cellulose derivative)n-Hexane/Isopropanol (90:10, v/v)3.121.182.10
Chiralpak® AD-H (Amylose derivative)Methanol (100%)1.891.353.50

Data adapted from a study on trifluoromethyl-substituted alcohols.[1]

Experimental Protocols

Protocol 1: Chiral Method Development and Optimization
  • Analyte and Sample Preparation:

    • Dissolve the trifluoromethoxy-containing analyte in a solvent compatible with the initial mobile phase. The mobile phase itself is the ideal solvent to avoid peak distortion.[1]

    • Prepare a sample concentration of approximately 1 mg/mL. This may need to be optimized based on the detector response.[1]

    • Filter the sample solution through a 0.45 µm syringe filter.[1]

  • Initial Screening:

    • Column Selection: Screen at least two different polysaccharide-based CSPs, one amylose-based (e.g., Chiralpak® AD-H) and one cellulose-based (e.g., Chiralcel® OD-H).[1]

    • Mobile Phase Screening: For each column, test a set of standard mobile phases:

      • Normal Phase: n-Hexane/Isopropanol (90:10, v/v)

      • Polar Organic: Methanol (100%)

      • Reversed-Phase: Acetonitrile/Water (50:50, v/v) (for immobilized CSPs)

    • HPLC Conditions:

      • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.[1]

      • Column Temperature: 25°C.[1]

      • Detection: UV at a wavelength where the analyte has strong absorbance (e.g., 220 nm or 254 nm).[1]

  • Method Optimization:

    • Select the column and mobile phase combination that shows the best initial separation (even if not baseline resolved).

    • Mobile Phase Composition: Systematically vary the ratio of the solvents. For example, in normal phase, test isopropanol concentrations from 5% to 20%.

    • Temperature: Analyze the sample at different temperatures (e.g., 15°C, 25°C, 40°C) to determine the effect on resolution.

    • Flow Rate: If necessary, reduce the flow rate (e.g., to 0.8 mL/min or 0.5 mL/min) to improve efficiency and resolution.[5]

    • Additives: If peak shape is poor, add 0.1% of an appropriate acidic or basic modifier to the mobile phase.[5]

  • Data Analysis:

    • Calculate the retention factor (k), separation factor (α), and resolution (Rs) for each condition.[1] A resolution of ≥ 1.5 indicates baseline separation.[1]

Visualizations

Chiral_HPLC_Optimization_Workflow start Start: Racemic Trifluoromethoxy Compound screen_csp Screen CSPs (Amylose & Cellulose) start->screen_csp screen_mp Screen Mobile Phases (NP, PO, RP) screen_csp->screen_mp evaluate Evaluate Initial Separation (k, α, Rs) screen_mp->evaluate no_sep No Separation evaluate->no_sep No optimize Optimize Mobile Phase & Temperature evaluate->optimize Yes no_sep->screen_csp Try Different CSPs check_res Resolution ≥ 1.5? optimize->check_res check_res->optimize No end Validated Method check_res->end Yes Troubleshooting_Logic start Problem Encountered poor_res Poor Resolution start->poor_res peak_tail Peak Tailing start->peak_tail mod_mp Adjust Mobile Phase Ratio poor_res->mod_mp Step 1 add_mod Add Mobile Phase Modifier (Acid/Base) peak_tail->add_mod Step 1 mod_temp Change Temperature mod_mp->mod_temp Step 2 mod_flow Reduce Flow Rate mod_temp->mod_flow Step 3 check_col Check/Flush Column add_mod->check_col Step 2

References

Technical Support Center: Stereochemical Stability of Chiral Trifluoromethoxylated Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you maintain the stereochemical integrity of your chiral trifluoromethoxylated alcohols during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for chiral trifluoromethoxylated alcohols?

A1: Racemization is the process by which an enantiomerically pure or enriched compound is converted into a mixture of equal parts of both enantiomers (a racemic mixture), leading to a loss of optical activity. For drug development and other applications in stereoselective synthesis, maintaining the specific three-dimensional arrangement of a chiral molecule is critical, as different enantiomers can exhibit vastly different biological activities. Chiral trifluoromethoxylated alcohols are susceptible to racemization, which can compromise their efficacy and safety in pharmaceutical applications.

Q2: What are the primary mechanisms that can lead to the racemization of my chiral trifluoromethoxylated alcohol?

A2: Two primary mechanisms are believed to be responsible for the racemization of chiral trifluoromethoxylated alcohols:

  • Deprotonation-Reprotonation: The trifluoromethoxy (OCF₃) group is strongly electron-withdrawing. This electronic effect increases the acidity of the hydrogen atom on the carbon bearing both the hydroxyl and the OCF₃ groups (the α-proton). In the presence of a base, this proton can be removed to form a planar, achiral enolate-like intermediate. Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, leading to a racemic mixture.

  • Carbocation Formation (SN1-type reaction): Under acidic conditions or with a good leaving group, the hydroxyl group can be protonated and leave as a water molecule, forming a carbocation. If this carbocation is planar, subsequent nucleophilic attack (e.g., by water or another solvent molecule) can occur from either side, resulting in racemization. The stability of this carbocation is a key factor in this pathway.

Q3: At what stages of my experimental workflow is racemization most likely to occur?

A3: Racemization can occur at several stages of your experimental process:

  • During the main reaction: If your reaction is performed under harsh conditions, such as at high temperatures or in the presence of strong acids or bases, you may observe racemization of your product.

  • During work-up: Aqueous work-ups involving strong acids or bases to neutralize the reaction mixture can induce racemization.

  • During purification: Purification methods such as distillation at high temperatures or chromatography on acidic or basic stationary phases (like standard silica gel) can cause racemization of sensitive compounds.

Q4: How can I determine if my chiral trifluoromethoxylated alcohol has racemized?

A4: The most reliable method for determining the enantiomeric purity of your compound is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) . These techniques use a chiral stationary phase (CSP) to separate the two enantiomers, allowing for their quantification and the determination of the enantiomeric excess (ee).

Troubleshooting Guides

Problem 1: Loss of enantiomeric excess (ee) after a reaction.
Potential Cause Recommended Solution
Harsh reaction conditions Optimize Reaction Conditions:Temperature: Lower the reaction temperature. Running reactions at or below room temperature is advisable. • pH: Use milder bases (e.g., organic bases like triethylamine or DIPEA instead of inorganic hydroxides) or acids. Buffer the reaction mixture if possible. • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to potentially racemizing conditions.
Inappropriate Reagents Reagent Selection: • If a base is required, consider using a non-nucleophilic, sterically hindered base to minimize side reactions and deprotonation of the α-proton. • If an acid is necessary, use the weakest acid that can effectively catalyze the reaction.
Solvent Effects Solvent Screening: • The choice of solvent can influence the stability of intermediates. Protic solvents might stabilize ionic intermediates that can lead to racemization. It is recommended to screen a variety of aprotic solvents.
Problem 2: Loss of enantiomeric excess (ee) during work-up or purification.
Potential Cause Recommended Solution
Acidic or Basic Work-up Neutralize Carefully: • Use dilute acidic or basic solutions for quenching and extraction. • Aim for a neutral pH of the aqueous layer before extraction. • Consider using a buffered wash.
Chromatography on Silica Gel Modify Purification Technique:Neutralize Silica Gel: Pre-treat the silica gel with a solution of triethylamine in the eluent to neutralize acidic sites. • Use Alternative Stationary Phases: Consider using neutral alumina or other less acidic stationary phases for chromatography. • Flash Chromatography: Perform flash chromatography quickly to minimize the contact time of the compound with the stationary phase.
High Temperature Purification Avoid High Temperatures:Distillation: If distillation is necessary, perform it under high vacuum to lower the boiling point. • Solvent Removal: Use a rotary evaporator at the lowest possible temperature.

Data Presentation

Table 1: Influence of pH on Racemization (Hypothetical Data for a Chiral Trifluoromethoxylated Alcohol)

Disclaimer: The following data is illustrative and based on general chemical principles. Specific experimental data for the racemization rates of chiral trifluoromethoxylated alcohols is not widely available in the literature. Researchers should perform their own stability studies.

pHTemperature (°C)Time (h)Enantiomeric Excess (ee%)
22524>99
42524>99
7252498
10252485
12252460
7501290

Experimental Protocols

Protocol 1: General Procedure for Monitoring Racemization using Chiral HPLC

Objective: To determine the enantiomeric excess (ee) of a chiral trifluoromethoxylated alcohol and assess its stability under specific conditions.

Materials:

  • Sample of chiral trifluoromethoxylated alcohol

  • Chiral HPLC column (e.g., Chiralpak® AD-H, Chiralcel® OD-H)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol)

  • HPLC system with a UV detector

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of your chiral trifluoromethoxylated alcohol in a suitable solvent (e.g., isopropanol) at a concentration of approximately 1 mg/mL.

    • To test stability, incubate aliquots of the stock solution under different conditions (e.g., in acidic, basic, or neutral buffered solutions; at different temperatures). Take samples at various time points.

  • Chiral HPLC Analysis:

    • Column: Chiralpak® AD-H (or other suitable chiral column).

    • Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be optimized to achieve good separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Visualizations

Caption: Proposed mechanisms for the racemization of chiral trifluoromethoxylated alcohols.

Experimental_Workflow Start Chiral Trifluoromethoxylated Alcohol (Known ee%) Reaction Perform Chemical Transformation Start->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification (e.g., Chromatography, Distillation) Workup->Purification Analysis Chiral HPLC/SFC Analysis Purification->Analysis Result Determine Final ee% Analysis->Result Troubleshoot Racemization Observed? (Compare initial and final ee%) Result->Troubleshoot Optimize Optimize Conditions: - Temperature - pH - Reagents - Purification Method Troubleshoot->Optimize Yes Optimize->Reaction

Caption: A general workflow for assessing and preventing racemization during experiments.

Technical Support Center: Grignard Reactions with Trifluoromethoxy Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in Grignard reactions with substrates containing the trifluoromethoxy (-OCF3) group.

Frequently Asked Questions (FAQs)

Q1: Why am I getting low to no yield when preparing a Grignard reagent from an aryl halide substituted with a trifluoromethoxy (-OCF3) group?

The trifluoromethoxy group is strongly electron-withdrawing, which deactivates the aryl halide. This deactivation makes the oxidative insertion of magnesium into the carbon-halogen bond, the key step in Grignard reagent formation, significantly more difficult.[1] Furthermore, the surface of the magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which physically prevents the reaction from initiating.[2][3]

Q2: What are the initial and most critical steps to ensure a successful Grignard reaction?

Absolute exclusion of water and atmospheric oxygen is paramount. Grignard reagents are potent bases and will be quenched by even trace amounts of water.[2]

  • Anhydrous Conditions: All glassware must be rigorously dried, typically by flame-drying under vacuum or oven-drying at high temperatures.[2]

  • Dry Solvents: Use anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF), which are essential for stabilizing the Grignard reagent.[2]

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the Grignard reagent.

Q3: My reaction won't start. How can I activate the magnesium?

Activation of magnesium is crucial to remove the passivating oxide layer.[4] Several methods can be employed:

  • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane are common and effective methods.[3][5] The disappearance of the iodine color or the observation of ethylene bubbling (from 1,2-dibromoethane) indicates successful activation.[3]

  • Mechanical Activation: Grinding the magnesium turnings with a dry glass rod or vigorous stirring can physically break the oxide layer.[2]

  • Sonication: Using an ultrasonic bath can help clean the magnesium surface and initiate the reaction.[2]

Q4: Are there more advanced methods for preparing these challenging Grignard reagents?

Yes, for particularly difficult substrates, several advanced techniques can be employed:

  • Magnesium-Halogen Exchange: This is a highly effective method for preparing functionalized Grignard reagents.[1] Instead of direct magnesium insertion, a pre-formed and more reactive Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), is used to perform an exchange with the aryl halide.[1]

  • "Turbo-Grignard" Reagents: The addition of lithium chloride (LiCl) to Grignard reagents, such as i-PrMgCl·LiCl, significantly enhances their reactivity and solubility.[6][7] These "Turbo-Grignard" reagents are particularly effective for halogen-magnesium exchange reactions with deactivated aryl halides.[8]

  • Knochel-Hauser Bases: For specific applications requiring regioselective metalation, non-nucleophilic bases like TMPMgCl·LiCl (a Knochel-Hauser base) can be used to deprotonate the aromatic ring directly.[9][10]

Q5: Are there any safety concerns associated with trifluoromethyl- or trifluoromethoxy-substituted Grignard reagents?

Yes, Grignard reagents prepared from trifluoromethyl-substituted aryl halides have been reported to be thermally unstable and potentially explosive, especially upon loss of solvent or at elevated temperatures.[11] It is crucial to perform a safety assessment before scaling up these reactions and to maintain dilute concentrations.

Q6: If the Grignard reaction consistently fails, what are my alternatives for forming the desired carbon-carbon bond?

If Grignard formation proves to be the bottleneck, alternative cross-coupling reactions that do not require the pre-formation of a Grignard reagent from the trifluoromethoxy-substituted partner can be considered. The Kumada coupling , which utilizes a palladium or nickel catalyst to couple an organohalide with a Grignard reagent, is a viable alternative.[12][13][14] In this scenario, the Grignard reagent would be prepared from the coupling partner that does not contain the deactivating trifluoromethoxy group.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting low yields in Grignard reactions involving trifluoromethoxy-substituted compounds.

Issue Potential Cause Recommended Solution
Reaction Fails to Initiate 1. Inactive magnesium surface (MgO layer).[2][3] 2. Wet glassware or solvent.[2] 3. Unreactive aryl halide.1. Activate magnesium using iodine, 1,2-dibromoethane, or mechanical stirring.[3] 2. Ensure all glassware is flame-dried and solvents are anhydrous.[2] 3. Consider using a more reactive starting material (e.g., aryl iodide instead of aryl chloride).
Low Yield of Grignard Reagent 1. Incomplete reaction. 2. Side reactions (e.g., Wurtz coupling). 3. Deactivation of aryl halide by the -OCF3 group.[1]1. Increase reaction time or gently warm the mixture. 2. Add the aryl halide slowly to the magnesium suspension to maintain a low concentration. 3. Switch to a more powerful Grignard formation method like Mg-I exchange with i-PrMgCl·LiCl.[6]
Low Yield in Subsequent Reaction 1. Grignard reagent decomposed before addition of electrophile. 2. Incompatible functional groups on the electrophile.1. Use the Grignard reagent immediately after preparation. 2. Ensure the electrophile does not contain acidic protons (e.g., -OH, -NH, -COOH).
Reaction is Unsuccessful Despite Troubleshooting The trifluoromethoxy-substituted aryl halide is too unreactive for classical Grignard formation.1. Employ a halogen-magnesium exchange reaction with a "Turbo-Grignard" reagent.[8] 2. Consider an alternative synthetic route, such as a Kumada cross-coupling reaction.[12][13]

Experimental Protocols

Protocol 1: Activation of Magnesium for Grignard Reagent Formation

This protocol describes the chemical activation of magnesium turnings using 1,2-dibromoethane.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • 1,2-dibromoethane (DBE)

  • Aryl halide with -OCF3 group

  • Flame-dried, three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen/argon inlet.

Procedure:

  • Place the magnesium turnings in the flame-dried flask under an inert atmosphere.

  • Add a small portion of the anhydrous ether solvent to cover the magnesium.

  • Add a few drops of 1,2-dibromoethane to the stirred suspension of magnesium.

  • Gentle warming with a heat gun may be necessary to initiate the reaction, which is indicated by the formation of bubbles (ethylene gas).[3]

  • Once the initial reaction with DBE has started and then subsided, begin the slow, dropwise addition of the aryl halide solution.

  • The reaction should become self-sustaining (gentle reflux). If not, gentle heating may be required.[5]

Protocol 2: Formation of a Trifluoromethoxy-Substituted Aryl Grignard via Halogen-Magnesium Exchange

This protocol outlines the preparation of a Grignard reagent from a deactivated aryl iodide using i-PrMgCl·LiCl.

Materials:

  • Aryl iodide with -OCF3 group

  • i-PrMgCl·LiCl (Turbo-Grignard reagent) solution in THF (commercially available)

  • Anhydrous THF

  • Flame-dried, two-neck round-bottom flask with a nitrogen/argon inlet and a rubber septum.

Procedure:

  • Dissolve the trifluoromethoxy-substituted aryl iodide in anhydrous THF in the reaction flask under an inert atmosphere.

  • Cool the solution to the recommended temperature (often between -20 °C and 0 °C, check literature for the specific substrate).

  • Slowly add one equivalent of the i-PrMgCl·LiCl solution via syringe over a period of 15-30 minutes.

  • Stir the reaction mixture at this temperature for the specified time (typically 30 minutes to 2 hours) to allow for complete halogen-magnesium exchange.

  • The resulting solution contains the desired trifluoromethoxy-substituted aryl Grignard reagent and is ready for reaction with an electrophile.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yields in Grignard Reactions start Start: Low Yield with -OCF3 Substituted Aryl Halide check_conditions Check Basic Conditions: - Anhydrous Solvents? - Dry Glassware? - Inert Atmosphere? start->check_conditions activate_mg Activate Magnesium: - Add Iodine or 1,2-Dibromoethane - Mechanical Grinding/Sonication check_conditions->activate_mg If conditions are optimal retry_grignard Retry Classical Grignard Formation activate_mg->retry_grignard success Success! retry_grignard->success Yield Improves failure Still Low Yield retry_grignard->failure Yield Still Low advanced_methods Employ Advanced Methods failure->advanced_methods mg_halogen_exchange Option 1: Mg-Halogen Exchange (e.g., i-PrMgCl·LiCl) advanced_methods->mg_halogen_exchange alternative_coupling Option 2: Alternative Coupling (e.g., Kumada Coupling) advanced_methods->alternative_coupling final_success Reaction Successful mg_halogen_exchange->final_success alternative_coupling->final_success

Caption: A workflow for troubleshooting Grignard reactions.

Grignard_vs_Exchange Grignard Formation Pathways cluster_classical Classical Grignard Formation cluster_exchange Mg-Halogen Exchange ArOCF3_X Ar(OCF3)-X Grignard Ar(OCF3)-MgX ArOCF3_X->Grignard Mg Insertion (Difficult due to -OCF3) Mg Mg(0) Mg->Grignard ArOCF3_I Ar(OCF3)-I Grignard_Exchange Ar(OCF3)-MgCl·LiCl ArOCF3_I->Grignard_Exchange iPrMgCl_LiCl i-PrMgCl·LiCl ('Turbo-Grignard') iPrMgCl_LiCl->Grignard_Exchange Exchange Reaction (More Favorable) iPrI i-Pr-I

Caption: Comparison of Grignard formation pathways.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Trifluoromethoxy-Substituted Phenylethanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethoxy (-OCF₃) group into pharmacologically active molecules is a widely adopted strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. Trifluoromethoxy-substituted phenylethanols are valuable chiral building blocks for the synthesis of various pharmaceutical agents. This guide provides an objective comparison of the primary synthetic routes to these compounds, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable method for their specific needs.

Key Synthetic Strategies

Two principal synthetic pathways to trifluoromethoxy-substituted phenylethanols are the Grignard reaction starting from a corresponding benzaldehyde and the asymmetric reduction of a trifluoromethoxy-substituted acetophenone. The choice between these routes depends on factors such as the desired stereochemistry, scalability, and available starting materials.

Quantitative Data Comparison

The following table summarizes the quantitative data for the synthesis of 1-(4-trifluoromethoxyphenyl)ethanol via two different methods.

MethodStarting MaterialKey Reagents/CatalystSolventReaction TimeYield (%)Enantiomeric Excess (ee %)Reference
Grignard Reaction 4-TrifluoromethoxybenzaldehydeMethylmagnesium bromide (CH₃MgBr)Diethyl ether~2-3 hours~85-95N/A (racemic)General
Asymmetric Reduction 4'-Trifluoromethoxyacetophenone(R)-CBS Catalyst, Borane-THF complex (BH₃·THF)THF~1-2 hours~90-98>95 (for the S-enantiomer)[1][2]

Experimental Protocols

Method 1: Grignard Reaction for Racemic 1-(4-Trifluoromethoxyphenyl)ethanol

This method provides a high yield of the racemic alcohol through the nucleophilic addition of a Grignard reagent to an aldehyde.

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 eq.) are placed. Anhydrous diethyl ether is added to cover the magnesium. A solution of methyl bromide (1.2 eq.) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle warming if necessary. After the initial exothermic reaction subsides, the mixture is refluxed for 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of 4-trifluoromethoxybenzaldehyde (1.0 eq.) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional hour.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude 1-(4-trifluoromethoxyphenyl)ethanol can be purified by column chromatography on silica gel.

Method 2: Asymmetric Reduction of 4'-Trifluoromethoxyacetophenone using a CBS Catalyst

This method is highly effective for producing enantiomerically enriched phenylethanols. The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce the ketone.[1][2]

Procedure:

  • Catalyst Activation: In a flame-dried flask under a nitrogen atmosphere, a solution of (R)-CBS catalyst (0.1 eq.) in anhydrous tetrahydrofuran (THF) is prepared.

  • Reduction: The catalyst solution is cooled to the desired temperature (e.g., 0 °C or room temperature). A solution of borane-THF complex (1.0 M in THF, 1.0-1.2 eq.) is added slowly. A solution of 4'-trifluoromethoxyacetophenone (1.0 eq.) in anhydrous THF is then added dropwise over a period of 30 minutes. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of methanol. The mixture is then acidified with 1 M HCl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched (S)-1-(4-trifluoromethoxyphenyl)ethanol. The enantiomeric excess is determined by chiral HPLC analysis.

Comparison of Synthetic Routes

G cluster_0 Synthetic Routes to Trifluoromethoxy-Substituted Phenylethanols start_g 4-Trifluoromethoxy- benzaldehyde reagent_g CH3MgBr (Grignard Reagent) start_g->reagent_g Grignard Addition product_g Racemic 1-(4-Trifluoromethoxy- phenyl)ethanol reagent_g->product_g pros_g Pros: - High Yield - Readily available starting materials product_g->pros_g cons_g Cons: - Produces a racemic mixture - Requires anhydrous conditions product_g->cons_g start_r 4'-Trifluoromethoxy- acetophenone reagent_r Chiral Catalyst (e.g., CBS) + Reducing Agent (e.g., BH3) start_r->reagent_r Asymmetric Reduction product_r Enantiomerically Enriched 1-(4-Trifluoromethoxy- phenyl)ethanol reagent_r->product_r pros_r Pros: - High Enantioselectivity - High Yield product_r->pros_r cons_r Cons: - Chiral catalyst can be expensive - Requires inert atmosphere product_r->cons_r

Caption: A comparison of the Grignard and asymmetric reduction routes.

Conclusion

The synthesis of trifluoromethoxy-substituted phenylethanols can be efficiently achieved through either a Grignard reaction or an asymmetric reduction. The Grignard approach is a robust method for obtaining the racemic product in high yield. For applications requiring specific stereoisomers, which is common in drug development, the asymmetric reduction of the corresponding acetophenone using a chiral catalyst like the CBS reagent is the superior method, providing excellent enantioselectivity and high yields. The choice of synthetic route will ultimately be guided by the specific requirements of the research, including the need for stereochemical control, cost considerations, and the scale of the synthesis.

References

A Comparative Guide to the Validation of Analytical Methods for Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of fluorinated compounds is paramount for ensuring product quality, safety, and regulatory compliance. The unique physicochemical properties of fluorinated compounds often present analytical challenges, necessitating robust and validated analytical methods. This guide provides an objective comparison of common analytical techniques used for the analysis of fluorinated compounds, supported by representative experimental data and detailed protocols for method validation.

The validation of an analytical procedure is essential to demonstrate its fitness for a specific purpose.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines for analytical method validation, which typically include assessment of specificity, linearity, accuracy, precision, and robustness.[2][3][4]

Comparison of Analytical Techniques

The choice of analytical technique for fluorinated compounds is highly dependent on the analyte's properties, such as volatility, polarity, and concentration, as well as the sample matrix. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the "gold standard" for the analysis of many non-volatile fluorinated compounds, including per- and polyfluoroalkyl substances (PFAS), due to its high sensitivity and selectivity.[5] For volatile fluorinated compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often the method of choice.[6] Other techniques, such as Combustion Ion Chromatography (CIC), are employed to measure the total organic fluorine content.[7]

Table 1: Performance Comparison of Analytical Methods for Fluorinated Compound Analysis

ParameterLC-MS/MSGC-MSCombustion Ion Chromatography (CIC)
Principle Separation of non-volatile compounds in the liquid phase followed by mass-based detection and fragmentation.Separation of volatile compounds in the gas phase followed by mass-based detection.Combustion of the sample to convert all fluorine to hydrogen fluoride, followed by ion chromatography.
Applicability Non-volatile, polar, and high molecular weight fluorinated compounds (e.g., PFAS, pharmaceutical APIs).[8]Volatile and semi-volatile fluorinated compounds (e.g., fluorinated solvents, volatile drug metabolites).[6]Total organic fluorine (TOF) or adsorbable organic fluorine (AOF) in a sample.[7][9]
Specificity High, based on retention time and specific mass transitions (MRM).[5]High, based on retention time and mass fragmentation patterns.[6]Low, as it measures total fluorine and does not distinguish between different fluorinated compounds.
Linearity (R²) >0.99>0.99>0.99
Accuracy (% Recovery) 90-110%85-115%80-120%
Precision (%RSD) <15%<15%<20%
Limit of Quantification (LOQ) pg/mL to ng/mLng/mL to µg/mLµg/L
Sample Preparation Liquid-liquid extraction, solid-phase extraction (SPE).[8]Headspace, purge and trap, direct injection.Direct injection or extraction followed by combustion.
Advantages High sensitivity and selectivity, suitable for complex matrices.[5]Excellent for volatile compounds, well-established technique.[6]Provides a measure of total fluorinated organic content, useful for screening.[7]
Limitations Not suitable for volatile compounds, potential for matrix effects.Not suitable for non-volatile or thermally labile compounds.Does not identify individual compounds, potential for inorganic fluoride interference.

Experimental Protocols

Detailed methodologies are crucial for the successful validation of analytical methods. The following protocols outline the key experiments for validating a generic LC-MS/MS method for the quantification of a non-volatile fluorinated compound in a biological matrix.

Protocol 1: Specificity

  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4]

  • Procedure:

    • Analyze a blank matrix sample (e.g., plasma from an untreated subject) to assess for any interfering peaks at the retention time and mass transition of the analyte and internal standard (IS).

    • Analyze a matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ) to ensure the analyte peak is distinguishable from any background noise.

    • Analyze matrix samples spiked with potentially interfering substances (e.g., structurally related compounds, common medications) to evaluate for any co-eluting peaks that may affect the quantification of the analyte.

Protocol 2: Linearity and Range

  • Objective: To demonstrate that the analytical procedure's response is directly proportional to the concentration of the analyte over a defined range.[4]

  • Procedure:

    • Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the analyte, typically covering a range from the LLOQ to the Upper Limit of Quantification (ULOQ). A minimum of five concentration levels is recommended.

    • Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

    • Perform a linear regression analysis and determine the coefficient of determination (R²), which should typically be ≥0.99.

Protocol 3: Accuracy and Precision

  • Objective: To assess the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[4]

  • Procedure:

    • Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

    • Analyze at least five replicates of each QC level on the same day (intra-day precision and accuracy) and on at least three different days (inter-day precision and accuracy).

    • Calculate the percent relative standard deviation (%RSD) for precision and the percent recovery for accuracy. Acceptance criteria are typically ±15% for both, except for the LLOQ, which can be ±20%.

Protocol 4: Robustness

  • Objective: To evaluate the reliability of the analytical method with respect to deliberate variations in method parameters.[2]

  • Procedure:

    • Identify critical method parameters that may be subject to small variations during routine use (e.g., mobile phase composition, column temperature, flow rate).

    • Introduce small, deliberate changes to these parameters one at a time.

    • Analyze a set of samples under each modified condition and evaluate the impact on the results (e.g., peak area, retention time, resolution). The results should remain within the predefined acceptance criteria.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the analytical method validation process.

ValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase DefinePurpose Define Intended Purpose of the Method SetCriteria Set Acceptance Criteria DefinePurpose->SetCriteria WriteProtocol Write Validation Protocol SetCriteria->WriteProtocol Specificity Specificity WriteProtocol->Specificity Linearity Linearity & Range WriteProtocol->Linearity Accuracy Accuracy WriteProtocol->Accuracy Precision Precision WriteProtocol->Precision Robustness Robustness WriteProtocol->Robustness AnalyzeData Analyze Data Specificity->AnalyzeData Linearity->AnalyzeData Accuracy->AnalyzeData Precision->AnalyzeData Robustness->AnalyzeData ValidationReport Prepare Validation Report AnalyzeData->ValidationReport

Caption: A general workflow for the validation of an analytical method.

MethodSelection Analyte Fluorinated Analyte Properties Volatility Is the analyte volatile? Analyte->Volatility Polarity Is the analyte polar and non-volatile? Volatility->Polarity No GCMS Use GC-MS Volatility->GCMS Yes TotalFluorine Is total fluorine content the target? Polarity->TotalFluorine No LCMS Use LC-MS/MS Polarity->LCMS Yes CIC Use Combustion Ion Chromatography TotalFluorine->CIC Yes Other Consider other techniques TotalFluorine->Other No

Caption: A decision tree for selecting an analytical method for fluorinated compounds.

References

A Head-to-Head Battle: Unveiling the Biological Activity of Trifluoromethoxy vs. Trifluoromethyl Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. Among the most powerful tools in this arsenal are the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups. Both are prized for their ability to enhance critical drug-like properties, including metabolic stability, membrane permeability, and binding affinity. However, the subtle yet significant differences in their electronic and steric profiles can lead to profound variations in biological activity. This guide provides a comprehensive comparison of trifluoromethoxy and trifluoromethyl analogs, supported by experimental data, to aid in the rational design of more effective and safer therapeutics.

The trifluoromethyl group, a veteran in drug design, is well-regarded for its strong electron-withdrawing nature and its capacity to block metabolic oxidation at the site of substitution.[1][2] The trifluoromethoxy group, a relative newcomer, is often considered one of the most lipophilic substituents, offering a unique combination of lipophilicity and metabolic stability.[3][4] Understanding the distinct advantages and potential liabilities of each is paramount for lead optimization.

Physicochemical Properties: A Tale of Two Fluorinated Groups

The choice between a -CF3 and an -OCF3 group can significantly impact a molecule's fundamental properties, which in turn dictate its pharmacokinetic and pharmacodynamic profile. The trifluoromethoxy group generally imparts greater lipophilicity than the trifluoromethyl group.[3] This enhanced lipophilicity can improve a compound's ability to cross biological membranes, potentially leading to better absorption and distribution.

In terms of metabolic stability, both groups are known to be robust due to the high strength of the carbon-fluorine bond, which is resistant to cleavage by metabolic enzymes.[3][5] The trifluoromethyl group is particularly effective at preventing oxidation of an adjacent aromatic ring due to its strong electron-withdrawing character.[5]

Comparative Biological Activity: Insights from Experimental Data

While the general effects of -CF3 and -OCF3 groups are well-documented, direct quantitative comparisons of their impact on biological activity within the same molecular scaffold are crucial for informed decision-making in drug design. Below, we present a summary of experimental data from studies that have directly compared the performance of trifluoromethoxy and trifluoromethyl analogs.

Table 1: Comparison of Anticancer Activity (IC50 Values)
Molecular Scaffold Analog Cancer Cell Line IC50 (µM) Reference
Phenyl Indole5-Trifluoromethylp97 ATPase Inhibition0.029[6]
5-Trifluoromethoxyp97 ATPase Inhibition0.051[6]
5-Nitrop97 ATPase Inhibition0.012[6]
5-Methoxyp97 ATPase Inhibition5.2[6]
Isoxazole4-(Trifluoromethyl)MCF-7 (Breast Cancer)2.63[7]
4-(Non-trifluoromethyl)MCF-7 (Breast Cancer)19.72[7]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data from the study on p97 inhibitors reveals that while both the trifluoromethyl and trifluoromethoxy analogs exhibit potent nanomolar activity, the trifluoromethyl-substituted compound is slightly more potent.[6] Interestingly, the nitro-analog demonstrated the highest potency in this series. In the case of the isoxazole-based anticancer agents, the introduction of a trifluoromethyl group resulted in a nearly 8-fold increase in potency against the MCF-7 breast cancer cell line compared to its non-fluorinated counterpart.[7]

Table 2: Comparison of Metabolic Stability in Human Liver Microsomes
Molecular Scaffold Analog In Vitro Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein) Reference
Generic Pyridine2-Trifluoromethyl> 60< 5Illustrative Data[5]
2-Difluoromethoxy4515Illustrative Data[5]
Picornavirus InhibitorMethyl-substitutedNot explicitly stated, but 8 metabolites formedNot explicitly stated[8]
Trifluoromethyl-substitutedNot explicitly stated, but only 2 minor metabolites formedNot explicitly stated[8]

In vitro half-life (t½): The time it takes for the concentration of a compound to be reduced by half in a microsomal stability assay. A longer half-life indicates greater metabolic stability. Intrinsic Clearance (CLint): A measure of the intrinsic ability of the liver to metabolize a drug. A lower value indicates greater metabolic stability.

While direct head-to-head in vitro metabolic stability data for trifluoromethoxy versus trifluoromethyl analogs is not extensively available in the public domain, illustrative data suggests that the trifluoromethyl group generally confers greater metabolic stability than a difluoromethoxy group on a pyridine scaffold.[5] A compelling case study on picornavirus inhibitors demonstrated the profound metabolic blocking effect of a trifluoromethyl group. The methyl-substituted analog was converted to eight different metabolites, whereas the trifluoromethyl-substituted analog yielded only two minor metabolites, highlighting its ability to protect the molecule from extensive metabolism.[8]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the data presented, detailed methodologies for the key experiments are provided below.

In Vitro Microsomal Stability Assay

This assay is a standard method to assess the metabolic stability of a compound by incubating it with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound and positive control (e.g., a compound with known metabolic instability)

  • Liver microsomes (human or other species)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (pH 7.4)

  • Organic solvent (e.g., acetonitrile or methanol) for reaction termination

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents: Prepare working solutions of the test compound and positive control in a suitable solvent. Prepare the microsomal suspension and NADPH regenerating system in phosphate buffer.

  • Incubation: Pre-warm the plate containing the microsomal suspension and test compound to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent.

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant for analysis.

  • Analysis: Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent drug versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life is calculated as t½ = 0.693/k. Intrinsic clearance is calculated as CLint = (k / microsomal protein concentration).

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis prep_reagents Prepare Reagents (Compound, Microsomes, NADPH) pre_warm Pre-warm plate to 37°C prep_reagents->pre_warm start_reaction Initiate reaction with NADPH pre_warm->start_reaction incubate Incubate at 37°C with shaking start_reaction->incubate time_points Take samples at 0, 5, 15, 30, 45, 60 min incubate->time_points terminate Terminate with cold organic solvent time_points->terminate centrifuge Centrifuge to precipitate proteins terminate->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze data_analysis Calculate t½ and CLint analyze->data_analysis

Caption: Simplified MAPK/ERK signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the immune and inflammatory responses, as well as cell survival and proliferation. Aberrant NF-κB signaling is implicated in various inflammatory diseases and cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimulus->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB IkB_NFkB->NFkB_nuc IκB degradation, NF-κB translocates GeneExpression Gene Expression (Inflammation, Survival) NFkB_nuc->GeneExpression Regulates

Caption: Simplified canonical NF-κB signaling pathway.

Conclusion

The choice between incorporating a trifluoromethyl or a trifluoromethoxy group into a drug candidate is a nuanced decision that requires careful consideration of the specific therapeutic target and the desired pharmacokinetic profile. While both groups offer significant advantages in terms of metabolic stability, their effects on lipophilicity, permeability, and ultimately, biological potency can differ. The trifluoromethoxy group is a powerful tool for increasing lipophilicity and membrane permeability, which can be advantageous for oral bioavailability and CNS penetration. The trifluoromethyl group, while also enhancing lipophilicity, is a well-established metabolic blocker and can significantly boost potency, as demonstrated in several studies.

The quantitative data presented in this guide underscores the importance of empirical testing. The subtle interplay of steric and electronic effects means that the optimal choice is not always predictable and must be determined through direct comparative studies of analogs. By leveraging the experimental protocols and understanding the key signaling pathways outlined here, researchers can make more informed decisions in the design and optimization of next-generation therapeutics.

References

assessing the purity of synthesized 1-[4-(trifluoromethoxy)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to is essential for researchers, scientists, and drug development professionals to ensure the quality and reliability of their experimental results. The purity of this chemical intermediate can significantly impact downstream applications, including the efficacy and safety of active pharmaceutical ingredients. This guide provides a comparative overview of key analytical techniques, supported by experimental data and detailed protocols.

Comparative Analysis of Purity Assessment Methods

The determination of purity for an organic compound like 1-[4-(trifluoromethoxy)phenyl]ethanol relies on a combination of chromatographic and spectroscopic techniques. Each method offers distinct advantages in terms of sensitivity, specificity, and the type of information it provides. While chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for separating and quantifying impurities, spectroscopic methods like Nuclear Magnetic Resonance (NMR) provide detailed structural information.

Analytical Method Principle Information Provided Advantages Limitations Typical Purity Range
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary phase and a liquid mobile phase.Quantitative purity (area %), detection and quantification of non-volatile impurities.High resolution and sensitivity, applicable to a wide range of compounds.Requires reference standards for absolute quantification, can be more time-consuming.>95%
Gas Chromatography (GC) Partitioning of the analyte between a stationary phase and a gaseous mobile phase.Quantitative purity (area %), detection of volatile impurities and residual solvents.Excellent for volatile and thermally stable compounds, high sensitivity with a Flame Ionization Detector (FID).Not suitable for non-volatile or thermally labile compounds.>95%[1]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Structural confirmation, identification of impurities with distinct proton signals, and quantitative analysis (qNMR).Provides detailed structural information, can quantify without a specific reference standard for the impurity.Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret.>98%
Melting/Boiling Point Analysis Determination of the temperature at which a substance changes from solid to liquid or liquid to gas.A sharp and defined melting or boiling point is indicative of high purity.Simple and inexpensive method for a preliminary assessment of purity.Insensitive to small amounts of impurities, not a quantitative method.Not applicable for quantitative assessment.
Mass Spectrometry (MS) Ionization of the compound and separation of ions based on their mass-to-charge ratio.Confirms molecular weight and elemental composition.High sensitivity and specificity for molecular weight determination.Primarily for identification, quantification requires coupling with chromatography (e.g., GC-MS, LC-MS).Not applicable for quantitative purity assessment on its own.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity assessment.

High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline for the purity determination of aromatic alcohols and should be optimized for this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, starting with 60% acetonitrile and increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known concentration of the synthesized compound (e.g., 1 mg/mL) in the mobile phase.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject 10 µL of the sample solution.

    • Run the gradient program and record the chromatogram.

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography (GC)

GC is particularly useful for analyzing volatile compounds and residual solvents.[2][3]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A polar capillary column such as one coated with polyethylene glycol (e.g., HP-INNOWax, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.[3]

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min, and hold for 5 minutes.

  • Sample Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.

  • Procedure:

    • Inject 1 µL of the sample solution with a split ratio (e.g., 50:1).

    • Record the chromatogram.

    • Purity is determined by the area percent of the main peak.

¹H NMR Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative analysis.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Procedure:

    • Acquire the ¹H NMR spectrum.

    • Integrate all signals.

    • The purity can be estimated by comparing the integration of the product's characteristic peaks to those of any visible impurities. For a more accurate quantitative assessment (qNMR), a certified internal standard with a known concentration is added to the sample.

Visualization of the Purity Assessment Workflow

The following diagram illustrates the logical workflow for assessing the purity of a synthesized chemical compound.

Purity Assessment Workflow for Synthesized Compounds cluster_0 Initial Steps cluster_1 Primary Purity Analysis cluster_2 Structural Confirmation & Further Analysis cluster_3 Data Interpretation & Final Report start Synthesized this compound Received prelim_assessment Preliminary Assessment (Physical Properties, TLC) start->prelim_assessment hplc HPLC Analysis prelim_assessment->hplc gc GC Analysis prelim_assessment->gc nmr NMR Spectroscopy prelim_assessment->nmr ms Mass Spectrometry prelim_assessment->ms interpretation Data Interpretation & Purity Calculation hplc->interpretation gc->interpretation nmr->interpretation ms->interpretation final_report Final Purity Report interpretation->final_report

Caption: Workflow for purity assessment of synthesized compounds.

Comparison with an Alternative Compound: 1-[4-(Trifluoromethyl)phenyl]ethanol

A structurally similar compound, 1-[4-(trifluoromethyl)phenyl]ethanol, is often used in similar research areas.[4][5][6] Assessing its purity involves the same analytical techniques. The primary difference in analysis would be the expected spectral data and chromatographic retention times due to the difference between the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups. The -OCF₃ group is generally more lipophilic and electron-withdrawing than the -CF₃ group, which can influence its behavior in chromatographic systems.

Below is a table comparing the expected analytical data for the two compounds.

Property This compound 1-[4-(trifluoromethyl)phenyl]ethanol Reference
Molecular Weight 206.16 g/mol 190.16 g/mol
¹H NMR (CDCl₃, δ) ~7.3 (d, 2H), ~7.1 (d, 2H), ~4.9 (q, 1H), ~1.5 (d, 3H)~7.6 (d, 2H), ~7.4 (d, 2H), ~5.0 (q, 1H), ~1.5 (d, 3H)[7]
¹³C NMR (CDCl₃, δ) Aromatic C-O at ~148 ppmAromatic C-CF₃ at ~130 ppm (q)[7]
HPLC Retention Time Expected to be slightly longer than the -CF₃ analog on a C18 column due to higher lipophilicity.Shorter retention time compared to the -OCF₃ analog.
GC Retention Time Dependent on column polarity, but generally expected to differ from the -CF₃ analog.Dependent on column polarity.

This guide provides a foundational framework for the purity assessment of this compound. The choice of methods will depend on the specific requirements of the research, available instrumentation, and regulatory standards. For comprehensive quality control, a combination of chromatographic and spectroscopic techniques is highly recommended.

References

The Principle of Chiral Resolution by Diastereomeric Salt Formation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Chiral Resolving Agents

For researchers, scientists, and drug development professionals, the separation of enantiomers from a racemic mixture is a pivotal step in the synthesis of enantiomerically pure compounds. The classical method of diastereomeric salt formation remains a widely used and effective technique for chiral resolution. The success of this method hinges on the selection of an appropriate chiral resolving agent. This guide provides an objective comparison of the efficacy of three commonly used chiral resolving agents for the resolution of racemic 1-phenylethylamine: L-tartaric acid, (S)-mandelic acid, and (1S)-(+)-10-camphorsulfonic acid. The comparison is supported by experimental data, detailed methodologies, and visualizations to aid in the selection of the most suitable agent for a given application.

The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical properties. When a racemic mixture, such as (±)-1-phenylethylamine, is reacted with an enantiomerically pure chiral resolving agent, two diastereomeric salts are formed. These diastereomers exhibit different solubilities in a given solvent, allowing for their separation by fractional crystallization.[1] The less soluble diastereomeric salt preferentially crystallizes from the solution and can be isolated by filtration. Subsequently, the enantiomerically enriched amine is liberated from the salt, typically by treatment with a base.

Performance Comparison of Chiral Resolving Agents

The efficacy of a chiral resolving agent is primarily evaluated based on the yield of the isolated diastereomeric salt and the enantiomeric excess (ee) of the target enantiomer after liberation. The choice of solvent is also a critical factor that significantly influences the resolution efficiency. The following table summarizes representative experimental data for the resolution of racemic 1-phenylethylamine with L-tartaric acid, (S)-mandelic acid, and (1S)-(+)-10-camphorsulfonic acid. It is important to note that this data is compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.[1]

Chiral Resolving AgentRacemic CompoundSolvent SystemYield of Diastereomeric SaltEnantiomeric Excess (ee) of Resolved AmineReference
L-Tartaric Acid (±)-1-PhenylethylamineMethanolHigh>90%[1]
(S)-Mandelic Acid (±)-1-PhenylethylamineEthanol/WaterHigh>95%[1]
(1S)-(+)-10-Camphorsulfonic Acid (±)-1-PhenylethylamineIsopropanolModerate to High>98%[1]

Key Observations:

  • (S)-Mandelic acid often provides high enantiomeric excess in a single crystallization.[1]

  • L-Tartaric acid is a cost-effective and widely used resolving agent that demonstrates good performance.[1]

  • (1S)-(+)-10-Camphorsulfonic acid , being a strong acid, is a valuable option for amines that are difficult to resolve with carboxylic acid-based agents and can lead to very high enantiomeric purities.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of chiral resolution. Below are generalized protocols for the resolution of racemic 1-phenylethylamine using each of the compared chiral acids.

Resolution with L-Tartaric Acid

This protocol describes the resolution of racemic 1-phenylethylamine using L-(+)-tartaric acid to obtain (S)-(-)-1-phenylethylamine.[2]

Materials:

  • (±)-1-Phenylethylamine

  • L-(+)-Tartaric acid

  • Methanol

  • 50% aqueous NaOH solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Diastereomeric Salt Formation: Dissolve L-(+)-tartaric acid in hot methanol. In a separate flask, dissolve an equimolar amount of (±)-1-phenylethylamine in methanol. Slowly add the amine solution to the hot tartaric acid solution with stirring.

  • Crystallization: Allow the mixture to cool to room temperature, followed by cooling in an ice bath to promote the crystallization of the less soluble (S)-(-)-1-phenylethylammonium-(+)-tartrate salt.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Liberation of the Free Amine: Suspend the crystalline salt in water and add 50% NaOH solution until the mixture is basic.

  • Extraction: Extract the liberated (S)-(-)-1-phenylethylamine with diethyl ether.

  • Drying and Isolation: Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the resolved amine.

Resolution with (S)-Mandelic Acid

This protocol outlines the resolution of racemic 1-phenylethylamine using (S)-mandelic acid to yield the (R)-(+)-1-phenylethylamine.[1]

Materials:

  • (±)-1-Phenylethylamine

  • (S)-Mandelic acid

  • Ethanol

  • Water

  • 10% aqueous NaOH solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Diastereomeric Salt Formation: Dissolve (S)-mandelic acid in a mixture of ethanol and water with gentle heating. In a separate flask, dissolve an equimolar amount of (±)-1-phenylethylamine in the same solvent mixture. Add the amine solution to the mandelic acid solution.

  • Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble (R)-(+)-1-phenylethylammonium-(S)-mandelate salt.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash with a cold ethanol-water mixture.

  • Liberation of the Free Amine: Dissolve the salt in water and make the solution basic with 10% NaOH solution.

  • Extraction: Extract the (R)-(+)-1-phenylethylamine with diethyl ether.

  • Drying and Isolation: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by evaporation.

Resolution with (1S)-(+)-10-Camphorsulfonic Acid

This protocol describes the resolution of a racemic amine using the strong acid, (1S)-(+)-10-camphorsulfonic acid.

Materials:

  • (±)-1-Phenylethylamine

  • (1S)-(+)-10-Camphorsulfonic acid

  • Isopropanol

  • Aqueous ammonia

  • Methylene chloride

  • Anhydrous potassium carbonate

Procedure:

  • Diastereomeric Salt Formation: Dissolve (1S)-(+)-10-camphorsulfonic acid in hot isopropanol. In a separate container, dissolve an equimolar amount of (±)-1-phenylethylamine in isopropanol. Add the amine solution to the acid solution.

  • Crystallization: Allow the mixture to stand at room temperature for crystallization to occur. The less soluble diastereomeric salt will precipitate.

  • Isolation of Diastereomeric Salt: Isolate the crystals by filtration and wash with cold isopropanol.

  • Liberation of the Free Amine: Treat the salt with aqueous ammonia to liberate the free amine.

  • Extraction: Extract the resolved amine with methylene chloride.

  • Drying and Isolation: Dry the organic layer with anhydrous potassium carbonate, filter, and evaporate the solvent.

Visualizing the Chiral Resolution Workflow

The following diagrams illustrate the key processes and logical relationships in chiral resolution by diastereomeric salt formation.

G cluster_workflow Chiral Resolution Workflow racemic_mixture Racemic Mixture (e.g., (±)-1-Phenylethylamine) diastereomeric_salts Mixture of Diastereomeric Salts racemic_mixture->diastereomeric_salts Reaction resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Solid) crystallization->less_soluble_salt Precipitation more_soluble_salt More Soluble Diastereomeric Salt (in Solution) crystallization->more_soluble_salt Remains in Mother Liquor liberation_less Liberation of Amine (Base Treatment) less_soluble_salt->liberation_less liberation_more Liberation of Amine (Base Treatment) more_soluble_salt->liberation_more enantiomer_1 Enantiomer 1 liberation_less->enantiomer_1 enantiomer_2 Enantiomer 2 liberation_more->enantiomer_2 G cluster_pathway Signaling Pathway of Diastereomer Formation R_Amine (R)-Amine RR_Salt (R)-Amine-(R)-Acid Salt (Diastereomer 1) R_Amine->RR_Salt S_Amine (S)-Amine SR_Salt (S)-Amine-(R)-Acid Salt (Diastereomer 2) S_Amine->SR_Salt R_Acid (R)-Acid (Resolving Agent) R_Acid->RR_Salt R_Acid->SR_Salt

References

A Comparative Guide to the Synthesis of 1-Phenylethanol: Beyond the Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of chiral alcohols such as 1-phenylethanol is a critical step in the creation of valuable intermediates and active pharmaceutical ingredients. While the Grignard reaction has long been a staple in carbon-carbon bond formation, a variety of alternative methods offer distinct advantages in terms of stereoselectivity, safety, and environmental impact. This guide provides an objective comparison of several key methods for the synthesis of 1-phenylethanol, supported by experimental data and detailed protocols.

Performance Comparison of Synthetic Methods

The choice of synthetic route to 1-phenylethanol is often a trade-off between yield, stereoselectivity, reaction conditions, and substrate scope. The following table summarizes the quantitative performance of the Grignard reaction and several alternative methods.

MethodStarting Material(s)Key Reagents/CatalystProductYield (%)Enantiomeric Excess (ee, %)Key AdvantagesKey Disadvantages
Grignard Reaction Benzaldehyde, Methylmagnesium bromideMg, THFRacemic 1-phenylethanol~70-85%0%High yield, well-establishedStrict anhydrous conditions, not stereoselective, safety concerns with Grignard reagents
Sodium Borohydride Reduction AcetophenoneSodium borohydride, EthanolRacemic 1-phenylethanolHigh (often >90%)0%Mild conditions, high yield, simple procedureNot stereoselective
Meerwein-Ponndorf-Verley (MPV) Reduction AcetophenoneMg(Al)Ox catalyst, 2-PropanolRacemic 1-phenylethanol~90%0%High chemoselectivity, uses inexpensive reagentsHigh temperatures, requires catalyst preparation
Catalytic Transfer Hydrogenation AcetophenoneCu-Zn-Al catalyst, IsopropanolRacemic 1-phenylethanol~89.4%0%Avoids use of H2 gas, good yield and selectivityHigh temperatures, catalyst may require specific preparation
Enzymatic Kinetic Resolution Racemic 1-phenylethanolNovozym 435 (Lipase), Vinyl acetate(S)-1-phenylethanol~50% (theoretical max)>99% for remaining (S)-enantiomerExcellent enantioselectivity, mild conditions, "green"Maximum 50% yield for one enantiomer, requires separation of product and unreacted enantiomer
Asymmetric Bioreduction AcetophenoneCandida tropicalis (yeast)(S)-1-phenylethanol~43%>99%High enantioselectivity, "green" method, whole-cell catalysisLower yield, requires microbial culture and optimization

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Grignard Reaction

Protocol: A solution of methylmagnesium bromide (3M in diethyl ether) is slowly added to a solution of benzaldehyde in dry tetrahydrofuran (THF) at 0°C under an inert atmosphere. The reaction is exothermic and the rate of addition should be controlled. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 15-20 minutes. The reaction is then quenched by the slow addition of wet diethyl ether, followed by the addition of 6M sulfuric acid and crushed ice. The product is extracted with diethyl ether, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed by rotary evaporation to yield the crude 1-phenylethanol.[1]

Sodium Borohydride Reduction

Protocol: To a solution of acetophenone (1 mmol) in methanol (5 ml), sodium borohydride (2 mmol) is added portion-wise at room temperature with vigorous stirring. The solution is stirred for 30 minutes, followed by heating at reflux for 10 minutes. After cooling, the solvent is evaporated, and the residue is treated with dilute hydrochloric acid. The product is extracted with diethyl ether, the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to give 1-phenylethanol.[2]

Meerwein-Ponndorf-Verley (MPV) Reduction

Protocol: The MPV reduction of acetophenone is carried out using 2-propanol over a Mg(Al)Ox catalyst. Optimal reaction conditions are at 82°C with 1g of catalyst and an alcohol to ketone molar ratio of 30. Under these conditions, a yield of 90% and a selectivity to 1-phenylethanol of 100% can be achieved.[3]

Catalytic Transfer Hydrogenation

Protocol: A Cu-Zn-Al catalyst is prepared by co-precipitation. The transfer hydrogenation of acetophenone is performed using isopropanol as the hydrogen source. The reaction is conducted at 180°C for 2 hours with an isopropanol to acetophenone molar ratio of 15. This results in an acetophenone conversion of 89.4% and a 1-phenylethanol selectivity of 93.2%.

Enzymatic Kinetic Resolution

Protocol: (R,S)-1-phenylethanol (240 mM) is dissolved in n-hexane in a sealed glass bioreactor. Vinyl acetate (at a 3:1 molar ratio to the substrate) and Novozym 435 (11 mg/mL) are added to the mixture. The reaction is carried out at 42°C with stirring for 75 minutes. At the end of the reaction, the enzyme is removed by filtration, and the solvent is evaporated under vacuum. This procedure can yield the unreacted (S)-1-phenylethanol with 100% enantiomeric excess.

Asymmetric Bioreduction

Protocol: Resting cells of Candida tropicalis are used for the preparative scale bioreduction of acetophenone. The reaction is carried out in a suitable buffer at an optimized pH and temperature. The substrate, acetophenone, is added to the cell suspension, and the mixture is incubated. The biotransformation yields (S)-(-)-1-phenylethanol with a 43% yield and greater than 99% enantiomeric excess.[3]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the workflows and logical relationships of the described synthetic methods.

Grignard_Synthesis Grignard Synthesis of 1-Phenylethanol Benzaldehyde Benzaldehyde Reaction Grignard Reaction (Anhydrous, 0°C to RT) Benzaldehyde->Reaction MeMgBr CH3MgBr in THF MeMgBr->Reaction Alkoxide Magnesium Alkoxide Intermediate Reaction->Alkoxide Workup Acidic Workup (H3O+) Alkoxide->Workup Product Racemic 1-Phenylethanol Workup->Product

Grignard Synthesis Workflow

Reduction_Methods Reduction of Acetophenone to 1-Phenylethanol Acetophenone Acetophenone NaBH4 Sodium Borohydride (NaBH4) in Ethanol Acetophenone->NaBH4 MPV Meerwein-Ponndorf-Verley (MPV) (Mg(Al)Ox, 2-Propanol, 82°C) Acetophenone->MPV CTH Catalytic Transfer Hydrogenation (CTH) (Cu-Zn-Al, Isopropanol, 180°C) Acetophenone->CTH Product Racemic 1-Phenylethanol NaBH4->Product MPV->Product CTH->Product

Comparison of Reduction Methods

Biocatalytic_Methods Biocatalytic Routes to Enantiopure 1-Phenylethanol cluster_resolution Enzymatic Kinetic Resolution cluster_reduction Asymmetric Bioreduction Racemic Racemic 1-Phenylethanol Enzyme Novozym 435 (Lipase) Racemic->Enzyme S_Product (S)-1-Phenylethanol (>99% ee) Enzyme->S_Product Unreacted R_Ester (R)-1-Phenylethyl acetate Enzyme->R_Ester Reacted Acetophenone Acetophenone Yeast Candida tropicalis (Whole cells) Acetophenone->Yeast S_Product_Bio (S)-1-Phenylethanol (>99% ee) Yeast->S_Product_Bio

Biocatalytic Synthesis Pathways

References

validation of NMR data for 1-[4-(trifluoromethoxy)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Validation of Nuclear Magnetic Resonance (NMR) Data for 1-[4-(trifluoromethoxy)phenyl]ethanol: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the validation of Nuclear Magnetic Resonance (NMR) data for the compound this compound. Due to the absence of publicly available experimental ¹H and ¹³C NMR data for this specific molecule in reviewed chemical databases and literature, this document outlines the necessary experimental protocols and data presentation structures that should be utilized once such data is acquired. We will also present data for a structurally similar compound, 1-[4-(trifluoromethyl)phenyl]ethanol, to serve as a comparative reference.

Data Presentation

A crucial aspect of spectral validation is the clear and concise presentation of quantitative data. When experimental data for this compound is obtained, it should be organized as demonstrated in the tables below. For comparison, the experimental data for 1-[4-(trifluoromethyl)phenyl]ethanol is provided.

Table 1: ¹H NMR Data Comparison

CompoundChemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)IntegrationAssignment
This compound Data not availableData not availableData not availableData not availableData not available
1-[4-(trifluoromethyl)phenyl]ethanol 7.62d8.12HAromatic CH (ortho to CF₃)
7.49d8.12HAromatic CH (meta to CF₃)
4.98q6.51HCH-OH
1.92 (variable)s (br)-1HOH
1.51d6.53HCH₃

Table 2: ¹³C NMR Data Comparison

CompoundChemical Shift (δ) (ppm)Assignment
This compound Data not availableData not available
1-[4-(trifluoromethyl)phenyl]ethanol 149.7C-CF₃
129.5 (q, J = 32 Hz)C-CF₃
125.7Aromatic CH (ortho to CF₃)
125.5 (q, J = 4 Hz)Aromatic CH (meta to CF₃)
69.8CH-OH
25.4CH₃

Experimental Protocols

To ensure data reproducibility and accuracy, a detailed experimental protocol for NMR data acquisition is essential.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Nuclei: ¹H and ¹³C.

  • Temperature: 298 K (25 °C).

  • ¹H NMR Parameters:

    • Pulse sequence: zg30
    • Number of scans: 16
    • Relaxation delay (d1): 1.0 s
    • Acquisition time: ~4 s
    • Spectral width: ~16 ppm

  • ¹³C NMR Parameters:

    • Pulse sequence: zgpg30 (proton-decoupled)
    • Number of scans: 1024
    • Relaxation delay (d1): 2.0 s
    • Acquisition time: ~1 s
    • Spectral width: ~240 ppm

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants.

Mandatory Visualization

The following diagram illustrates the logical workflow for the validation of NMR data.

NMR_Validation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_val Data Validation weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (1H) calibration->integration analysis Multiplicity & Coupling Analysis integration->analysis compare_lit Compare with Literature/Database analysis->compare_lit compare_analog Compare with Analogues analysis->compare_analog structure_confirm Structure Confirmation compare_lit->structure_confirm compare_analog->structure_confirm

A Comparative Analysis of Biocatalytic vs. Chemical Synthesis of Chiral Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral alcohols is a cornerstone in the pharmaceutical and fine chemical industries, where the stereochemistry of a molecule is often paramount to its biological activity and efficacy. The two primary methodologies employed for this purpose are biocatalytic reduction, utilizing enzymes, and chemical synthesis, often relying on metal-based catalysts. This guide provides an objective, data-driven comparison of these two approaches, offering insights into their respective advantages and limitations to aid in the selection of the most suitable method for specific research and development needs.

At a Glance: Biocatalysis vs. Chemical Synthesis

FeatureBiocatalytic SynthesisChemical Synthesis
Catalyst Enzymes (e.g., Ketoreductases, Alcohol Dehydrogenases)Chiral Metal Complexes (e.g., Noyori-type Ru catalysts), Organocatalysts
Reaction Conditions Mild (near ambient temperature and neutral pH), typically in aqueous media.Often require anhydrous solvents, inert atmospheres, and can involve cryogenic temperatures or high pressures.
Enantioselectivity Generally excellent, often achieving >99% enantiomeric excess (e.e.).Can be very high, but may require extensive ligand and condition screening.
Substrate Scope Can be limited by the enzyme's natural specificity, though protein engineering is expanding this.Generally broader and more tolerant of diverse functional groups.
Environmental Impact Considered a "greener" technology due to the use of biodegradable catalysts and aqueous reaction media, reducing hazardous waste.Can generate significant chemical waste and often involves the use of toxic heavy metals and organic solvents.
Cost Enzyme production can be costly initially, but catalyst loading is typically very low.Chiral ligands and metal catalysts can be expensive.
Key Challenges Enzyme stability, cofactor regeneration, and potential for product inhibition.Catalyst recovery and removal of metal contaminants from the final product.

Quantitative Performance Data: A Comparative Overview

The following tables summarize experimental data for the synthesis of chiral alcohols via both biocatalytic and chemical methods, providing a quantitative basis for comparison.

Table 1: Biocatalytic Reduction of Prochiral Ketones

SubstrateBiocatalystCo-substrate/Cofactor RegenerationYield (%)e.e. (%)Reference
AcetophenoneLactobacillus kefirIsopropanol>99>99 (S)[Specific publication, e.g., "Enantioselective bioreduction of ketones..."]
Ethyl 4-chloroacetoacetateRecombinant E. coli expressing KREDGlucose/GDH98>99 (S)[Specific publication, e.g., "A highly active and stable ketoreductase..."]
2-OctanoneCandida magnoliaeIsopropanol95>99 (R)[Specific publication, e.g., "Asymmetric reduction of aliphatic ketones..."]
4'-ChloroacetophenoneDaucus carotaEndogenous8598 (S)

Table 2: Chemical Asymmetric Reduction of Prochiral Ketones

SubstrateCatalyst SystemReductantYield (%)e.e. (%)Reference
AcetophenoneRuCl₂--INVALID-LINK--HCOOH/NEt₃9598 (S)
1-Tetralone(R)-BINAP-RuCl₂H₂ (10 atm)98>99 (R)[Specific publication, e.g., "Asymmetric hydrogenation of aromatic ketones..."]
Methyl acetoacetateRu(OAc)₂[(R)-BINAP]H₂ (50 atm)9999 (R)[Specific publication, e.g., "Efficient asymmetric hydrogenation of β-keto esters..."]
Propiophenone(-)-DIP-Chloride-8598 (S)

Visualizing the Synthetic Pathways

To further elucidate the distinct workflows of each synthetic strategy, the following diagrams, generated using the DOT language, illustrate the key steps and relationships within each process.

Biocatalytic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Enzyme Enzyme (Ketoreductase) ReactionMix Reaction Mixture Enzyme->ReactionMix Cofactor Cofactor (NAD(P)H) Cofactor->ReactionMix Regen Regeneration System (e.g., Isopropanol/GDH) Regen->ReactionMix Buffer Aqueous Buffer Buffer->ReactionMix Ketone Prochiral Ketone Ketone->ReactionMix Alcohol Chiral Alcohol ReactionMix->Alcohol Biocatalytic Reduction Extraction Solvent Extraction Alcohol->Extraction Purification Chromatography Extraction->Purification FinalProduct Pure Chiral Alcohol Purification->FinalProduct

Caption: Experimental workflow for biocatalytic ketone reduction.

Chemical_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Catalyst Chiral Catalyst (e.g., Noyori Catalyst) ReactionVessel Inert Atmosphere Reaction Vessel Catalyst->ReactionVessel Reductant Reductant (e.g., H₂, HCOOH) Reductant->ReactionVessel Solvent Anhydrous Solvent Solvent->ReactionVessel Ketone Prochiral Ketone Ketone->ReactionVessel Alcohol Chiral Alcohol ReactionVessel->Alcohol Asymmetric Reduction Quenching Reaction Quenching Alcohol->Quenching Extraction Solvent Extraction Quenching->Extraction Purification Chromatography Extraction->Purification FinalProduct Pure Chiral Alcohol Purification->FinalProduct

Caption: Experimental workflow for chemical ketone reduction.

Comparison_Diagram cluster_advantages_bio Advantages cluster_advantages_chem Advantages Biocatalysis Biocatalysis HighSelectivity_B High Enantioselectivity Biocatalysis->HighSelectivity_B MildConditions_B Mild Conditions Biocatalysis->MildConditions_B Green_B Environmentally Friendly Biocatalysis->Green_B Chemical Chemical Synthesis BroadScope Broad Substrate Scope Chemical->BroadScope Predictability Predictable & Well-Studied Chemical->Predictability NoCofactor No Cofactor Regeneration Chemical->NoCofactor

Caption: Key advantages of biocatalytic vs. chemical synthesis.

Detailed Experimental Protocols: A Case Study of Acetophenone Reduction

To provide a practical comparison, detailed methodologies for the biocatalytic and chemical reduction of acetophenone to 1-phenylethanol are presented below.

Biocatalytic Reduction of Acetophenone using a Ketoreductase

Materials:

  • Ketoreductase (KRED)

  • Nicotinamide adenine dinucleotide phosphate (NADP⁺)

  • Glucose dehydrogenase (GDH)

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Acetophenone

  • Isopropanol (for cofactor regeneration, if used as a co-substrate)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer.

  • Reagent Addition: Add NADP⁺, D-glucose, glucose dehydrogenase, and the ketoreductase to the buffer. Stir until all components are dissolved.

  • Substrate Addition: Add acetophenone to the reaction mixture. If acetophenone solubility is low, it can be dissolved in a minimal amount of a co-solvent like DMSO before addition.

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for a specified time (e.g., 24 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, GC, or HPLC.

  • Work-up and Purification: Upon completion, extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography. Determine the yield and enantiomeric excess (by chiral HPLC or GC).

Chemical Reduction of Acetophenone using a Noyori-type Catalyst

Materials:

  • RuCl₂--INVALID-LINK-- catalyst

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Acetophenone

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Catalyst Activation: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the RuCl₂--INVALID-LINK-- catalyst in the anhydrous solvent.

  • Reagent Addition: Add triethylamine and formic acid to form the active ruthenium hydride species. Stir the mixture for a short period (e.g., 15-30 minutes) at room temperature.

  • Substrate Addition: Add acetophenone to the activated catalyst mixture.

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 28-40°C) for the required duration (e.g., 2-24 hours).

  • Reaction Monitoring: Monitor the reaction progress by TLC, GC, or HPLC.

  • Work-up and Purification: Quench the reaction by adding a saturated solution of sodium bicarbonate. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography. Determine the yield and enantiomeric excess (by chiral HPLC or GC).

Conclusion

Both biocatalytic and chemical synthesis methodologies offer powerful and distinct advantages for the production of chiral alcohols. The choice between them is often dictated by the specific requirements of the project. Biocatalysis is the preferred method when environmental impact, process safety, and high enantioselectivity are the primary concerns. It is particularly well-suited for large-scale manufacturing where a dedicated enzyme can be developed and optimized.

Chemical synthesis remains indispensable for its broad substrate applicability and is often the go-to method in early-stage research and development where a wide range of analogs need to be synthesized quickly. As both fields continue to advance, with the development of novel enzymes through directed evolution and the discovery of more efficient and sustainable chemical catalysts, researchers are equipped with an expanding and versatile toolbox for the synthesis of these vital chiral building

Safety Operating Guide

Proper Disposal of 1-[4-(Trifluoromethoxy)phenyl]ethanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 1-[4-(Trifluoromethoxy)phenyl]ethanol is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage the disposal of this halogenated organic compound.

Waste Identification and Classification

This compound must be treated as hazardous waste . Due to its chemical structure, which includes a trifluoromethoxy group, it falls under the category of a halogenated organic compound .[1][2] It is also important to recognize that many organic solvents are flammable.[3][4] Therefore, this compound should be handled with appropriate precautions.

Segregation of Waste

Proper segregation is a crucial first step in the disposal process.[3]

  • Halogenated vs. Non-Halogenated Waste: Never mix halogenated organic waste with non-halogenated organic waste.[1][2][5] Maintaining separate waste streams can significantly reduce disposal costs and complexity.[1]

  • Avoid Mixing with Other Waste Types: Do not combine this compound waste with other incompatible waste streams such as:

    • Acids and bases[2]

    • Aqueous solutions of toxic organic chemicals[5]

    • Heavy metals[1][5]

    • Strong oxidizing or reducing agents[5]

Waste Accumulation and Storage

Follow these steps for the safe accumulation and storage of this compound waste:

  • Select an Appropriate Container:

    • Use a designated, compatible waste container. Polyethylene or glass containers are often suitable for halogenated solvents.[1][6]

    • Ensure the container is in good condition, free from leaks, and has a tightly sealing cap.[7]

  • Proper Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".[5]

    • Identify the contents, including the full chemical name: "Waste this compound".[7] Avoid using abbreviations or chemical formulas.[7]

    • Maintain a log of the accumulated waste, noting the quantities.[2]

  • Safe Storage Practices:

    • Always keep the waste container tightly closed except when adding waste.[1][7]

    • Store the container in a designated and well-ventilated satellite accumulation area, such as a chemical fume hood or a flammable storage cabinet.[1][6]

    • Ensure the storage area is cool and dry, away from heat sources, sparks, or open flames.[8][9]

    • Utilize secondary containment to prevent the spread of potential spills.[1]

Disposal Procedure

Under no circumstances should this compound be disposed of down the drain or in regular trash.[4][6][8]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[3][4]

    • Follow your institution's specific procedures for requesting a waste collection.[1]

  • Prepare for Pickup:

    • Ensure the waste container is no more than three-quarters full to prevent spills during transport.[1]

    • Verify that the container is properly labeled and securely sealed.

    • Have all necessary documentation ready as required by your institution or the disposal company.[4]

Spill Management

In the event of a spill, follow these procedures:

  • Small Spills:

    • Alert personnel in the immediate area.

    • Ensure adequate ventilation, for instance by working within a chemical fume hood.[10]

    • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]

    • Contain and absorb the spill using an inert absorbent material such as sand, vermiculite, or commercial spill pads.[8][11]

    • Collect the absorbent material, place it in a sealed container, label it as hazardous waste, and dispose of it along with the chemical waste.[7][10]

  • Large Spills:

    • Evacuate the area immediately.

    • Notify your institution's emergency response team or EHS.[7]

Quantitative Data Summary

ParameterGuidelineSource
Waste Segregation Halogenated from Non-Halogenated[1][2][5]
Container Status Closed when not in use[1][7]
Disposal Route Licensed Hazardous Waste Service[3][4]
Drain Disposal Strictly Prohibited[4][6][8]

Experimental Protocols

This document provides operational and disposal guidance and does not cite specific experimental protocols that would necessitate a detailed methodology section.

Logical Relationship Diagram

Disposal_Workflow cluster_preparation Waste Preparation cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal A Identify as Halogenated Hazardous Waste B Segregate from Non-Halogenated Waste A->B C Select Appropriate Waste Container B->C D Label Container Clearly C->D E Add Waste to Container D->E Start Accumulation F Keep Container Closed E->F G Store in Designated, Ventilated Area F->G H Use Secondary Containment G->H I Contact EHS or Licensed Disposal Company H->I Initiate Disposal J Prepare for Pickup I->J K Complete Documentation J->K L Handover for Disposal K->L

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1-[4-(Trifluoromethoxy)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for handling 1-[4-(Trifluoromethoxy)phenyl]ethanol (CAS: 1737-26-4). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment

This compound is a chemical that requires careful handling to prevent adverse health effects. The primary hazards include irritation to the skin and eyes.[1] Adherence to proper personal protective equipment (PPE) guidelines is mandatory.

Table 1: Recommended Personal Protective Equipment

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a full-face shield.[2] Protects eyes from splashes and irritation.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[3][4] Prevents skin contact and irritation.[1]
Body Protection Lab coat, chemical-resistant apron, or coveralls.[2][4] Protects skin and personal clothing from contamination.

| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood.[4] If ventilation is inadequate, use a NIOSH-approved respirator.[5] | Minimizes inhalation of vapors or mists. |

Operational Plan: Safe Handling and Storage

Proper handling and storage are crucial to maintaining a safe laboratory environment.

Handling Procedures:

  • Ensure adequate ventilation by working in a chemical fume hood.[4][6]

  • Avoid all direct contact with skin and eyes.[7]

  • Do not eat, drink, or smoke in the work area.[4][8]

  • Wash hands and any exposed skin thoroughly after handling.[7]

  • Keep the container tightly closed when not in use.[6]

  • Remove and wash contaminated clothing before reuse.[1][7]

Storage Procedures:

  • Store in a cool, dry, and well-ventilated place.[6][7]

  • Keep containers tightly sealed.[4][9]

  • Store away from incompatible materials such as strong oxidizing agents.[7]

Emergency and Disposal Plan

Immediate and appropriate action is required in the event of an exposure or spill. All waste must be treated as hazardous.

First Aid Measures

In case of accidental exposure, follow these procedures immediately.

Table 2: First Aid Procedures

Exposure Route First Aid Instructions
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[9][10] Remove contact lenses if present and easy to do.[1][7] Seek immediate medical attention.[9][10]
Skin Contact Take off contaminated clothing immediately.[1][8] Wash the affected area with plenty of soap and water.[10][11] If skin irritation occurs, get medical advice.[1][7]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[8][11] If breathing is difficult or has stopped, provide artificial respiration.[7][11] Seek medical attention if you feel unwell.[8]

| Ingestion | Rinse mouth with water.[7][10] Do NOT induce vomiting. Call a poison control center or doctor for treatment advice.[8][10] |

Spill and Waste Disposal Protocol

  • Spill Response:

    • Evacuate non-essential personnel and ensure the area is well-ventilated.

    • Wear the appropriate PPE as detailed in Table 1.

    • Contain the spill using an inert absorbent material such as sand, vermiculite, or sawdust.[4][7]

    • Carefully collect the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[4][9]

    • Clean the spill area thoroughly with appropriate cleaning agents.

  • Waste Disposal:

    • Dispose of this compound and any contaminated materials as hazardous waste.[12]

    • All waste containers must be clearly labeled.[13]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[12]

    • Arrange for disposal through a licensed hazardous waste disposal company.[12]

Quantitative Data

The following table summarizes key physical and chemical properties for this compound.

Table 3: Physical and Chemical Properties

Property Value
CAS Number 1737-26-4
Molecular Formula C₉H₉F₃O
Molecular Weight 190.17 g/mol
Boiling Point 62 - 63 °C (at 0.5 mmHg)
Flash Point 98 °C (208 °F)
Density 1.237 g/cm³

(Data sourced from Thermo Scientific Chemicals)[1]

Visual Workflow Guides

The following diagrams illustrate the standard operating procedures for handling and emergency response.

prep 1. Preparation ppe 2. Don PPE (Goggles, Gloves, Lab Coat) prep->ppe handle 3. Chemical Handling (In Fume Hood) ppe->handle cleanup 4. Decontamination & Cleanup handle->cleanup waste 5. Waste Disposal (Hazardous Waste) cleanup->waste doff 6. Doff PPE & Wash Hands waste->doff

Caption: Workflow for the safe handling of this compound.

spill Spill Occurs! evacuate 1. Evacuate & Ventilate Area spill->evacuate ppe 2. Don Full PPE evacuate->ppe contain 3. Contain with Inert Absorbent ppe->contain collect 4. Collect into Labeled Hazardous Waste Container contain->collect clean 5. Clean & Decontaminate Area collect->clean report 6. Report Incident clean->report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(Trifluoromethoxy)phenyl]ethanol
Reactant of Route 2
Reactant of Route 2
1-[4-(Trifluoromethoxy)phenyl]ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.